PF 02367982
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
913344-84-0 |
|---|---|
Molekularformel |
C19H20N4O2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2-[4-(4-cyanophenoxy)-3,5-dicyclopropylpyrazol-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C19H20N4O2/c1-21-16(24)11-23-18(14-6-7-14)19(17(22-23)13-4-5-13)25-15-8-2-12(10-20)3-9-15/h2-3,8-9,13-14H,4-7,11H2,1H3,(H,21,24) |
InChI-Schlüssel |
PQGLAOODCQDRAR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CN1C(=C(C(=N1)C2CC2)OC3=CC=C(C=C3)C#N)C4CC4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-(4-(4-cyano-phenoxy)-3,5-dicyclopropyl-1H-pyrazol-1-yl)-N-methylacetamide PF-02367982 PF02367982 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Synthesis of PF-02367982 (Crizotinib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-02367982, commercially known as Crizotinib, is a first-in-class, orally bioavailable small-molecule inhibitor of anaplastic lymphoma kinase (ALK), mesenchymal-epithelial transition factor (MET), and ROS proto-oncogene 1 (ROS1) tyrosine kinases. Its discovery marked a significant milestone in the era of personalized medicine for non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of PF-02367982. It includes detailed experimental protocols for its chemical synthesis, a summary of key quantitative data, and visualizations of the signaling pathways it modulates.
Introduction: The Discovery of a Multi-Targeted Kinase Inhibitor
The development of PF-02367982 was driven by the need for targeted therapies for cancers harboring specific genetic alterations. Initially designed as a MET inhibitor, its potent activity against ALK and ROS1 rearrangements was subsequently discovered, leading to its successful clinical development for specific patient populations.[1] The chemical name for Crizotinib is (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, and its molecular formula is C₂₁H₂₂Cl₂FN₅O.[1]
Chemical Synthesis of PF-02367982 (Crizotinib)
The synthesis of Crizotinib is a multi-step process that involves the preparation of key chiral intermediates and subsequent coupling reactions. A robust six-step process has been developed for its large-scale synthesis, which includes a key Mitsunobu reaction and a Suzuki coupling.[2]
Synthesis of the Chiral Intermediate: (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
The stereochemistry of the 1-(2,6-dichloro-3-fluorophenyl)ethanol intermediate is crucial for the biological activity of Crizotinib. The (S)-enantiomer is the desired stereoisomer. Several methods have been developed for its asymmetric synthesis, including enzymatic reduction and asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation
This method utilizes a chiral catalyst to achieve high enantioselectivity.
-
Catalyst Preparation: A chiral catalyst, for example, a ruthenium complex with a chiral diphosphine ligand, is prepared.
-
Reaction Setup: In a high-pressure reactor under an inert atmosphere (e.g., argon), add the chiral catalyst, a base (e.g., potassium tert-butoxide), a solvent (e.g., 2-propanol), and 2',6'-dichloro-3'-fluoroacetophenone.[3]
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 10 atm) and heat the mixture (e.g., to 40°C).[3]
-
Reaction Monitoring: Monitor the reaction progress by techniques such as HPLC until the starting material is consumed.
-
Work-up and Purification: After the reaction is complete, cool the mixture, release the pressure, and quench the reaction. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product can be purified by column chromatography to yield (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with high optical purity.[3]
Mitsunobu Reaction
The Mitsunobu reaction is employed to couple the chiral alcohol with a pyridine derivative.
Experimental Protocol:
-
Reaction Setup: Under a nitrogen atmosphere, dissolve (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, 3-hydroxy-2-nitropyridine, and triphenylphosphine (approximately 1.2 equivalents) in an anhydrous solvent such as toluene. Cool the mixture to below 0°C in an ice bath.[4]
-
Reagent Addition: Slowly add diisopropylazodicarboxylate (DIAD) (approximately 1.2 equivalents) dropwise to the cooled solution, maintaining the temperature below 5°C.[4]
-
Reaction: Allow the reaction to stir at a low temperature for a specified time (e.g., 12 hours), monitoring for completion.[4]
-
Work-up and Purification: A key advantage of using toluene as a solvent is the precipitation of the triphenylphosphine oxide byproduct, which can be removed by filtration. The filtrate is then concentrated, and the product can be further purified by crystallization from a suitable solvent like ethanol.[2]
Suzuki Coupling
The Suzuki coupling reaction is a crucial step to introduce the pyrazole moiety.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine the brominated pyridine intermediate, the pyrazole boronate ester (approximately 1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, approximately 0.025 equivalents), and a solvent such as DMF.[4]
-
Degassing: Thoroughly degas the mixture by bubbling with nitrogen for 15-20 minutes to remove any dissolved oxygen that could deactivate the catalyst.[4]
-
Base Addition: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) (approximately 3.0 equivalents).[4]
-
Reaction: Heat the mixture with stirring (e.g., to 60°C) under a nitrogen atmosphere for several hours until the starting material is consumed.[4]
-
Work-up and Purification: Cool the reaction to room temperature and filter to remove any solids. Extract the aqueous phase with an organic solvent. The combined organic layers are then washed, dried, and concentrated to yield the coupled product. Further purification can be achieved through column chromatography or crystallization.[4]
Mechanism of Action
Crizotinib is a potent inhibitor of ALK, MET, and ROS1 receptor tyrosine kinases. These kinases, when aberrantly activated through genetic alterations such as gene rearrangements, fusions, or amplifications, can drive tumor growth and survival. Crizotinib binds to the ATP-binding pocket of these kinases, thereby blocking their catalytic activity and inhibiting downstream signaling pathways.
Inhibition of ALK Signaling Pathway
In a subset of NSCLC patients, a chromosomal rearrangement results in the fusion of the Anaplastic Lymphoma Kinase (ALK) gene with another gene, most commonly Echinoderm Microtubule-associated protein-Like 4 (EML4). This EML4-ALK fusion protein is constitutively active and drives oncogenesis through the activation of several downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. Crizotinib effectively inhibits the kinase activity of the EML4-ALK fusion protein, leading to the suppression of these downstream signals and ultimately resulting in cancer cell apoptosis.[5]
Inhibition of MET Signaling Pathway
The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways involved in cell proliferation, survival, and migration. Aberrant MET signaling, through amplification or mutation, is implicated in various cancers. Crizotinib inhibits MET phosphorylation and downstream signaling through the PI3K/AKT and MAPK/ERK pathways.[6]
Inhibition of ROS1 Signaling Pathway
Similar to ALK, chromosomal rearrangements involving the ROS1 gene can lead to the formation of fusion proteins with constitutive kinase activity. These ROS1 fusion proteins activate similar downstream signaling pathways as ALK fusions, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. Crizotinib is a potent inhibitor of ROS1 kinase activity, leading to the suppression of these oncogenic signals.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and activity of PF-02367982.
Table 1: Key Synthesis Reaction Yields
| Reaction Step | Starting Material | Product | Typical Yield | Reference |
| Asymmetric Hydrogenation | 2',6'-dichloro-3'-fluoroacetophenone | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | ~99% | [3] |
| Mitsunobu Reaction | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | 3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine | 84% | [7] |
| Suzuki Coupling & Deprotection | Brominated pyridine intermediate | Crizotinib | 75-85% | [7] |
Table 2: In Vitro Inhibitory Activity of Crizotinib
| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
| ALK | 20 | Cell-based | [8] |
| MET | 8 | Cell-based | [8] |
| ROS1 | 1.7 | Biochemical | [9] |
Conclusion
The discovery and development of PF-02367982 (Crizotinib) represent a paradigm shift in the treatment of ALK-, MET-, and ROS1-driven malignancies. Its targeted mechanism of action, coupled with a well-defined synthetic route, has established it as a cornerstone of personalized oncology. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed insights into the synthesis, mechanism, and key data associated with this important therapeutic agent. Further research into next-generation inhibitors and mechanisms of resistance continues to build upon the foundation laid by the pioneering work on Crizotinib.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Crizotinib's Mechanism of Action in Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crizotinib is a first-in-class, orally available small-molecule tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of specific subsets of non-small cell lung cancer (NSCLC).[1][2] Initially developed as a MET inhibitor, its potent activity against tumors harboring anaplastic lymphoma kinase (ALK) and ROS1 rearrangements has established it as a critical targeted therapy.[3] This technical guide provides an in-depth exploration of the core mechanism of action of crizotinib in NSCLC, detailing its molecular targets, the signaling cascades it disrupts, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Targeting Oncogenic Driver Kinases
Crizotinib functions as an ATP-competitive inhibitor of multiple receptor tyrosine kinases, primarily ALK, ROS1, and MET.[4][5] In NSCLC, chromosomal rearrangements can lead to the formation of fusion proteins involving the ALK or ROS1 genes, resulting in constitutively active kinases that drive oncogenesis.[1] Crizotinib effectively binds to the ATP-binding pocket of these fusion proteins, inhibiting their kinase activity and blocking downstream signaling pathways essential for cancer cell proliferation and survival.[3]
Anaplastic Lymphoma Kinase (ALK)
In a subset of NSCLC patients, an inversion on chromosome 2p leads to the fusion of the EML4 gene with the ALK gene, creating the EML4-ALK oncoprotein. This fusion protein possesses constitutive kinase activity, leading to the activation of several downstream signaling pathways.[1] Crizotinib potently inhibits the phosphorylation of ALK, thereby abrogating these oncogenic signals.[2]
ROS1 Proto-Oncogene 1, Receptor Tyrosine Kinase (ROS1)
Similar to ALK, chromosomal rearrangements involving the ROS1 gene result in fusion proteins with constitutive kinase activity. The kinase domain of ROS1 shares significant homology with that of ALK, explaining the potent inhibitory activity of crizotinib against ROS1-rearranged NSCLC.[5]
MET Proto-Oncogene, Receptor Tyrosine Kinase (MET)
Crizotinib was originally developed as an inhibitor of the MET receptor tyrosine kinase.[3] Aberrant MET signaling, through gene amplification or mutation, can also act as an oncogenic driver in NSCLC. Crizotinib can inhibit MET phosphorylation and downstream signaling in tumors with MET amplification.[6]
Disrupted Signaling Pathways
The constitutive activation of ALK, ROS1, and MET fusion proteins triggers a cascade of downstream signaling events that promote cell proliferation, survival, and invasion. Crizotinib's inhibition of these kinases leads to the downregulation of these critical pathways. The primary signaling cascades affected include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: This cascade is a central regulator of cell growth, survival, and metabolism.
-
JAK-STAT Pathway: This pathway is involved in cell growth, survival, and differentiation.
By blocking these pathways, crizotinib induces cell cycle arrest and apoptosis in cancer cells dependent on ALK, ROS1, or MET signaling.[7]
Quantitative Data Summary
The efficacy of crizotinib has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Crizotinib IC50 Values in NSCLC and other Cell Lines
| Cell Line | Target | IC50 (nM) | Reference |
| H3122 | EML4-ALK | 96 | [3] |
| Karpas299 | NPM-ALK | 24 | [1] |
| SU-DHL-1 | NPM-ALK | 24 | [3] |
| GTL-16 | c-MET | 9.7 | [4] |
| NCI-H441 | c-MET | 11 | [4] |
| NCI-H929 | MM | 530 | [8] |
| CCRF-CEM | Leukemia | 430 | [8] |
| H2228 | EML4-ALK | 311.26 | [7] |
Table 2: Clinical Efficacy of Crizotinib in ALK-Positive NSCLC (PROFILE 1014)
| Parameter | Crizotinib (n=172) | Chemotherapy (n=171) | Reference |
| Objective Response Rate (ORR) | 74% | 45% | [5] |
| Median Progression-Free Survival (PFS) | 10.9 months | 7.0 months | [5] |
| 1-Year Overall Survival (OS) | 84% | 79% | [5] |
Table 3: Clinical Efficacy of Crizotinib in ROS1-Positive NSCLC (PROFILE 1001)
| Parameter | Crizotinib (n=50) | Reference |
| Objective Response Rate (ORR) | 72% | [5] |
| Median Progression-Free Survival (PFS) | 19.2 months | [5] |
| Median Duration of Response | 17.6 months | [5] |
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the mechanism of action of crizotinib.
Detection of ALK/ROS1 Rearrangements
Accurate identification of patients with ALK or ROS1 rearrangements is crucial for patient selection. Several methods are employed for this purpose.
1. Fluorescence In Situ Hybridization (FISH)
-
Principle: FISH is the gold standard for detecting gene rearrangements. It utilizes fluorescently labeled DNA probes that bind to specific regions of a chromosome. A "break-apart" probe strategy is commonly used for ALK and ROS1, where two differently colored probes bind to the 5' and 3' ends of the gene. In a normal cell, the probes are co-localized, producing a fusion signal. In a cell with a rearrangement, the probes are separated, resulting in distinct signals.[9][10]
-
Protocol Outline:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Pre-treatment with a protease solution is performed to unmask the target DNA.
-
The break-apart probe set (e.g., Vysis ALK Break Apart FISH Probe Kit) is applied to the tissue.[11]
-
Co-denaturation of the probe and target DNA is performed at 73°C for 5 minutes, followed by hybridization at 37°C overnight.
-
Post-hybridization washes are conducted to remove unbound probes.
-
The slide is counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize the nuclei.
-
Slides are analyzed under a fluorescence microscope. A minimum of 50 tumor cells are scored. A specimen is considered positive if >15% of the tumor cells exhibit split signals or isolated 3' (red) signals.[9]
-
2. Immunohistochemistry (IHC)
-
Principle: IHC detects the overexpression of the ALK or ROS1 protein, which is a surrogate marker for the underlying gene rearrangement. It is a more cost-effective and widely available screening method.[12][13]
-
Protocol Outline:
-
FFPE tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a heat-induced epitope retrieval method.
-
The primary antibody (e.g., ALK rabbit monoclonal antibody clone D5F3) is incubated with the tissue.[14]
-
A detection system (e.g., OptiView DAB IHC Detection Kit) is used to visualize the antibody-antigen binding.[14]
-
The slide is counterstained with hematoxylin.
-
Staining is evaluated by a pathologist. A binary scoring system (positive/negative) is often used, where any percentage of strong, granular cytoplasmic staining in tumor cells is considered positive.[15]
-
In Vitro Assays
1. Cell Viability (MTT) Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol Outline:
-
NSCLC cells (e.g., H3122, H2228) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Cells are treated with a serial dilution of crizotinib (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for 72 hours.[16]
-
MTT solution (5 mg/mL in PBS) is added to each well (10-20 µL) and incubated for 2-4 hours at 37°C.[17]
-
The formazan crystals are dissolved by adding 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).[16][18]
-
The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at 570-590 nm using a microplate reader.[17]
-
The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined using non-linear regression analysis.
-
2. Apoptosis (Annexin V) Assay
-
Principle: This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS. When conjugated to a fluorochrome (e.g., FITC), it can be used to identify apoptotic cells by flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V-positive, PI-negative) from late apoptotic or necrotic cells (Annexin V-positive, PI-positive).[19][20]
-
Protocol Outline:
-
NSCLC cells are seeded and treated with crizotinib at a concentration around the IC50 for 24-48 hours.
-
Both adherent and floating cells are collected by trypsinization and centrifugation.
-
Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of 1x10^6 cells/mL.
-
FITC-conjugated Annexin V (5 µL) and PI solution (5 µL of 50 µg/mL) are added to 100 µL of the cell suspension.
-
The cells are incubated for 15-20 minutes at room temperature in the dark.
-
400 µL of 1X binding buffer is added to each sample.
-
The samples are analyzed by flow cytometry within 1 hour.
-
3. Western Blot Analysis for Protein Phosphorylation
-
Principle: Western blotting is used to detect the phosphorylation status of key signaling proteins (e.g., ALK, AKT, ERK) to confirm the inhibitory effect of crizotinib.
-
Protocol Outline:
-
NSCLC cells are treated with crizotinib (e.g., 100 nM) for a short duration (e.g., 2-6 hours).
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated with primary antibodies against phosphorylated and total proteins (e.g., p-ALK, ALK, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.[21][22]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Tumor Xenograft Model
-
Principle: To evaluate the in vivo efficacy of crizotinib, human NSCLC cells are implanted into immunocompromised mice, which then develop tumors. The effect of drug treatment on tumor growth is then monitored.
-
Protocol Outline:
-
Immunocompromised mice (e.g., athymic nude or SCID mice) are used.
-
Human NSCLC cells harboring ALK or ROS1 rearrangements (e.g., H3122) are subcutaneously injected into the flank of the mice (5-10 x 10^6 cells in Matrigel).[23]
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Crizotinib is administered orally at a specified dose (e.g., 50-100 mg/kg/day).[24] The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x width²)/2).
-
At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, IHC).
-
Conclusion
Crizotinib represents a landmark achievement in the personalized treatment of NSCLC. Its potent and selective inhibition of oncogenic ALK, ROS1, and MET kinases provides a clear example of the successful application of targeted therapy. A thorough understanding of its mechanism of action, the signaling pathways it disrupts, and the experimental methodologies used to characterize its effects is essential for researchers and clinicians working to further advance the treatment of lung cancer. The continued investigation into resistance mechanisms and the development of next-generation inhibitors will build upon the foundation laid by crizotinib, offering further hope for patients with these specific molecular subtypes of NSCLC.
References
- 1. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib in patients with tumors harboring ALK or ROS1 rearrangements in the NCI-MATCH trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Crizotinib in ROS1-Rearranged Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening for ROS1 gene rearrangements in non-small cell lung cancers using immunohistochemistry with FISH confirmation is an effective method to identify this rare target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Progress of non-small-cell lung cancer with ROS1 rearrangement [frontiersin.org]
- 11. Crizotinib and testing for ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ALK (D5F3) CDx: an immunohistochemistry assay to identify ALK-positive NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. Revisiting ALK (D5F3) immunohistochemistry: Insights into focal staining and neuroendocrine differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. kumc.edu [kumc.edu]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
Xalkori (Crizotinib): A Technical Guide for the ALK-Positive Frontier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xalkori® (crizotinib) represents a landmark in the era of personalized medicine for non-small cell lung cancer (NSCLC). As a potent, orally bioavailable small-molecule inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase, crizotinib has revolutionized the treatment paradigm for patients with ALK-rearranged NSCLC. This technical guide provides an in-depth overview of the core scientific and clinical data underpinning the development and application of crizotinib, with a focus on its mechanism of action, pivotal clinical trial outcomes, and the experimental methodologies crucial for its preclinical and clinical evaluation.
Mechanism of Action
Crizotinib functions as a multi-targeted tyrosine kinase inhibitor, with its primary efficacy in NSCLC driven by the potent and selective inhibition of ALK.[1][2] In a subset of NSCLC patients, a chromosomal rearrangement, most commonly an inversion on the short arm of chromosome 2, leads to the fusion of the echinoderm microtubule-associated protein-like 4 (EML4) gene with the ALK gene.[1] This results in the expression of a constitutively active EML4-ALK fusion oncoprotein, which drives oncogenesis through the aberrant activation of downstream signaling pathways.[3]
Crizotinib competitively binds to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent phosphorylation of its downstream substrates.[1] This blockade of ALK signaling leads to the inhibition of cell proliferation and the induction of apoptosis in ALK-dependent tumor cells.[1][4]
Downstream Signaling Pathways
The EML4-ALK fusion protein activates several key downstream signaling cascades that are critical for tumor cell growth, survival, and proliferation. The principal pathways affected by crizotinib's inhibition of ALK include:
-
RAS/MAPK Pathway: This pathway is centrally involved in regulating cell proliferation.
-
PI3K/AKT Pathway: This cascade is a major driver of cell survival and resistance to apoptosis.
-
JAK/STAT Pathway: This signaling route plays a crucial role in cell growth, differentiation, and survival.[5][6][7]
The inhibition of these pathways by crizotinib ultimately leads to cell cycle arrest and tumor regression in ALK-positive NSCLC.
Quantitative Data from Pivotal Clinical Trials
The efficacy and safety of crizotinib in ALK-positive NSCLC have been established through a series of key clinical trials, most notably the PROFILE studies.
| Trial | Phase | Patient Population | Treatment Arms | Key Efficacy Outcomes |
| PROFILE 1001 | I | Previously treated, advanced ALK-positive NSCLC | Crizotinib 250 mg BID | ORR: 60.8% Median PFS: 9.7 months 12-month OS Rate: 74.8% |
| PROFILE 1005 | II | Previously treated, advanced ALK-positive NSCLC | Crizotinib 250 mg BID | Investigator-assessed ORR: 54% Median PFS: 8.1 months |
| PROFILE 1007 | III | Previously treated (1 prior platinum-based regimen), advanced ALK-positive NSCLC | Crizotinib 250 mg BID vs. Pemetrexed or Docetaxel | Median PFS: 7.7 months (Crizotinib) vs. 3.0 months (Chemotherapy) [HR 0.49] ORR: 65% (Crizotinib) vs. 20% (Chemotherapy) |
| PROFILE 1014 | III | Previously untreated, advanced ALK-positive non-squamous NSCLC | Crizotinib 250 mg BID vs. Pemetrexed + Platinum chemotherapy | Median PFS: 10.9 months (Crizotinib) vs. 7.0 months (Chemotherapy) [HR 0.45] ORR: 74% (Crizotinib) vs. 45% (Chemotherapy) |
ORR: Objective Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; HR: Hazard Ratio; BID: Twice daily.
Experimental Protocols
The following sections detail the methodologies for key experiments used in the preclinical and clinical evaluation of crizotinib.
In Vitro Efficacy Assessment
This assay quantifies the binding affinity of crizotinib to the ALK kinase domain.
-
Materials:
-
Recombinant ALK kinase (GST- or His-tagged)
-
Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST or anti-His)
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Crizotinib serial dilutions in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
-
Procedure:
-
Prepare a 2X solution of ALK kinase and Eu-anti-tag antibody in assay buffer.
-
Add 5 µL of the kinase/antibody mixture to each well of the microplate.
-
Add 5 µL of 2X crizotinib serial dilutions to the respective wells.
-
Add 5 µL of 2X tracer to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Calculate the emission ratio (665 nm / 615 nm) and plot against crizotinib concentration to determine the IC₅₀ value.
-
This assay measures the effect of crizotinib on the viability of ALK-positive cancer cell lines.
-
Materials:
-
ALK-positive NSCLC cell line (e.g., H3122, H2228)
-
Complete cell culture medium
-
Crizotinib serial dilutions in culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
-
Procedure:
-
Seed cells into the 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of crizotinib. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot against crizotinib concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[8]
-
This method is used to confirm the inhibition of ALK phosphorylation and downstream signaling by crizotinib.
-
Materials:
-
ALK-positive NSCLC cells
-
Crizotinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Procedure:
-
Treat cultured ALK-positive cells with various concentrations of crizotinib for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
In Vivo Efficacy Assessment
This model is used to evaluate the anti-tumor activity of crizotinib in a living organism.
-
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
ALK-positive NSCLC cell line (e.g., H3122)
-
Crizotinib
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose sodium [CMC-Na])[9]
-
Calipers
-
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of ALK-positive NSCLC cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: Tumor Volume = (Length x Width²) / 2.[9]
-
Randomization and Treatment: Randomize mice into treatment and vehicle control groups.
-
Drug Administration: Prepare a suspension of crizotinib in the vehicle. Administer crizotinib (e.g., 25-100 mg/kg) or vehicle daily via oral gavage.[10]
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics). Calculate the tumor growth inhibition (TGI).
-
Conclusion
Xalkori (crizotinib) has fundamentally altered the treatment landscape for ALK-positive NSCLC, demonstrating the power of targeted therapies in oncology. Its development was underpinned by a robust understanding of the molecular pathogenesis of ALK-driven malignancies and validated through rigorous preclinical and clinical research. The experimental protocols and data presented in this guide provide a comprehensive technical framework for researchers and drug development professionals working in this field. As the understanding of resistance mechanisms to crizotinib evolves, the continued application of these and more advanced research methodologies will be critical in the development of next-generation ALK inhibitors and combination therapies to further improve patient outcomes.
References
- 1. Final Overall Survival Analysis From a Study Comparing First-Line Crizotinib Versus Chemotherapy in ALK-Mutation-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Increased oral availability and brain accumulation of the ALK inhibitor crizotinib by coadministration of the P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) inhibitor elacridar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. PROFILE 1014: lessons for the new era of lung cancer clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. benchchem.com [benchchem.com]
- 10. pmda.go.jp [pmda.go.jp]
Crizotinib Preclinical Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crizotinib (PF-02341066) is a first-in-generation, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Initially developed as an inhibitor of the mesenchymal-epithelial transition factor (c-Met or HGFR), its potent activity against Anaplastic Lymphoma Kinase (ALK) and ROS1 proto-oncogene 1 (ROS1) led to its landmark approval for specific subsets of non-small cell lung cancer (NSCLC).[2][3][4] Preclinical research has been foundational in elucidating its mechanism of action, defining its spectrum of activity, and predicting its clinical efficacy and limitations. This guide provides an in-depth overview of the core preclinical data and methodologies associated with the development of crizotinib.
Mechanism of Action
Crizotinib functions as an ATP-competitive inhibitor at the kinase domain of its target RTKs, primarily ALK, c-Met, and ROS1.[1][5] In cancers driven by chromosomal rearrangements involving these kinases (e.g., EML4-ALK in NSCLC), the resulting fusion proteins exhibit ligand-independent, constitutive activation.[6] This aberrant signaling drives downstream pathways that promote cellular proliferation, survival, and invasion.[2] Crizotinib binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of the receptor and its downstream effectors.[7] This blockade of signal transduction ultimately leads to cell cycle arrest, primarily at the G1-S phase transition, and the induction of apoptosis in cancer cells dependent on these oncogenic drivers.[2]
Core Signaling Pathways
Crizotinib exerts its anti-tumor effects by inhibiting key signaling cascades downstream of ALK, MET, and ROS1. The primary pathways affected include the RAS/MAPK (ERK), PI3K/AKT, and JAK/STAT pathways, all of which are critical for cell growth and survival.
Caption: Crizotinib inhibits ALK and c-Met signaling pathways.
In Vitro Preclinical Data
In vitro studies were essential for characterizing the potency and selectivity of crizotinib against its target kinases and for determining its effect on cancer cell lines.
Kinase Inhibition Profile
The half-maximal inhibitory concentration (IC50) measures the drug concentration required to inhibit the activity of a specific kinase by 50%. Crizotinib demonstrates high potency against its primary targets.
| Kinase Target | IC50 (nM) | Reference(s) |
| ALK | 21 | [8] |
| c-Met | 5 | [8] |
| ROS1 | Potent Inhibition | [9][10] |
| RON | Potent Inhibition | [2] |
Note: Specific IC50 values for ROS1 and RON are less consistently reported in initial preclinical profiles but are established targets.
Cellular Activity Profile
Cell-based assays measure the concentration of a drug required to inhibit cell proliferation or viability by 50% (IC50 or GI50). These studies confirmed that cell lines harboring ALK, ROS1, or c-Met genetic alterations are particularly sensitive to crizotinib.
| Cell Line | Cancer Type | Key Genetic Alteration | IC50 / EC50 (µM) | Reference(s) |
| H3122 | NSCLC | EML4-ALK | 0.096 | [11] |
| H2228 | NSCLC | EML4-ALK | Sensitive | [8] |
| HCC78 | NSCLC | SLC34A2-ROS1 | <1 (Submicromolar) | [12] |
| H1993 | NSCLC | c-Met Amplification | Sensitive | [8] |
| NCI-H929 | Multiple Myeloma | - | 0.53 | [13] |
| CCRF-CEM | Leukemia | - | 0.43 | [13] |
| Karpas299 | Anaplastic Large Cell Lymphoma | NPM-ALK | Sensitive | [14] |
Experimental Protocols: In Vitro Assays
4.3.1 Kinase Inhibition Assay (Enzymatic Assay)
-
Objective: To determine the direct inhibitory effect of crizotinib on the enzymatic activity of a purified kinase.
-
Methodology:
-
Reagents: Purified recombinant kinase (e.g., ALK, c-Met), a generic kinase substrate (e.g., a peptide containing a tyrosine residue), and ATP (often radiolabeled with ³²P or ³³P).
-
Procedure: The kinase, substrate, and varying concentrations of crizotinib are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Measurement: After incubation, the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the substrate on a filter and measuring radioactivity using a scintillation counter. Alternatively, non-radioactive methods using fluorescence or luminescence can be employed.
-
Analysis: The percentage of kinase inhibition is calculated relative to a control (no inhibitor). IC50 values are determined by plotting inhibition versus log-transformed crizotinib concentration and fitting the data to a dose-response curve.[8]
-
4.3.2 Cell Proliferation / Viability Assay (e.g., MTT Assay)
-
Objective: To measure the effect of crizotinib on the growth and viability of cancer cell lines.
-
Methodology:
-
Cell Culture: Cancer cells (e.g., H3122) are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with a medium containing serial dilutions of crizotinib. Control wells receive medium with the vehicle (e.g., DMSO) only. Cells are incubated for a specified period, typically 72 hours.[8][13]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization & Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol). The absorbance of the solution, which is proportional to the number of viable cells, is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are derived by plotting viability against the log of drug concentration.[11]
-
Caption: Workflow for a typical in vitro cell viability assay.
In Vivo Preclinical Data
In vivo studies using animal models, particularly tumor xenografts, are critical for evaluating the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of a drug in a living system.
Xenograft Model Efficacy
Crizotinib has demonstrated significant anti-tumor activity in mice bearing tumor xenografts derived from human cancer cell lines expressing ALK or c-Met alterations.[2][7]
| Xenograft Model | Cancer Type | Key Genetic Alteration | Dosing Regimen | Outcome | Reference(s) |
| H3122 | NSCLC | EML4-ALK | Oral (p.o.) | Tumor Growth Inhibition (EC50 = 255 ng/mL) | [14] |
| Karpas299 | ALCL | NPM-ALK | Oral (p.o.) | Tumor Growth Inhibition (EC50 = 875 ng/mL) | [14] |
| PANC-1 | Pancreatic Cancer | - | Not specified | Tumor Growth Inhibition & Anti-angiogenesis | [15] |
| EML4-ALK GEMM | NSCLC | EML4-ALK | 100 mg/kg/day p.o. | Increased Progression-Free & Overall Survival | [16] |
GEMM: Genetically Engineered Mouse Model
Experimental Protocols: In Vivo Xenograft Study
-
Objective: To assess the anti-tumor efficacy of crizotinib in an animal model.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent the rejection of human tumor cells.[14][17]
-
Tumor Implantation: A suspension of human cancer cells (e.g., 5 x 10⁶ H3122 cells) is injected subcutaneously into the flank of each mouse.[17]
-
Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomly assigned to different treatment groups (e.g., vehicle control, crizotinib at various doses).
-
Drug Administration: Crizotinib is typically administered orally via gavage, once or twice daily, for a defined period (e.g., 14-21 days).[16]
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume ≈ 0.5 x Length x Width²). The body weight and general health of the mice are also monitored.[18]
-
Endpoint & Analysis: The study may be terminated when tumors in the control group reach a predetermined size. Tumors are often excised for further analysis (e.g., Western blot to confirm target inhibition). Efficacy is assessed by comparing the tumor growth curves between the treated and control groups. Metrics like Tumor Growth Inhibition (TGI) are calculated.
-
Caption: Workflow for a typical in vivo xenograft efficacy study.
Preclinical Pharmacokinetics
Pharmacokinetic (PK) studies in animals characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug.
-
Absorption & Bioavailability: Crizotinib is orally bioavailable, with an absolute bioavailability of 43% in humans, reaching peak plasma concentrations in 4 to 6 hours.[6][19]
-
Distribution: It is highly bound to plasma proteins (~91%) and has a large volume of distribution (1772 L in humans), indicating extensive tissue distribution.[7]
-
Metabolism: Crizotinib is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[7]
-
Excretion: The drug and its metabolites are mainly excreted in the feces.[7]
-
Transporters: In vitro studies suggest crizotinib is a substrate for the P-glycoprotein (P-gp/ABCB1) efflux transporter, which may limit its penetration into the central nervous system.[7][20]
Mechanisms of Resistance
Preclinical models have been instrumental in identifying mechanisms of both intrinsic and acquired resistance to crizotinib, which often emerge within a year of treatment.[2]
-
On-Target Resistance: This involves the acquisition of secondary mutations within the ALK or ROS1 kinase domain that interfere with crizotinib binding.
-
Off-Target Resistance: This occurs when cancer cells activate alternative "bypass" signaling pathways to circumvent the ALK/ROS1 blockade.
Caption: Preclinical mechanisms of resistance to crizotinib.
Conclusion
The comprehensive preclinical evaluation of crizotinib provided a robust rationale for its clinical development. In vitro and in vivo studies successfully defined its mechanism of action, identified its primary oncogenic targets (ALK, c-Met, and ROS1), and demonstrated potent anti-tumor efficacy in genetically defined cancer models.[1] Furthermore, preclinical research was crucial in predicting and elucidating the mechanisms of drug resistance, paving the way for the development of next-generation inhibitors. The story of crizotinib serves as a prime example of successful targeted drug development, underpinned by a deep understanding of its preclinical profile.
References
- 1. Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The preclinical profile of crizotinib for the treatment of non-small-cell lung cancer and other neoplastic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Responses to the multitargeted MET/ALK/ROS1 inhibitor crizotinib and co-occurring mutations in lung adenocarcinomas with MET amplification or MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical use of crizotinib for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. keio.elsevierpure.com [keio.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. Co-delivery of sorafenib and crizotinib encapsulated with polymeric nanoparticles for the treatment of in vivo lung cancer animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ClinPGx [clinpgx.org]
- 21. Tackling crizotinib resistance: The pathway from drug discovery to the pediatric clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Anaplastic Lymphoma Kinase (ALK) signaling pathway, a critical mediator of cell growth and proliferation, and a key therapeutic target in various cancers. We will delve into the core components of the pathway, its activation mechanisms, downstream signaling cascades, and its role in oncogenesis. This document also includes detailed experimental protocols for studying ALK signaling and quantitative data on the efficacy of ALK inhibitors.
Introduction to Anaplastic Lymphoma Kinase (ALK)
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase (RTK) that belongs to the insulin receptor superfamily.[1][2] Under normal physiological conditions, ALK plays a crucial role in the development and function of the nervous system.[1][3] However, aberrant ALK signaling, driven by genetic alterations, is a key oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC), neuroblastoma, and anaplastic large cell lymphoma (ALCL).[4][5][6]
The ALK gene is located on chromosome 2p23 and encodes a transmembrane receptor.[7][8] The activation of the ALK receptor is tightly regulated. In its inactive state, the receptor exists as a monomer. Ligand binding to the extracellular domain induces receptor dimerization, leading to a conformational change and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation event activates the kinase, transforming it into a signaling hub that recruits and phosphorylates a multitude of downstream effector proteins.[3][9]
Mechanisms of Aberrant ALK Activation in Cancer
In cancer, ALK signaling is often constitutively activated through several mechanisms that bypass the need for ligand binding:
-
Chromosomal Rearrangements (Gene Fusions): This is the most common mechanism of ALK activation in cancer.[5] These rearrangements lead to the fusion of the 3' end of the ALK gene, containing the kinase domain, with the 5' end of another gene. The fusion partner provides a dimerization or oligomerization domain that leads to ligand-independent, constitutive activation of the ALK kinase domain.[5][7] Notable examples include:
-
Activating Point Mutations: Single amino acid substitutions within the ALK kinase domain can lock the kinase in a constitutively active conformation.[11] These mutations are frequently observed in neuroblastoma.[6]
-
Gene Amplification: An increase in the copy number of the ALK gene leads to overexpression of the ALK protein, resulting in increased signaling activity. This mechanism is also found in a subset of neuroblastomas.[11]
The Core ALK Signaling Cascades
Once activated, ALK initiates a complex and interconnected network of downstream signaling pathways that drive cancer cell proliferation, survival, and metastasis. The primary signaling cascades include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation. Activated ALK recruits adaptor proteins like Shc and Grb2, which in turn activate the GTPase RAS.[12] This initiates a phosphorylation cascade through RAF, MEK, and finally ERK, which translocates to the nucleus to regulate the transcription of genes involved in cell cycle progression.[12]
-
PI3K-AKT-mTOR Pathway: This pathway is critical for cell survival and growth. ALK activation leads to the recruitment and activation of phosphatidylinositol 3-kinase (PI3K), which phosphorylates PIP2 to PIP3.[8] PIP3 serves as a docking site for AKT and PDK1, leading to AKT activation. Activated AKT then phosphorylates a range of substrates that promote cell survival by inhibiting apoptosis and stimulate protein synthesis and cell growth through the mTOR complex.[8]
-
JAK-STAT Pathway: This pathway is directly involved in transcriptional regulation. ALK can directly phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[12] Activated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes that promote cell survival and proliferation.[12]
-
PLCγ Pathway: Activated ALK can also phosphorylate and activate Phospholipase C gamma (PLCγ).[12] PLCγ cleaves PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), both of which are involved in various cellular processes including proliferation and differentiation.[12]
Below is a Graphviz diagram illustrating the core ALK signaling pathway.
Quantitative Data on ALK Inhibitors
The development of small molecule ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of ALK-driven cancers. These inhibitors are ATP-competitive and block the kinase activity of ALK, thereby inhibiting downstream signaling. Below are tables summarizing the inhibitory activity (IC50) of key ALK inhibitors against wild-type and mutant ALK.
| ALK Inhibitor | Target | IC50 (nM) | Reference |
| Crizotinib | Wild-type ALK | 20 | [13] |
| Alectinib | Wild-type ALK | 1.9 | [14] |
| Ceritinib | Wild-type ALK | 0.15 | [14] |
| Brigatinib | Wild-type ALK | 0.5 | [14] |
| Lorlatinib | Wild-type ALK | 1 | [14] |
Table 1: Inhibitory Activity (IC50) of ALK Inhibitors against Wild-type ALK.
| ALK Inhibitor | Resistant Mutation | IC50 (nM) | Reference |
| Crizotinib | L1196M | >1000 | [14] |
| Crizotinib | G1202R | 560 | [15] |
| Alectinib | G1202R | 595 | [15] |
| Ceritinib | G1202R | 309 | [15] |
| Lorlatinib | G1202R | 80 | [15] |
| Crizotinib | F1174L | Resistant | [16] |
| Alectinib | F1174L | 36.81 | [17] |
| Lorlatinib | F1174L | 36.81 | [17] |
Table 2: Inhibitory Activity (IC50) of ALK Inhibitors against Resistant ALK Mutations.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the ALK signaling pathway.
Co-Immunoprecipitation (Co-IP) to Detect ALK Protein Interactions
Objective: To identify proteins that interact with ALK within a cellular context.
Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice for 30 minutes in Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Pre-clearing:
-
Add 20 µL of Protein A/G agarose beads to 1 mg of protein lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 1-5 µg of the primary antibody (e.g., anti-ALK antibody) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G agarose beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Centrifuge the bead-antibody-protein complexes at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three times with 1 mL of ice-cold Co-IP lysis buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 30 µL of 2x Laemmli sample buffer.
-
Boil the samples for 5-10 minutes at 95-100°C to elute the proteins.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the eluted proteins by Western blotting.
-
Western Blotting for Phosphorylated ALK (p-ALK)
Objective: To detect and quantify the phosphorylation status of ALK, which is indicative of its activation state.
Protocol:
-
Sample Preparation:
-
Lyse cells as described in the Co-IP protocol, ensuring the lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).
-
Determine protein concentration using a BCA or Bradford assay.
-
Normalize protein concentrations and prepare samples by adding 4x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[18]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated ALK (e.g., anti-pALK Tyr1604) diluted in blocking buffer overnight at 4°C with gentle agitation.[19]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature.[18]
-
-
Detection:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
For a loading control, the membrane can be stripped and re-probed with an antibody against total ALK or a housekeeping protein like GAPDH.
-
In Vitro Kinase Assay
Objective: To measure the enzymatic activity of ALK and assess the inhibitory potential of compounds in a cell-free system.
Protocol:
-
Reaction Setup:
-
In a 96-well or 384-well plate, add the following components in kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT):
-
Recombinant ALK enzyme (wild-type or mutant).
-
Test inhibitor at various concentrations (or DMSO as a vehicle control).
-
A suitable kinase substrate (e.g., a synthetic peptide or protein).
-
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P, or in a system with an ADP-Glo™ assay).[20]
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Terminate Reaction:
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺, or by spotting the reaction mixture onto a phosphocellulose membrane).
-
-
Quantify Phosphorylation:
-
If using radiolabeled ATP, quantify the incorporation of the radiolabel into the substrate using a scintillation counter or phosphorimager.
-
If using a non-radioactive method like ADP-Glo™, measure the amount of ADP produced, which corresponds to kinase activity, using a luminometer.[20]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay
Objective: To determine the effect of ALK inhibitors on the proliferation and survival of ALK-dependent cancer cells.
Protocol (using a tetrazolium-based assay like MTS):
-
Cell Seeding:
-
Seed ALK-positive cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ALK inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a tetrazolium salt solution (e.g., MTS) to each well.[21]
-
Incubate for 1-4 hours at 37°C. Viable cells will metabolize the tetrazolium salt into a colored formazan product.
-
Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The ALK signaling pathway is a well-validated and clinically important target in oncology. A deep understanding of its core components, activation mechanisms, and downstream signaling cascades is essential for the development of novel and more effective therapeutic strategies. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to further unravel the complexities of ALK signaling and to develop next-generation therapies for patients with ALK-driven malignancies. The ongoing challenge of acquired resistance to ALK inhibitors underscores the need for continued research into the molecular mechanisms of resistance and the development of innovative treatment approaches to overcome it.[22][23][24]
References
- 1. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
- 2. bosterbio.com [bosterbio.com]
- 3. Anaplastic lymphoma kinase - Wikipedia [en.wikipedia.org]
- 4. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALK in Neuroblastoma: Biological and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. mdpi.com [mdpi.com]
- 8. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism for the activation of the anaplastic lymphoma kinase receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Defining Pathological Activities of ALK in Neuroblastoma, a Neural Crest-Derived Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. Systematic identification of ALK substrates by integrated phosphoproteome and interactome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. worldwide.promega.com [worldwide.promega.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular resistance mechanisms of ALK inhibitors and implications for therapeutic management of ALK-rearranged lung cancer patients - Niu - Translational Cancer Research [tcr.amegroups.org]
The Role of ROS1 in Non-Small Cell Lung Cancer: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of ROS1 as a Therapeutic Target, from Molecular Mechanisms to Clinical Management
Executive Summary
Receptor Tyrosine Kinase (RTK) c-ros oncogene 1 (ROS1) has emerged as a critical oncogenic driver in a subset of non-small cell lung cancer (NSCLC). Chromosomal rearrangements involving the ROS1 gene lead to the formation of fusion proteins with constitutive kinase activity, which in turn activate downstream signaling pathways promoting cell proliferation, survival, and growth. This technical guide provides a comprehensive overview of the molecular biology of ROS1, the clinical and pathological characteristics of ROS1-rearranged NSCLC, and the therapeutic landscape of ROS1-targeted inhibitors. Detailed methodologies for the detection of ROS1 fusions, along with an analysis of treatment efficacy and mechanisms of acquired resistance, are presented to serve as a resource for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to ROS1 and its Oncogenic Activation in NSCLC
The ROS1 gene, located on chromosome 6q22.1, encodes an orphan receptor tyrosine kinase belonging to the insulin receptor family.[1] While its precise physiological function remains to be fully elucidated, it is known to be involved in cellular growth and differentiation.[2] In normal adult lung tissue, ROS1 expression is typically absent.[3]
The primary mechanism of ROS1 oncogenic activation in NSCLC is through chromosomal rearrangements that result in the fusion of the C-terminal kinase domain of ROS1 with the N-terminal portion of various partner genes.[4] This fusion event leads to ligand-independent dimerization or oligomerization, resulting in constitutive activation of the ROS1 kinase domain.[4] The first discovery of a ROS1 rearrangement in NSCLC was reported in 2007.[5] These fusions are now recognized as potent oncogenic drivers, making them a key therapeutic target.[5]
ROS1-rearranged NSCLC accounts for approximately 1-2% of all NSCLC cases.[6] It is more frequently observed in younger patients, never-smokers, and those with adenocarcinoma histology.[7][8]
Molecular Biology of ROS1 Fusions
Common ROS1 Fusion Partners
A variety of fusion partners for ROS1 have been identified in NSCLC. The most common partners are CD74, SLC34A2, SDC4, and EZR.[3] The specific fusion partner can influence the subcellular localization of the resulting fusion protein and may have implications for downstream signaling.[9]
| Fusion Partner | Prevalence in ROS1+ NSCLC |
| CD74 | 34.8% - 58% |
| EZR | 11% - 25.3% |
| SDC4 | 9% - 14.2% |
| SLC34A2 | 5% - 18.6% |
| TPM3 | ~5% |
| GOPC (FIG) | ~2-3% |
| Other | <5% |
Table 1: Prevalence of common ROS1 fusion partners in non-small cell lung cancer. Data compiled from multiple sources.[9][10][11]
Downstream Signaling Pathways
The constitutive kinase activity of ROS1 fusion proteins leads to the activation of several key downstream signaling pathways that are crucial for tumorigenesis. These include:
-
JAK/STAT Pathway: Primarily involved in cell growth and survival.
-
PI3K/AKT/mTOR Pathway: A central regulator of cell growth, proliferation, and survival.
-
MAPK/ERK Pathway (RAS-RAF-MEK-ERK): Plays a critical role in cell proliferation.
-
VAV3 signaling: Implicated in cytoskeletal rearrangements and cell migration.
The activation of these pathways collectively drives the malignant phenotype of ROS1-rearranged NSCLC.
Therapeutic Targeting of ROS1 in NSCLC
The identification of ROS1 fusions as oncogenic drivers has led to the development of targeted therapies with significant clinical benefit. Several tyrosine kinase inhibitors (TKIs) have demonstrated high efficacy in patients with ROS1-rearranged NSCLC.
ROS1 Tyrosine Kinase Inhibitors (TKIs)
-
Crizotinib: A first-generation TKI that also targets ALK and MET. It was the first TKI approved for ROS1-positive NSCLC.
-
Entrectinib: A TKI that targets ROS1, ALK, and NTRK fusions, with notable central nervous system (CNS) activity.
-
Lorlatinib: A third-generation ALK and ROS1 inhibitor with potent activity against a wide range of resistance mutations and excellent CNS penetration.
-
Repotrectinib: A next-generation ROS1/TRK/ALK inhibitor designed to overcome resistance mutations.
Clinical Efficacy of ROS1 TKIs
Clinical trials have demonstrated impressive efficacy for ROS1 inhibitors in the treatment of ROS1-positive NSCLC.
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Crizotinib | PROFILE 1001 | 72% | 19.3 months |
| Entrectinib | Integrated Analysis (STARTRK-2, STARTRK-1, ALKA-372-001) | 67.1% | 15.7 months |
| Lorlatinib (Crizotinib-pretreated) | Phase I/II | 35% | 6.9 months |
Table 2: Efficacy of Selected ROS1 Tyrosine Kinase Inhibitors in ROS1-Positive NSCLC.[12]
Mechanisms of Acquired Resistance to ROS1 Inhibitors
Despite the initial dramatic responses to ROS1 TKIs, most patients eventually develop acquired resistance, leading to disease progression. Mechanisms of resistance can be broadly categorized as on-target (alterations in the ROS1 kinase domain) or off-target (activation of bypass signaling pathways).
On-Target Resistance: ROS1 Kinase Domain Mutations
Secondary mutations within the ROS1 kinase domain are a common mechanism of acquired resistance. These mutations can interfere with TKI binding. The most frequently observed resistance mutation is the G2032R "solvent front" mutation.
| ROS1 Mutation | Frequency (Post-Crizotinib) |
| G2032R | ~33-41% |
| D2033N | ~2.4-6% |
| S1986F/Y | ~2.4-6% |
| L2026M | Less common |
Table 3: Frequency of Common ROS1 Kinase Domain Mutations Conferring Resistance to Crizotinib.[13][14][15]
Off-Target Resistance: Bypass Signaling Pathways
Activation of alternative signaling pathways can bypass the need for ROS1 signaling, leading to TKI resistance. Common bypass tracks include:
-
MET Amplification
-
EGFR Pathway Activation
-
KRAS Mutations
-
BRAF Mutations
-
KIT Mutations
Retrospective studies have shown that bypass signaling pathways are responsible for resistance in a significant proportion of crizotinib-resistant ROS1-rearranged NSCLC tumors.[16]
Experimental Protocols for ROS1 Analysis
Accurate and reliable detection of ROS1 rearrangements is crucial for identifying patients who may benefit from targeted therapies. Several methodologies are employed in clinical practice.
Fluorescence In Situ Hybridization (FISH)
Principle: FISH utilizes fluorescently labeled DNA probes to detect specific chromosomal rearrangements in situ. For ROS1, a break-apart probe strategy is commonly used. This involves two probes that bind to regions flanking the ROS1 gene. In a normal cell, the two probes appear as a single fused signal. In a cell with a ROS1 rearrangement, the probes will be separated, resulting in distinct signals.
Detailed Methodology:
-
Slide Preparation: Use 4-5 µm thick sections from formalin-fixed, paraffin-embedded (FFPE) tumor tissue mounted on positively charged slides.
-
Deparaffinization and Dehydration: Immerse slides in xylene (2x 10 min), followed by a series of ethanol washes (100% 2x 5 min, 85% 2 min, 70% 2 min) and finally in purified water.
-
Pre-treatment (Heat-Induced Epitope Retrieval): Immerse slides in a pre-warmed pre-treatment solution (e.g., 1M sodium thiocyanate) at 80°C for 10-30 minutes. The optimal time should be determined for each tissue type. Wash in purified water.
-
Protease Digestion: Incubate slides with a protease solution (e.g., pepsin) at 37°C for a time optimized for the tissue type (typically 10-20 minutes) to permeabilize the cells. Wash in purified water.
-
Dehydration: Dehydrate the slides through an ethanol series (70%, 85%, 100% for 2 minutes each) and air dry.
-
Probe Application and Denaturation: Apply 10 µL of the ROS1 break-apart probe mixture to the target area on the slide and cover with a coverslip. Seal the coverslip with rubber cement. Co-denature the slide and probe on a hot plate at 72-75°C for 5 minutes.
-
Hybridization: Place the slides in a humidified chamber and hybridize overnight at 37°C.
-
Post-Hybridization Washes: Carefully remove the coverslip and wash the slides in a post-hybridization wash buffer (e.g., 2x SSC with 0.3% NP-40) at 72°C for 2 minutes, followed by a wash in the same buffer at room temperature.
-
Counterstaining and Mounting: Dehydrate the slides through an ethanol series, air dry, and apply DAPI (4',6-diamidino-2-phenylindole) counterstain. Mount with a coverslip.
-
Analysis: Visualize the slides using a fluorescence microscope with appropriate filters. A positive result is typically defined as >15% of tumor cells showing a break-apart signal (one red and one green signal separated by more than two signal diameters) or a single red signal (deletion of the 5' region).
Immunohistochemistry (IHC)
Principle: IHC uses antibodies to detect the expression of the ROS1 protein in tumor tissue. Overexpression of the ROS1 protein is often associated with the presence of a ROS1 gene rearrangement. IHC is a valuable screening tool due to its cost-effectiveness and rapid turnaround time.
Detailed Methodology (using D4D6 rabbit monoclonal antibody):
-
Slide Preparation: Use 4-5 µm thick FFPE tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in an antigen retrieval buffer (e.g., EDTA buffer, pH 8.0 or 9.0) and heating in a pressure cooker, steamer, or water bath. A typical condition is 125°C for 30 seconds in a pressure cooker.[2] Allow slides to cool to room temperature.
-
Peroxidase Block: Incubate slides with a hydrogen peroxide solution for 5-10 minutes to block endogenous peroxidase activity. Wash with buffer (e.g., PBS or TBS).
-
Primary Antibody Incubation: Incubate the slides with the ROS1 (D4D6) rabbit monoclonal antibody at an optimized dilution (e.g., 1:100 to 1:400) for 30-60 minutes at room temperature or overnight at 4°C.[7][16] Wash with buffer.
-
Secondary Antibody and Detection: Apply a secondary antibody conjugated to a detection system (e.g., HRP-polymer) and incubate for 20-30 minutes at room temperature. Wash with buffer.
-
Chromogen Application: Apply a chromogen solution (e.g., DAB) and incubate for 5-10 minutes to visualize the antibody binding.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a coverslip.
-
Interpretation: A positive result is typically characterized by moderate to strong, diffuse cytoplasmic staining in the tumor cells. A scoring system (H-score) can be used, with a score >100 often considered positive.[6]
Next-Generation Sequencing (NGS)
Principle: RNA-based NGS can directly detect the presence of specific fusion transcripts. This method offers the advantage of identifying both known and novel fusion partners and can be part of a larger panel to assess multiple genomic alterations simultaneously.
Detailed Methodology (RNA-based targeted panel):
-
RNA Extraction: Extract total RNA from FFPE tumor tissue sections using a kit specifically designed for this purpose to maximize yield and quality from degraded samples.
-
RNA Quality and Quantity Assessment: Evaluate the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to assess RNA integrity.
-
Library Preparation:
-
rRNA Depletion: Remove ribosomal RNA (rRNA), which constitutes the majority of total RNA, using a ribo-depletion kit.
-
RNA Fragmentation: Fragment the RNA to a suitable size for sequencing.
-
cDNA Synthesis: Convert the fragmented RNA into complementary DNA (cDNA) using reverse transcriptase and random primers.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.
-
Target Enrichment (Hybridization Capture): Use a panel of biotinylated probes designed to capture cDNA fragments corresponding to the exons of ROS1 and other genes of interest.
-
PCR Amplification: Amplify the captured cDNA fragments by PCR to generate a sufficient quantity for sequencing.
-
-
Sequencing: Sequence the prepared library on an NGS platform (e.g., Illumina MiSeq or NovaSeq).
-
Bioinformatics Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads to a reference human genome.
-
Fusion Calling: Use a fusion detection algorithm (e.g., STAR-Fusion, Arriba) to identify reads that span the breakpoint of a gene fusion.
-
Annotation and Filtering: Annotate the identified fusions and filter out likely artifacts to generate a final list of high-confidence fusion events.
-
Cell-Based Assays for Drug Sensitivity
Principle: Cell viability assays, such as the MTT or MTS assay, are used to determine the sensitivity of cancer cell lines to TKIs. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
Detailed Methodology (MTT Assay):
-
Cell Seeding: Seed ROS1-positive NSCLC cells (e.g., HCC78) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the ROS1 TKI in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the drug. Include a vehicle-only control.
-
Incubation: Incubate the cells with the drug for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Conclusion
The discovery of ROS1 rearrangements as a distinct molecular subtype of NSCLC has revolutionized the treatment paradigm for this patient population. The development of highly effective ROS1 TKIs has led to significant improvements in clinical outcomes. However, the emergence of acquired resistance remains a major clinical challenge. A thorough understanding of the molecular mechanisms of ROS1-driven oncogenesis and the landscape of resistance mechanisms is essential for the development of next-generation inhibitors and rational combination therapies. The continued refinement of diagnostic methodologies will ensure the accurate and timely identification of patients with ROS1-rearranged NSCLC who can benefit from these targeted treatments. This guide provides a foundational resource for researchers and clinicians working to further advance the management of this important subset of lung cancer.
References
- 1. Prepare RNA-seq libraries from FFPE samples [takarabio.com]
- 2. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 4. FFPE Tissue Preparation and FISH Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Improving RNA Sequencing with FFPE Samples | The Scientist [the-scientist.com]
- 6. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 7. ROS1 (D4D6) Rabbit Monoclonal Antibody (#3287) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. genomeme.ca [genomeme.ca]
- 13. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CytoCell ROS1 Breakapart FISH Probe [ogt.com]
- 15. FISH Procedure for FFPE Specimens - CytoTest [cytotest.com]
- 16. Comparison of ROS1-rearrangement detection methods in a cohort of surgically resected non-small cell lung carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of PF-02367982 (Crizotinib)
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-02367982, widely known as Crizotinib, is a potent, orally active small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-Met (hepatocyte growth factor receptor, HGFR) tyrosine kinases. It is a cornerstone in the treatment of specific subtypes of non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the fundamental chemical properties and stability profile of PF-02367982. The information herein is intended to support researchers, scientists, and drug development professionals in their work with this important therapeutic agent. All quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided for key analytical procedures. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and stability assessment.
Chemical Properties of PF-02367982 (Crizotinib)
PF-02367982 is a synthetic aminopyridine derivative. Its chemical structure and fundamental properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine | [1] |
| Synonyms | Crizotinib, PF-02341066 | [1] |
| Molecular Formula | C₂₁H₂₂Cl₂FN₅O | [1] |
| Molecular Weight | 450.34 g/mol | [1] |
| Appearance | White to pale yellow powder | [2] |
| Melting Point | Approximately 196°C | [3] |
| pKa | 9.4 (piperidinium cation) and 5.6 (pyridinium cation) | [4] |
| LogP (Octanol/Water) | 1.65 (at pH 7.4) | [3][5] |
Solubility Profile
The aqueous solubility of PF-02367982 is highly pH-dependent. It exhibits greater solubility in acidic conditions and is sparingly soluble in neutral to alkaline aqueous solutions.[5]
| Solvent | Solubility | pH (if applicable) |
| Aqueous Media | > 10 mg/mL | 1.6 |
| Aqueous Media | < 0.1 mg/mL | 8.2 |
| DMSO | Soluble | N/A |
| Ethanol | Sparingly soluble | N/A |
Stability Profile of PF-02367982 (Crizotinib)
Understanding the stability of PF-02367982 is critical for its formulation, storage, and clinical application. Forced degradation studies have been conducted under various stress conditions to identify potential degradation pathways and products.[6][7][8]
Summary of Forced Degradation Studies
| Stress Condition | Observations | Reference |
| Acidic Hydrolysis | Minor degradation | [2] |
| Alkaline Hydrolysis | Minor degradation | [2] |
| Oxidative | Significant degradation observed, leading to the formation of several degradation products. | [6][7][8] |
| Thermal | Stable at 100°C for 14 days with no significant degradation. | [2] |
| Photolytic | Minor degradation under intense light exposure. | [2] |
Long-Term Stability
Long-term stability studies have demonstrated that PF-02367982 is a stable compound under recommended storage conditions. Stability data supports a retest period of several years when stored at 25°C/60% RH and 30°C/75% RH.[3]
Experimental Protocols
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point of PF-02367982.
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter (DSC).
-
Sample Preparation: Accurately weigh 2-5 mg of PF-02367982 into an aluminum DSC pan. Crimp the pan to seal.
-
DSC Parameters:
-
Temperature Range: Typically from 25°C to 250°C.
-
Heating Rate: A standard heating rate of 10°C/min is commonly used.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) of PF-02367982.
Methodology:
-
Instrument: A calibrated potentiometer with a pH electrode.
-
Sample Preparation: Prepare a solution of PF-02367982 (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol to ensure solubility).
-
Titration:
-
Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic functional groups.
-
Titrate a separate sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic functional groups.
-
-
Data Analysis: The pKa values are determined from the inflection points of the titration curve.
Kinetic Solubility Assay by HPLC
Objective: To determine the kinetic solubility of PF-02367982 in an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of PF-02367982 in DMSO (e.g., 10 mM).
-
Sample Preparation: Add a small aliquot of the DMSO stock solution to a phosphate-buffered saline (PBS, pH 7.4) to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the samples at room temperature with shaking for a defined period (e.g., 2 hours) to allow for equilibration.
-
Separation of Undissolved Compound: Centrifuge the samples to pellet any precipitate.
-
Quantification by HPLC:
-
Instrument: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid).
-
Detection: Monitor the absorbance at the λmax of PF-02367982.
-
Analysis: Quantify the concentration of the dissolved compound in the supernatant by comparing its peak area to a standard curve of known concentrations.
-
Forced Degradation Study
Objective: To assess the stability of PF-02367982 under stress conditions as per ICH guidelines.[9][10]
Methodology:
-
Sample Preparation: Prepare solutions of PF-02367982 in appropriate solvents for each stress condition.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 100°C for 48 hours.
-
Photolytic: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method to separate the parent drug from any degradation products. Quantify the amount of degradation and identify the major degradation products using techniques like LC-MS/MS.[6][7][8]
Signaling Pathways and Experimental Workflows
PF-02367982 exerts its therapeutic effect by inhibiting the ALK and c-Met receptor tyrosine kinases, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.
Caption: ALK Signaling Pathway Inhibition by PF-02367982.
Caption: c-Met Signaling Pathway Inhibition by PF-02367982.
Caption: Experimental Workflow for Forced Degradation Studies.
Conclusion
PF-02367982 (Crizotinib) is a well-characterized small molecule with defined chemical properties and a stable profile under recommended storage conditions. Its solubility is pH-dependent, and it is most susceptible to degradation under oxidative stress. The provided experimental protocols offer a foundation for the analytical characterization and stability assessment of this important anticancer agent. A thorough understanding of its chemical properties, stability, and mechanism of action is paramount for its effective development, formulation, and clinical use.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pmda.go.jp [pmda.go.jp]
- 4. thinksrs.com [thinksrs.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS [hrcak.srce.hr]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ijcrt.org [ijcrt.org]
Methodological & Application
Application Notes: Crizotinib In Vitro Kinase Assay
Introduction
Crizotinib is a potent, orally bioavailable, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It was initially developed as a c-MET (hepatocyte growth factor receptor, HGFR) inhibitor and was later identified as a powerful inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1.[1][3] The oncogenic EML4-ALK fusion protein, found in a subset of non-small cell lung cancer (NSCLC) patients, leads to constitutive kinase activity and drives tumor growth.[3][4] Crizotinib functions as an ATP-competitive inhibitor, binding to the kinase domain of these targets to block downstream signaling pathways, thereby inhibiting cell proliferation and survival.[2][3]
These application notes provide a detailed protocol for determining the inhibitory activity of Crizotinib against its target kinases using a luminescence-based in vitro kinase assay. Such assays are fundamental in drug discovery for quantifying inhibitor potency (e.g., IC50 values) and selectivity.
Quantitative Data Summary: Crizotinib Inhibitory Activity
The inhibitory potency of Crizotinib is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for Crizotinib against its primary kinase targets in biochemical assays and its effect on various cancer cell lines.
| Target Kinase / Cell Line | Reported IC50 Value | Notes |
| Biochemical Assays | ||
| ALK | ~1-3 nM[5][6] | Potent inhibition in enzymatic assays. |
| c-MET | ~1-5 nM[2][7] | Potent ATP-competitive inhibitor of c-MET kinase. |
| ROS1 | Potent Inhibition[3][8] | Also a primary target alongside ALK and c-MET. |
| IGF-1R | 8 nM[6] | Shows strong activity against IGF-1R. |
| Cell-Based Assays | ||
| NCI-H929 (Multiple Myeloma) | 0.53 ± 0.04 µM[9] | Cell viability assay (72h treatment). |
| CCRF-CEM (Leukemia) | 0.43 ± 0.07 µM[9] | Cell viability assay. |
| PANC-1 (Pancreatic Cancer) | ~5 µM[7] | Cell growth inhibition (MTT assay). |
| H3122 (EML4-ALK NSCLC) | 155 nM[10] | Growth inhibition (GI50). |
Crizotinib Mechanism of Action and Signaling Pathway
Crizotinib exerts its therapeutic effect by inhibiting the autophosphorylation and activation of ALK, c-MET, and ROS1. This blockade prevents the activation of key downstream signaling cascades that are critical for cancer cell proliferation, survival, and growth, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[7][10][11]
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination (Luminescence-Based)
This protocol describes a method to determine the IC50 of Crizotinib against a target kinase (e.g., ALK or c-MET) using a luminescence-based assay that quantifies the amount of ADP produced.[12]
Principle of the Assay The kinase reaction involves the enzymatic transfer of the terminal phosphate from ATP to a substrate peptide. The amount of ADP generated is directly proportional to the kinase activity. In this protocol, the ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal.[12] Crizotinib's presence will inhibit the kinase, leading to a decrease in ADP production and a corresponding reduction in the luminescent signal.
Materials and Reagents
-
Enzyme: Recombinant human ALK or c-MET (kinase domain).[13][14]
-
Substrate: Suitable peptide substrate, e.g., Poly(Glu, Tyr) 4:1.[15]
-
Inhibitor: Crizotinib hydrochloride, dissolved in DMSO to create a 10-50 mM stock solution.[16][17]
-
ATP: Adenosine triphosphate.
-
Kinase Assay Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT.[12]
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar.[12][13]
-
Plates: White, opaque 96-well or 384-well microplates.
-
Solvent: Anhydrous, sterile DMSO.[16]
Step-by-Step Procedure
-
Crizotinib Preparation:
-
Thaw the Crizotinib stock solution at room temperature.
-
Perform serial dilutions of Crizotinib in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Further dilute these DMSO stocks into the Kinase Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the reaction does not exceed 1%.[14][16]
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase enzyme in the Kinase Assay Buffer.
-
Add 1-5 µL of the diluted Crizotinib or vehicle control (DMSO in buffer) to the wells of the microplate.
-
Add 2-10 µL of the kinase enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[13]
-
-
Reaction Initiation and Incubation:
-
Prepare a substrate/ATP mixture in the Kinase Assay Buffer. The optimal ATP concentration should be at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 2-10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for 60-120 minutes.[12][13]
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent as per the manufacturer's protocol (typically equal to the volume of the kinase reaction).
-
Incubate at room temperature for 40 minutes. This step depletes the remaining unconsumed ATP.
-
Add the Kinase Detection Reagent (typically double the volume of the kinase reaction). This reagent converts the newly formed ADP to ATP and provides luciferase/luciferin to generate light.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[12]
-
-
Measurement:
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data by setting the vehicle control (DMSO only) as 100% activity and a no-enzyme or high-concentration inhibitor control as 0% activity.
-
Plot the percent kinase activity against the logarithm of the Crizotinib concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of Crizotinib that inhibits 50% of the kinase activity.[15]
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines the typical workflow for determining the IC50 of a kinase inhibitor like Crizotinib.
References
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ClinPGx [clinpgx.org]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. crizotinib.biz [crizotinib.biz]
Application Notes and Protocols for PF-02367982 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-02367982, also known as Crizotinib, is a potent, orally available small-molecule inhibitor of receptor tyrosine kinases (RTKs). It has demonstrated significant therapeutic efficacy in cancers driven by aberrant ALK and c-MET signaling.[1][2][3] Accurate and reproducible cell-based assays are critical for the preclinical evaluation of PF-02367982, enabling the determination of its potency, selectivity, and mechanism of action in a biologically relevant context.
These application notes provide detailed protocols for two fundamental cell-based assays to characterize the activity of PF-02367982: a Cell Viability Assay to measure the cytotoxic or cytostatic effects of the compound and a Target Phosphorylation Assay to confirm its on-target activity by measuring the inhibition of ALK and c-MET phosphorylation.
Signaling Pathways
PF-02367982 exerts its therapeutic effect by inhibiting the autophosphorylation of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinases. This blockade disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration.
c-MET Signaling Pathway
The c-MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, activating multiple downstream pathways including RAS/MAPK, PI3K/AKT, and STAT3. These pathways collectively promote cell growth, survival, and motility. In several cancers, aberrant c-MET activation, through overexpression, mutation, or amplification, leads to uncontrolled cell proliferation and metastasis.
References
- 1. Crizotinib in patients with tumors harboring ALK or ROS1 rearrangements in the NCI-MATCH trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib and testing for ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Xalkori® (Crizotinib) Application Notes for Lung Cancer Cell Line Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Xalkori® (crizotinib) is a potent, orally bioavailable small-molecule inhibitor of receptor tyrosine kinases (RTKs), including Anaplastic Lymphoma Kinase (ALK), ROS1, and Mesenchymal-Epithelial Transition factor (c-MET).[1][2][3] In non-small cell lung cancer (NSCLC), chromosomal rearrangements resulting in the EML4-ALK fusion oncogene, as well as ROS1 rearrangements and MET amplifications or mutations, are key drivers of tumorigenesis.[2][4][5][6] Crizotinib competitively binds to the ATP-binding pocket of these kinases, inhibiting their phosphorylation and subsequent activation of downstream signaling pathways.[2][3] This ultimately leads to the suppression of tumor cell growth, proliferation, and survival, and the induction of apoptosis.[3][4][7]
These application notes provide an overview of the in vitro effects of crizotinib on various lung cancer cell lines and detailed protocols for key experimental assays to assess its therapeutic potential.
Data Presentation
Crizotinib IC50 Values in Lung Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of crizotinib in various lung cancer cell lines.
| Cell Line | Genetic Profile | IC50 (nM) | Reference |
| H3122 | EML4-ALK | ~30 | [4] |
| H2228 | EML4-ALK | 311.26 | [7] |
| KARPAS299 | NPM-ALK | 24 | [1][4] |
| SU-DHL-1 | NPM-ALK | 24 | [4] |
| NCI-H441 | c-Met dependent | 11 (migration), 6.1 (invasion) | [1] |
| GTL-16 | c-Met dependent | 9.7 (growth), 8.4 (apoptosis) | [1] |
| A549 | KRAS mutation | >4000 (~4 µM) | [8] |
| NCI-H460 | - | 14290 (14.29 µM) for (S)-crizotinib | [9] |
| H1975 | EGFR mutation | 16540 (16.54 µM) for (S)-crizotinib | [9] |
| SPC-A1 | - | ~2000 (~2 µM) | [8] |
| HCC827 | EGFR mutation | Moderately sensitive | [8] |
Signaling Pathways
Crizotinib exerts its anti-tumor effects by inhibiting the autophosphorylation of ALK, ROS1, and c-MET, thereby blocking downstream signaling cascades crucial for cancer cell survival and proliferation.
Caption: Xalkori inhibits ALK, ROS1, and c-MET signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of Xalkori on lung cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
Lung cancer cell lines (e.g., H3122, H2228, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Xalkori (crizotinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Xalkori in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Xalkori dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for detecting apoptosis by Annexin V/PI staining.
Materials:
-
Treated and untreated lung cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of Xalkori for a specified time (e.g., 24, 48 hours).[7]
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.
Caption: General workflow for Western blot analysis.
Materials:
-
Treated and untreated lung cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-ALK, total ALK, phospho-MET, total MET, phospho-AKT, total AKT, phospho-ERK, total ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat lung cancer cells (e.g., H3122) with Xalkori (e.g., 0.1 µM) for different durations (e.g., 3, 12, 24, 48 hours).[10]
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize the protein levels.[10]
Conclusion
Xalkori (crizotinib) is a multi-targeted tyrosine kinase inhibitor that has demonstrated significant anti-tumor activity in lung cancer cell lines harboring ALK or ROS1 rearrangements, or MET alterations. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular and molecular effects of crizotinib in vitro. These assays are crucial for understanding the drug's mechanism of action, identifying sensitive and resistant cell populations, and exploring potential combination therapies. Careful execution of these experiments will contribute to the ongoing development of targeted therapies for lung cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The potential for crizotinib in non-small cell lung cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response to crizotinib in a patient with lung adenocarcinoma harboring a MET splice site mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (S)-crizotinib induces apoptosis in human non-small cell lung cancer cells by activating ROS independent of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing Crizotinib-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crizotinib, a potent small-molecule tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) gene rearrangements.[1][2][3][4] However, the majority of patients inevitably develop acquired resistance, posing a significant clinical challenge.[1][2][5] To investigate the underlying mechanisms of resistance and develop novel therapeutic strategies to overcome it, the establishment of robust in vitro Crizotinib-resistant cell line models is paramount.
These application notes provide detailed protocols for generating and characterizing Crizotinib-resistant cancer cell lines, enabling researchers to explore resistance mechanisms such as secondary mutations in the ALK kinase domain and the activation of bypass signaling pathways.[1][6][7]
Mechanisms of Crizotinib Resistance
Acquired resistance to Crizotinib can be broadly categorized into two main types:
-
ALK-dependent resistance: This primarily involves the development of secondary mutations within the ALK kinase domain, such as the gatekeeper mutation L1196M and other mutations like G1269A, which interfere with Crizotinib binding.[1][5][6][8][9][10] Amplification of the ALK fusion gene, leading to increased ALK protein expression, is another mechanism of ALK-dependent resistance.[5][6]
-
ALK-independent resistance: This occurs through the activation of alternative signaling pathways that bypass the need for ALK signaling to drive cell survival and proliferation.[7][11][12] Commonly implicated bypass pathways include the activation of EGFR, KIT, and KRAS signaling.[1][7][13]
Experimental Workflow for Establishing and Validating Crizotinib-Resistant Cell Lines
The overall workflow for generating and characterizing Crizotinib-resistant cell lines involves a systematic, multi-step process. This typically begins with the continuous exposure of a sensitive parental cell line to increasing concentrations of Crizotinib, followed by comprehensive validation of the resistant phenotype and elucidation of the underlying resistance mechanisms.
Caption: A stepwise workflow for generating and characterizing Crizotinib-resistant cell lines.
Protocols
Protocol 1: Generation of Crizotinib-Resistant Cell Lines via Dose-Escalation
This protocol describes the generation of Crizotinib-resistant cell lines by continuous exposure to gradually increasing concentrations of the drug.[6][13][14][15][16]
Materials:
-
Crizotinib-sensitive parental cell line (e.g., H3122, an ALK-positive NSCLC cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Crizotinib (prepared as a stock solution in DMSO)
-
Cell culture flasks, plates, and other sterile consumables
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial Crizotinib concentration:
-
Perform a cell viability assay (see Protocol 2) to determine the IC50 (half-maximal inhibitory concentration) of Crizotinib for the parental cell line.
-
Start the dose-escalation by treating the cells with Crizotinib at a concentration equal to the IC20 or IC50 value.[16]
-
-
Initial Crizotinib exposure:
-
Culture the parental cells in the presence of the initial Crizotinib concentration.
-
Monitor the cells for growth. Initially, a significant proportion of cells may die.
-
Continue to culture the surviving cells, changing the medium with fresh Crizotinib every 2-3 days, until the cells resume a normal proliferation rate.
-
-
Dose escalation:
-
Once the cells are proliferating steadily at the current Crizotinib concentration, increase the drug concentration by 1.5 to 2-fold.
-
Repeat the process of monitoring for cell death and waiting for the resumption of normal growth.
-
This stepwise increase in Crizotinib concentration can take several months to achieve a high level of resistance.[13][14]
-
-
Isolation of resistant clones:
-
Once a resistant population is established, it is advisable to isolate single-cell clones to ensure a homogenous population.
-
This can be achieved by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Maintenance of resistant cell lines:
-
Continuously culture the established resistant cell lines in a medium containing the highest tolerated concentration of Crizotinib to maintain the resistant phenotype.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of Crizotinib and confirming the resistant phenotype.
Materials:
-
Parental and Crizotinib-resistant cell lines
-
96-well cell culture plates
-
Crizotinib serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[17]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,500-5,000 cells/well) in 100 µL of complete medium.[18]
-
Allow the cells to adhere overnight in an incubator.
-
-
Drug Treatment:
-
The following day, treat the cells with serial dilutions of Crizotinib (typically ranging from nanomolar to micromolar concentrations). Include a vehicle-only (DMSO) control.
-
Incubate the plate for 72 hours under standard cell culture conditions.[13]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.[19]
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle-only control.
-
Plot a dose-response curve (cell viability vs. drug concentration) and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Western Blotting for ALK Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of ALK and its downstream signaling proteins.[20][21]
Materials:
-
Parental and Crizotinib-resistant cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)[22][23]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat sensitive and resistant cells with or without Crizotinib for a specified time (e.g., 6 hours).[4]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Presentation
Table 1: Crizotinib Sensitivity in Parental and Resistant NSCLC Cell Lines
| Cell Line | Description | IC50 (nM) | Fold Resistance | Reference |
| H3122 | Parental, EML4-ALK variant 1 | ~30 | - | [5] |
| H3122 CR1 | Crizotinib-Resistant, L1196M mutation | >1000 | >33 | [4][6] |
| H3122 CR2 | Crizotinib-Resistant | >1000 | >33 | [6] |
| H3122 CR3 | Crizotinib-Resistant | >1000 | >33 | [6] |
| MGH045 | Patient-derived, G1269A mutation | ~1500 | ~50 (relative to H3122) | [4] |
Table 2: Cross-Resistance of Crizotinib-Resistant Cell Lines to Other ALK Inhibitors
| Cell Line | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Alectinib IC50 (nM) | Primary Resistance Mechanism | Reference |
| H3122 CR1 | >1000 | ~25 | ~20 | L1196M | [4] |
| MGH045 | ~1500 | ~50 | Not Reported | G1269A | [4] |
| Ba/F3 EML4-ALK I1171N | ~250 | >1000 | >1000 | I1171N | [25] |
| Ba/F3 EML4-ALK V1180L | ~300 | ~50 | >1000 | V1180L | [25] |
Note: IC50 values are approximate and can vary between experiments.
Signaling Pathways and Resistance Mechanisms
ALK Signaling Pathway
The EML4-ALK fusion protein is a constitutively active tyrosine kinase that drives tumor growth by activating several downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.[2][12][20] Crizotinib inhibits the kinase activity of ALK, thereby blocking these pro-survival signals.
Caption: Simplified ALK signaling pathway and the inhibitory action of Crizotinib.
Mechanisms of Crizotinib Resistance
Resistance to Crizotinib can arise from on-target alterations (mutations or amplification of ALK) or activation of bypass signaling pathways that reactivate downstream effectors.
Caption: Overview of ALK-dependent and ALK-independent mechanisms of Crizotinib resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ClinPGx [clinpgx.org]
- 3. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Dynamics Validation of Crizotinib Resistance to ALK Mutations (L1196M and G1269A) and Identification of Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to ALK inhibitors: Pharmacokinetics, mutations or bypass signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. ALK Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 23. ALK Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 24. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-02367982 (Crizotinib) Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of PF-02367982, also known as Crizotinib, in mouse xenograft models. Crizotinib is a potent oral small-molecule inhibitor of anaplastic lymphoma kinase (ALK), c-Met, and ROS1 tyrosine kinases.[1][2] It has demonstrated significant antitumor activity in preclinical mouse xenograft models of various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma, and pancreatic cancer.[3][4][5]
Mechanism of Action
Crizotinib functions as an ATP-competitive inhibitor of its target kinases.[6] In cancer cells driven by genetic alterations such as EML4-ALK or NPM-ALK fusion proteins, or c-Met amplification, crizotinib blocks the constitutive kinase activity.[1][2] This inhibition disrupts downstream signaling pathways crucial for cell proliferation, survival, and growth, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, ultimately leading to cell cycle arrest and apoptosis.[2][3][7]
Data Presentation
The following tables summarize quantitative data from various studies on the efficacy of PF-02367982 (Crizotinib) in different mouse xenograft models.
Table 1: Efficacy of Crizotinib in Non-Small Cell Lung Carcinoma (NSCLC) Xenograft Models
| Cell Line | Mouse Strain | Crizotinib Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| NCI-H3122 | Athymic nu/nu | 25, 50, 100, 200 | Oral (gavage) | Once daily for 17 days | 17, 29, 86, 100 | [8] |
| NCI-H460 | Nude | 7.5, 15 | Intraperitoneal | Daily for 10 days | Significant reduction in tumor volume and weight | [9] |
| H2228 | - | 300 nmol/l (in vitro) | - | - | Significant inhibition of proliferation and migration | [10] |
Table 2: Efficacy of Crizotinib in Other Cancer Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Crizotinib Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome | Reference |
| Anaplastic Large-Cell Lymphoma | Karpas299 | SCID/beige | Not specified | Oral | Not specified | Dose-dependent growth inhibition | [11] |
| Pancreatic Cancer | PANC-1 | - | Not specified | Not specified | Not specified | Inhibition of tumor growth and angiogenesis | [4] |
| Lewis Lung Carcinoma | LLC | - | Not specified | Not specified | Not specified | Significantly decreased tumor volume and weight | [12] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using a human NSCLC cell line.
Materials:
-
Human NSCLC cell line (e.g., NCI-H3122)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old immunodeficient mice (e.g., athymic nu/nu or SCID)
-
1 mL syringes with 27-30 gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture the NSCLC cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Cell Preparation: Neutralize the trypsin with complete medium, transfer the cell suspension to a 15 mL conical tube, and centrifuge at 1200 rpm for 5 minutes.
-
Cell Counting: Resuspend the cell pellet in PBS and perform a cell count using a hemocytometer. Assess cell viability using Trypan Blue exclusion (should be >95%).
-
Injection Preparation: Centrifuge the required number of cells and resuspend the pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneous Injection: Anesthetize the mouse. Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of the mouse.
-
Tumor Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) using calipers. Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[13]
Protocol 2: Administration of PF-02367982 (Crizotinib) by Oral Gavage
This protocol details the preparation and administration of Crizotinib via oral gavage.
Materials:
-
PF-02367982 (Crizotinib) powder
-
Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water[10]
-
Mortar and pestle or appropriate homogenization equipment
-
Balance
-
Sterile water
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
Procedure:
-
Crizotinib Formulation:
-
Calculate the required amount of Crizotinib and vehicle based on the desired dose and the number of animals to be treated. For example, to prepare a 10 mg/mL solution for a 50 mg/kg dose in a 20g mouse, each mouse will receive 100 µL.
-
Weigh the Crizotinib powder accurately.
-
Prepare the 0.5% CMC-Na solution by dissolving CMC-Na in sterile water.
-
Gradually add the Crizotinib powder to the vehicle while triturating or homogenizing to create a uniform suspension.[10]
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Measure the correct volume of the Crizotinib suspension into a 1 mL syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus of the mouse.
-
Slowly dispense the suspension.
-
Monitor the animal briefly after administration to ensure there are no signs of distress.
-
-
Dosing Schedule: Administer the Crizotinib suspension according to the predetermined dosing schedule (e.g., once daily).[8] The control group should receive the vehicle only.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.[13] Observe the animals for any signs of toxicity.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, tolerability and pharmacokinetics of crizotinib in combination with cytotoxic chemotherapy for pediatric patients with refractory solid tumors or anaplastic large-cell lymphoma (ALCL): A Children’s Oncology Group phase 1 consortium study (ADVL1212) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. pmda.go.jp [pmda.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Crizotinib in Preclinical In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of crizotinib, a potent inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and c-Met receptor tyrosine kinases. This document outlines recommended dosage regimens, detailed experimental protocols, and relevant signaling pathways to guide researchers in designing and executing preclinical animal studies.
Introduction to Crizotinib
Crizotinib is a small-molecule tyrosine kinase inhibitor that has demonstrated significant antitumor activity in both preclinical models and clinical trials.[1][2] It is a selective inhibitor of ALK, ROS1, and hepatocyte growth factor receptor (HGFR or c-Met).[1][3] The formation of oncogenic fusion proteins involving ALK or ROS1, or the amplification and activation of c-Met, can drive tumor cell proliferation and survival. Crizotinib effectively inhibits these aberrant signaling pathways.[1][3][4]
Quantitative Data Summary: Crizotinib Dosage in Animal Models
The following tables summarize crizotinib dosages and their effects in various in vivo animal models, providing a reference for dose selection in future studies.
Table 1: Crizotinib Dosage in Mouse Xenograft Models
| Cancer Type | Animal Model | Cell Line | Dosage | Administration Route & Schedule | Key Outcomes |
| Non-Small Cell Lung Cancer (NSCLC) | Athymic nu/nu mice | H3122 (ALK-positive) | 50 mg/kg | Oral gavage, daily | Significant tumor growth inhibition.[5] |
| Anaplastic Large Cell Lymphoma (ALCL) | SCID/beige mice | Karpas299 (NPM-ALK) | 100 mg/kg | Oral gavage, daily | Complete tumor regression.[1][6] |
| Pancreatic Cancer | Athymic BALB/c nude mice | PANC-1 | 50 mg/kg | Oral gavage, 6 times/week | Significant suppression of tumor volume. |
| Non-Small Cell Lung Cancer (NSCLC) | Nude mice | NCI-H460 | 7.5 or 15 mg/kg | Intraperitoneal, for 10 days | Significant reductions in tumor volume and weight.[7] |
| Drug-Resistant Cancer | BALB/c nude mice | KBV20C (P-gp overexpressing) | 25 mg/kg | Oral gavage, for 4 weeks | Significant reduction in tumor growth and weight.[8] |
Table 2: Crizotinib Dosage in Other Animal Models
| Animal Model | Purpose of Study | Dosage | Administration Route & Schedule | Key Findings |
| Beagle Dogs | Toxicity Study | 1, 5, or 25 mg/kg | Oral, for 3 months | Target organs of toxicity included bone marrow, lymph nodes, jejunum, and stomach.[1] |
| Mice | Tissue Distribution | 500 mg/kg | Oral gavage, single dose | High concentrations of crizotinib found in the lung, liver, spleen, and gastrointestinal tract.[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving crizotinib in in vivo animal studies.
Preparation of Crizotinib for Oral Administration
Materials:
-
Crizotinib powder
-
Vehicle: 0.5% (w/v) carboxymethyl cellulose sodium (CMC-Na) in sterile water
-
Sterile tubes
-
Vortex mixer
-
Scale
Protocol:
-
Calculate the required amount of crizotinib and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the appropriate amount of crizotinib powder.
-
In a sterile tube, add the crizotinib powder.
-
Add the calculated volume of 0.5% CMC-Na to the tube.
-
Vortex the mixture thoroughly until a homogenous suspension is achieved. It is recommended to prepare the suspension fresh daily.[9]
Animal Handling and Tumor Xenograft Establishment
Materials:
-
Immunocompromised mice (e.g., athymic nude, SCID)
-
Cancer cell line of interest
-
Sterile phosphate-buffered saline (PBS)
-
Sterile syringes and needles
-
Calipers
Protocol:
-
Culture cancer cells to the desired confluency.
-
Harvest and resuspend the cells in sterile PBS at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the animals regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week to calculate tumor volume using the formula: (Length x Width²) / 2.
Crizotinib Administration via Oral Gavage
Materials:
-
Prepared crizotinib suspension
-
Appropriate gauge gavage needle with a ball tip
-
Syringe
Protocol:
-
Weigh the animal to determine the correct dosing volume. The volume should generally not exceed 10 ml/kg.[10]
-
Restrain the mouse firmly but gently, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle.[11][12]
-
Once the needle is in the esophagus, slowly administer the crizotinib suspension.[10]
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress immediately after the procedure.[12]
Toxicity Monitoring
Protocol:
-
Monitor the body weight of the animals 2-3 times per week. Significant weight loss can be an indicator of toxicity.[8]
-
Observe the animals daily for any clinical signs of toxicity, such as changes in behavior, posture, or grooming.
-
At the end of the study, major organs can be collected for histopathological analysis to assess for any drug-related toxicities.[1]
-
Blood samples can be collected for complete blood count (CBC) and serum chemistry analysis to monitor for hematological and organ-specific toxicities.[1]
Signaling Pathways and Experimental Workflow
Crizotinib Signaling Pathway
Crizotinib exerts its therapeutic effect by inhibiting the phosphorylation of ALK, ROS1, and c-Met, thereby blocking their downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are critical for cell proliferation and survival.[2][4]
Caption: Crizotinib inhibits ALK, ROS1, and c-MET signaling pathways.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of crizotinib in a xenograft model.
Caption: Workflow for a preclinical in vivo efficacy study of crizotinib.
References
- 1. vidiumah.com [vidiumah.com]
- 2. ClinPGx [clinpgx.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Low-Dose Crizotinib, a Tyrosine Kinase Inhibitor, Highly and Specifically Sensitizes P-Glycoprotein-Overexpressing Chemoresistant Cancer Cells Through Induction of Late Apoptosis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols: Preparing PF-02367982 Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of PF-02367982 stock solutions for use in cell culture experiments. PF-02367982 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, a key regulator of cell growth, motility, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, making PF-02367982 a valuable tool for cancer research and drug development.
Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document outlines the necessary materials, step-by-step procedures, and storage conditions for PF-02367982.
Data Presentation
A summary of the key quantitative data for preparing PF-02367982 stock solutions is provided in the table below for easy reference.
| Parameter | Value |
| Molecular Weight | 336.39 g/mol |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Solubility in DMSO | ≥ 74 mg/mL (≥ 198.72 mM) |
| Powder Storage | 3 years at -20°C |
| Stock Solution Storage | 1 year at -80°C in solvent1 month at -20°C in solvent |
Signaling Pathway
PF-02367982 targets the c-Met signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that includes the RAS/MAPK and PI3K/Akt pathways. These pathways are crucial for cell proliferation, survival, and migration. PF-02367982 acts as an ATP-competitive inhibitor, blocking the kinase activity of c-Met and thereby inhibiting these downstream effects.
Experimental Protocols
This section provides a detailed methodology for the preparation of a 10 mM stock solution of PF-02367982.
Materials:
-
PF-02367982 powder
-
Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated balance
-
Pipettes and sterile filter tips
-
Optional: 0.22 µm syringe filter (DMSO-compatible)
Procedure:
-
Pre-weighing PF-02367982:
-
On a calibrated balance, carefully weigh out 3.36 mg of PF-02367982 powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Note: To prepare a different concentration, use the following formula:
-
Weight (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L)
-
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the PF-02367982 powder.
-
Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional):
-
If your cell culture application requires sterile stock solutions, filter the dissolved PF-02367982 solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube. This step should be performed in a sterile environment (e.g., a laminar flow hood).
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
-
Preparation of Working Dilutions:
-
When preparing working concentrations for your cell culture experiments, thaw a single aliquot of the stock solution.
-
Dilute the stock solution in your cell culture medium to the desired final concentration.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is not toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.
-
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.
Experimental Workflow
The following diagram illustrates the overall workflow for preparing and using PF-02367982 stock solutions in cell culture experiments.
Application Notes and Protocols for the Quantification of Crizotinib in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of crizotinib in human plasma. The methodologies outlined are based on validated analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to support pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
Introduction
Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. Accurate and reliable quantification of crizotinib in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential toxicities. This document details various validated methods for this purpose, offering a selection of techniques to suit different laboratory capabilities and sensitivities. The methods described herein have been validated according to regulatory guidelines, such as those from the US Food and Drug Administration (FDA).
Summary of Analytical Methods
A variety of analytical methods have been developed and validated for the quantification of crizotinib in human plasma. The choice of method often depends on the required sensitivity, throughput, and available instrumentation. The following table summarizes the key quantitative parameters of some of the most common methods.
| Method | Sample Preparation | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| HPLC-UV | Liquid-Liquid Extraction (LLE) | 20.41–2041.14 | 20 | <9.0 | <9.0 | 97-112 |
| LC-MS/MS | Solid-Phase Extraction (SPE) | 5–5000 | 5 | <9 | <9 | Within 8% of nominal |
| UPLC-MS/MS | Protein Precipitation (PP) | 5–500 | 5 | Not Specified | Not Specified | Within ±15% |
| LC-MS/MS | Protein Precipitation (PP) | 20–2000 | 20 | Not Specified | Not Specified | Not Specified |
| HPLC-Fluorescence | Protein Precipitation (PP) | 2-512 | Not Specified | Not Specified | Not Specified | 98.37 - 103.01 |
| LC-MS/MS | Protein Precipitation (PP) | 50-1000 | 50 | Meets requirements | Meets requirements | Meets requirements |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a cost-effective approach suitable for pharmacokinetic studies requiring moderate sensitivity.[1]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma, add the internal standard (IS), zidovudine.
-
Vortex the sample to ensure homogeneity.
-
Add diethyl ether as the extraction solvent.
-
Vortex mix and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the sample into the HPLC system.
2. Chromatographic Conditions
-
Column: YMC ODS C18
-
Mobile Phase: Methanol and water (containing 0.1% orthophosphoric acid) in a 50:50 v/v ratio.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Detection: UV at 267 nm.[1]
-
Run Time: 10 minutes.[1]
3. Validation Summary
-
Linearity: The calibration curve was linear over the range of 20.41–2041.14 ng/mL with a correlation coefficient (r²) of 0.9994.[1]
-
LLOQ: The lower limit of quantification was established at 20 ng/mL.[1]
-
Precision and Accuracy: The intra- and inter-day precision was less than 9.0%, and the accuracy ranged from 97% to 112%.[1]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for studies requiring the detection of low concentrations of crizotinib.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
This method utilizes a 96-well plate format for high-throughput extraction.[2]
-
Condition the SPE plate according to the manufacturer's instructions.
-
Load 50 µL of human plasma sample.
-
Wash the plate to remove interferences.
-
Elute crizotinib and the internal standard ([²H₅,¹³C₂]-Crizotinib).
-
Evaporate the eluate and reconstitute in the mobile phase for injection.
2. Chromatographic Conditions
-
Column: Supelco Discovery C18 (50 x 2.1mm, 5.0 µm).[2]
-
Mobile Phase: Gradient elution with a mixture of acidified aqueous phase and methanol.[2]
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
3. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Transitions:
4. Validation Summary
-
Linearity: The calibration curve was linear from 5 to 5000 ng/mL with a correlation coefficient (r²) greater than 0.998.[2]
-
LLOQ: The LLOQ was 5 ng/mL.[2]
-
Precision and Accuracy: The precision (%CV) was less than 9%, and the accuracy was within 8% of the nominal concentration.[2]
Method 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides rapid analysis times, making it suitable for high-throughput clinical sample analysis.[3]
1. Sample Preparation: Protein Precipitation (PP)
-
To 50 µL of plasma, add 20 µL of the internal standard (paroxetine, 50 µg/mL).
-
Add 120 µL of methanol and vortex.
-
Add 800 µL of acetonitrile and vortex.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer 800 µL of the supernatant to a new tube.
-
Evaporate to dryness and reconstitute in 100 µL of methanol:acetonitrile (50:50).
-
Inject 5 µL into the UPLC-MS/MS system.
2. Chromatographic Conditions
-
Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).[3]
-
Mobile Phase: Methanol:0.1% (v/v) ammonium hydroxide (80:20).[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Run Time: 2 minutes.[3]
3. Mass Spectrometry Conditions
-
Ionization: Electrospray ionization in positive mode.[3]
-
Transitions:
4. Validation Summary
-
Linearity: The method was linear in the concentration range of 5–500 ng/mL with a correlation coefficient of 0.997.[3]
-
LLOQ: The lower limit of quantitation was 5 ng/mL.[3]
Experimental Workflows
References
Application Notes and Protocols for Immunohistochemical Detection of ALK Protein
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Anaplastic Lymphoma Kinase (ALK) protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is intended for researchers, scientists, and drug development professionals investigating ALK expression in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the brain and nervous system.[1] Chromosomal rearrangements, mutations, or amplifications of the ALK gene can lead to the expression of oncogenic fusion proteins, which are implicated in the pathogenesis of several cancers, including NSCLC, ALCL, and neuroblastoma.[2][3][4] Detection of ALK protein expression by immunohistochemistry is a widely used method to identify patients who may benefit from ALK-targeted therapies.[5][6]
ALK Signaling Pathway
Activation of ALK, either through ligand binding or as a result of oncogenic fusion events, triggers several downstream signaling cascades. These pathways, including the RAS-ERK, PI3K-AKT, JAK-STAT, and PLCγ pathways, are critical for regulating cell proliferation, survival, and growth.[7][8][9][10]
Figure 1: Simplified ALK signaling pathway.
Immunohistochemistry Protocol
This protocol outlines the key steps for ALK protein detection in FFPE tissues.
I. Specimen Preparation
-
Sectioning : Cut FFPE tissue blocks into 4 µm thick sections and mount them on positively charged slides.[4]
-
Drying : Dry the slides completely, for example, in an incubator at 37°C for 24 hours.[4]
-
Deparaffinization and Rehydration : Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol solutions to water.[4]
II. Antigen Retrieval
Heat-Induced Epitope Retrieval (HIER) is the most common method for unmasking the ALK antigen.[11][12][13]
III. Staining Procedure
The following steps should be performed in a humidified chamber.
-
Peroxidase Block : Block endogenous peroxidase activity by incubating sections with a peroxidase blocking solution for 5 minutes.[5]
-
Primary Antibody Incubation :
-
Detection System :
-
Chromogen :
-
Counterstaining :
-
Counterstain with hematoxylin to visualize cell nuclei.[4]
-
-
Dehydration and Mounting :
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
IV. Controls
-
Positive Control : Use FFPE sections of ALK-positive NSCLC or ALCL tissue, with ALK status confirmed by a reference method like FISH.[1][15] Appendix tissue can also serve as a good control, where ganglion cells should show positive staining.[1][16]
-
Negative Control : Use FFPE sections of ALK-negative NSCLC tissue.[15] Additionally, a negative control slide where the primary antibody is omitted or replaced with a non-immune immunoglobulin of the same isotype should be included.[15]
Data Presentation
Table 1: Recommended Primary Antibodies for ALK IHC
| Antibody Clone | Type | Recommended Dilution | Vendor Examples | References |
| D5F3 | Rabbit Monoclonal | Ready-to-use (Ventana) or 1:50 - 1:100 | Ventana/Roche, Cell Signaling Technology | [5][17][18][19] |
| 5A4 | Mouse Monoclonal | 1:30 | Novocastra/Leica | [17][19][20] |
| ALK1 | Mouse Monoclonal | 1:50 | Dako/Agilent | [19][20] |
| 1A4 | Mouse Monoclonal | 1:100 - 1:200 | OriGene | [3][17] |
Note: The optimal dilution for each antibody should be determined by the end-user.
Table 2: Summary of IHC Protocol Parameters
| Step | Reagent/Parameter | Incubation Time | Temperature |
| Antigen Retrieval | EDTA Buffer, pH 9.0 | 20-40 minutes | 95-99°C |
| Peroxidase Block | Peroxidase Blocking Solution | 5 minutes | Room Temp. |
| Primary Antibody | See Table 1 | 30-60 minutes | Room Temp. |
| Chromogen | DAB | 5-10 minutes | Room Temp. |
| Counterstain | Hematoxylin | 0.5-5 minutes | Room Temp. |
Interpretation of Results
ALK staining is typically cytoplasmic and should be granular.[15][21]
-
Positive : Presence of strong granular cytoplasmic staining in any percentage of tumor cells.[15][21]
-
Negative : Absence of strong granular cytoplasmic staining in tumor cells.[15][21]
Weak, diffuse cytoplasmic staining should be interpreted with caution and may require confirmation with an alternative method such as Fluorescence In Situ Hybridization (FISH).[22]
Experimental Workflow
Figure 2: Immunohistochemistry workflow for ALK detection.
Application Notes
-
Antibody Selection : The D5F3 and 5A4 clones have shown high sensitivity and specificity for detecting ALK rearrangements in NSCLC.[17][19][23] The ALK1 clone, while effective for ALCL, may lack the sensitivity to detect the lower levels of ALK protein expressed in NSCLC.[16][17]
-
Automated vs. Manual Staining : Automated staining systems can provide greater consistency and reproducibility.[5][24] However, manual staining can be equally effective when properly optimized and controlled.[22]
-
Concordance with FISH : While IHC is a reliable screening method, discordant results between IHC and FISH can occur.[21][25] In cases with equivocal IHC results, confirmation with FISH is recommended.[22] The VENTANA ALK (D5F3) CDx Assay is an FDA-approved IHC test that can be used as a standalone diagnostic for ALK-positive NSCLC.[5][6]
References
- 1. NordiQC - Immunohistochemical Quality Control [nordiqc.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. sdix.com [sdix.com]
- 4. nichireibiosciences.com [nichireibiosciences.com]
- 5. A novel automated IHC staining system for quality control application in ALK immunohistochemistry testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diagnostics.roche.com [diagnostics.roche.com]
- 7. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 12. IHC antigen retrieval protocol | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. genomeme.ca [genomeme.ca]
- 15. diagnostics.roche.com [diagnostics.roche.com]
- 16. nordiqc.org [nordiqc.org]
- 17. ALK (D5F3) CDx: an immunohistochemistry assay to identify ALK-positive NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Immunohistochemistry with 3 different clones in anaplastic lymphoma kinase fluorescence in situ hybridization positive non-small-cell lung cancer with thymidylate synthase expression analysis: a multicentre, retrospective, Italian study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of two immunohistochemical staining protocols for ALK demonstrates non-inferiority of a 5A4 clone-based protocol versus an ALK01 clone-based protocol for the diagnosis of ALK + anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An International Interpretation Study Using the ALK IHC Antibody D5F3 and a Sensitive Detection Kit Demonstrates High Concordance between ALK IHC and ALK FISH and between Evaluators - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A novel automated IHC staining system for quality control application in ALK immunohistochemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. research.rug.nl [research.rug.nl]
Application Notes and Protocols for ALK Gene Rearrangement Detection by Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Chromosomal rearrangements involving the ALK gene can lead to the creation of fusion proteins with oncogenic properties, driving the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[1][2] The detection of ALK gene rearrangements is a critical step in identifying patients who may benefit from targeted therapies with ALK inhibitors.[3] Fluorescence in situ hybridization (FISH) is the gold standard for detecting these rearrangements.[4] This document provides detailed application notes and protocols for the detection of ALK gene rearrangements using FISH on formalin-fixed, paraffin-embedded (FFPE) tissue specimens.
Principle of the Assay
The ALK FISH assay utilizes a break-apart probe strategy. This involves two fluorescently labeled DNA probes that bind to regions flanking the ALK gene on chromosome 2p23.[5][6] In a normal cell, the two probes are in close proximity, resulting in a fused or overlapping signal (often appearing yellow or as two very closely spaced red and green signals). When an ALK gene rearrangement occurs, the probes are separated, leading to distinct red and green signals.[7] The presence of these separated signals, or the loss of the 5' (green) signal, indicates a positive result for ALK rearrangement.
I. Data Presentation
Table 1: Interpretation of ALK FISH Results
| Result Category | Percentage of Cells with ALK Rearrangement | Signal Pattern Description | Interpretation |
| Negative | <15% | Fused signals (or <2 signal diameters apart). | No ALK gene rearrangement detected. |
| Positive | ≥15% | One red and one green signal separated by at least two signal diameters; or a single red signal with loss of the corresponding green signal. | ALK gene rearrangement detected. |
| Equivocal | 10-50% (initial 50-cell count) | A mix of normal and rearranged signal patterns.[4] | Further analysis of an additional 50 cells by a second reader is required. If the total percentage of rearranged cells in 100 nuclei is ≥15%, the result is positive.[4][7] |
Table 2: Troubleshooting Common ALK FISH Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Weak or No Signal | - Inefficient probe labeling- Suboptimal denaturation/hybridization conditions- Insufficient probe concentration- Poor sample permeabilization[8] | - Verify probe quality and labeling efficiency.- Optimize denaturation temperature and time.- Increase probe concentration or hybridization duration.- Ensure proper pretreatment and permeabilization steps.[8] |
| High Background/Non-specific Staining | - Inadequate washing- Incomplete denaturation- Probe cross-reactivity[8] | - Increase stringency of post-hybridization washes (adjust temperature and salt concentration).- Ensure complete denaturation of target DNA.- Verify probe specificity.[8] |
| Poor Nuclear Morphology | - Over-digestion with protease- Improper fixation[9] | - Reduce protease incubation time or concentration.- Ensure tissue is fixed in 10% neutral buffered formalin for 6-48 hours.[10] |
| Autofluorescence | - Endogenous fluorophores in the tissue | - Use appropriate background-reducing agents.- Select filter sets that minimize bleed-through from autofluorescent structures. |
II. Experimental Protocols
This protocol is based on the use of the Vysis ALK Break Apart FISH Probe Kit (Abbott Molecular), which is an FDA-approved assay for this application.[11] Laboratories should validate this protocol for their specific conditions.
A. Specimen Preparation
-
Sectioning: Cut 4-5 µm thick sections from the FFPE tumor block and mount them on positively charged slides.[12][13]
-
Baking: Bake the slides at 60°C for 2-4 hours to adhere the tissue to the slide.
-
Deparaffinization:
-
Immerse slides in Hemo-De or a similar clearing agent for 2 x 5 minutes.
-
Immerse slides in 100% ethanol for 2 x 5 minutes.[10]
-
Air dry the slides.
-
B. Pretreatment
-
Acid Pretreatment: Immerse slides in 0.2N HCl for 20 minutes.[14]
-
Heat Pretreatment:
-
Immerse slides in a pretreatment solution (e.g., Vysis Paraffin Pretreatment Solution) and heat to 80°C for 30 minutes.[14]
-
Wash slides in purified water for 3 minutes.
-
-
Protease Digestion:
-
Incubate slides in Protease solution at 37°C for 35 minutes.[14] The optimal time may vary depending on the tissue type and fixation.
-
Wash slides in purified water for 5 minutes.
-
-
Dehydration: Dehydrate the slides in a series of 70%, 85%, and 100% ethanol for 1 minute each, then air dry.
C. Probe Hybridization
-
Probe Preparation: Warm the ALK break-apart probe to room temperature.
-
Probe Application: Apply 10 µL of the probe mixture to the target area on the slide and cover with a coverslip.
-
Sealing: Seal the coverslip with rubber cement to prevent evaporation.
-
Co-denaturation and Hybridization:
-
Place the slides on a hot plate at 75°C for 5 minutes to denature the probe and target DNA simultaneously.
-
Transfer the slides to a humidified chamber and incubate at 37°C overnight (16-24 hours) for hybridization.
-
D. Post-Hybridization Washes
-
Coverslip Removal: Carefully remove the rubber cement and coverslip.
-
Stringency Wash:
-
Immerse slides in 0.4x SSC with 0.3% NP-40 at 72°C for 2 minutes.
-
Wash slides in 2x SSC with 0.1% NP-40 at room temperature for 1 minute.
-
-
Counterstaining:
-
Air dry the slides in the dark.
-
Apply DAPI counterstain and cover with a coverslip.
-
E. Visualization and Interpretation
-
Microscopy: Visualize the signals using a fluorescence microscope equipped with appropriate filters for DAPI (blue), SpectrumGreen (green), and SpectrumOrange (orange).[9]
-
Scoring:
-
Identify the tumor region based on the H&E stained slide.
-
Score a minimum of 50 non-overlapping, intact tumor cell nuclei.[7]
-
A cell is considered positive for ALK rearrangement if there is a split of the red and green signals by at least two signal diameters, or if there is a single red signal with the loss of the green signal.[7]
-
Calculate the percentage of positive cells.
-
III. Mandatory Visualizations
ALK Signaling Pathway
Caption: ALK signaling pathway activation.
ALK FISH Experimental Workflow
Caption: ALK FISH experimental workflow.
References
- 1. Low level ALK FISH positive results should be approached with caution and confirmed by an orthogonal method - Toruner - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. Molecular Testing Guideline for… | College of American Pathologists [cap.org]
- 3. marylandphysicianscare.com [marylandphysicianscare.com]
- 4. Fluorescence in Situ Hybridization (FISH) for Detecting Anaplastic Lymphoma Kinase (ALK) Rearrangement in Lung Cancer: Clinically Relevant Technical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inconsistent Intersample ALK FISH Results in Patients with Lung Cancer: Analysis of Potential Causes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The analysis of ALK gene rearrangement by fluorescence in situ hybridization in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. molecular.abbott [molecular.abbott]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Details - Vysis ALK Break Apart FISH Probe Kit - LARVOL VERI [veri.larvol.com]
- 11. ALK Rearrangement for NSCLC by FISH | MLabs [mlabs.umich.edu]
- 12. oncology.labcorp.com [oncology.labcorp.com]
- 13. Combined Use of ALK Immunohistochemistry and FISH for Optimal Detection of ALK- Rearranged Lung Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FFPE FISH protocol [ogt.com]
Troubleshooting & Optimization
Crizotinib Solubility and Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Crizotinib in Phosphate-Buffered Saline (PBS) and other aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Crizotinib not dissolving in PBS?
A1: Crizotinib is a weakly basic molecule with low intrinsic aqueous solubility, particularly at the neutral pH of standard PBS (pH 7.4).[1] Its solubility is highly pH-dependent, decreasing significantly as the pH increases. Direct dissolution in neutral or alkaline buffers will likely result in an insoluble suspension.[1]
Q2: What is the expected solubility of Crizotinib at different pH values?
A2: The aqueous solubility of Crizotinib is dramatically influenced by pH. As a general guideline, its solubility is substantially higher in acidic conditions.[1]
Q3: My Crizotinib precipitated after diluting the DMSO stock into my aqueous buffer. What happened?
A3: This common issue is known as "fall-out" or precipitation. It occurs when a drug dissolved in a high concentration of an organic solvent, like DMSO, is rapidly diluted into an aqueous medium where it is less soluble.[1]
Q4: How can I prevent Crizotinib from precipitating when preparing my working solution in PBS?
A4: Several strategies can be employed to prevent precipitation:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of your aqueous buffer. Instead, add a small amount of the buffer to your DMSO stock first, vortex to mix, and then add this intermediate solution to the rest of the buffer.[1]
-
Continuous Agitation: Add the stock solution to the aqueous buffer slowly while continuously vortexing or stirring to ensure rapid dispersion and prevent localized high concentrations that can trigger precipitation.[1]
-
pH Adjustment: Preparing the solution in a slightly acidic buffer (e.g., pH 4-5) can significantly increase solubility.[1]
-
Use of Solubilizing Agents: For challenging situations, consider using a solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]
Q5: What is the recommended solvent for preparing Crizotinib stock solutions?
A5: Anhydrous Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent for creating high-concentration stock solutions of Crizotinib.[2][3]
Q6: How should I store my Crizotinib stock solution?
A6: Crizotinib stock solutions in DMSO should be stored at -20°C or, preferably, -80°C for long-term stability.[2] It is advisable to aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[2][4]
Q7: My Crizotinib solution seems to lose efficacy in my multi-day cell culture experiment. What could be the cause?
A7: This is likely due to the inherent instability of the Crizotinib molecule under certain conditions. Crizotinib is particularly susceptible to oxidative degradation.[2] In a typical cell culture environment, components in the media or cellular metabolic processes can generate reactive oxygen species (ROS), which can degrade the compound over time.[2] To mitigate this, it is recommended to perform a complete or partial media change with freshly diluted Crizotinib every 24-48 hours.[2]
Data Presentation
Crizotinib Solubility in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 5 mg/mL (warmed) - 45 mg/mL | [3] |
| Ethanol | ~0.5 mg/mL | [5] |
| Dimethyl formamide (DMF) | ~5 mg/mL | [5] |
| Water | Very poorly soluble (~10-20 µM) | [4] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
pH-Dependent Aqueous Solubility of Crizotinib
| pH | Solubility (mg/mL) | Reference |
| 1.6 | > 10 | [1] |
| 8.2 | < 0.1 | [1] |
Note: Data derived from studies on (R)-crizotinib.[1]
Experimental Protocols
Protocol 1: Preparation of Crizotinib Stock Solution in DMSO
Materials:
-
Crizotinib powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Work in a sterile environment, such as a laminar flow hood.
-
Accurately weigh the desired amount of Crizotinib powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.[1]
-
Centrifuge the tube briefly to collect the solution at the bottom.
-
Store the stock solution at -20°C or -80°C in single-use aliquots.
Protocol 2: Preparation of Crizotinib Working Solution in Aqueous Buffer (e.g., PBS)
Materials:
-
Crizotinib stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer or magnetic stirrer
Procedure:
-
Thaw a single aliquot of the Crizotinib stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final concentration for your experiment.
-
Crucially, to avoid precipitation, add the stock solution to the buffer slowly while continuously vortexing or stirring. [1]
-
Ensure the final DMSO concentration in your experimental setup is low (typically <0.5%) to avoid solvent-induced toxicity.[1]
-
Prepare a vehicle control using the same final concentration of DMSO as in the drug-treated samples.
Mandatory Visualizations
Caption: Workflow for preparing an aqueous working solution of Crizotinib.
References
Crizotinib Experimental Data Interpretation: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crizotinib. Here, you will find information to help you interpret your experimental data, troubleshoot common issues, and refine your experimental protocols.
Frequently Asked Questions (FAQs)
1. What are the primary molecular targets of crizotinib?
Crizotinib is a multi-targeted tyrosine kinase inhibitor. Its primary targets are ALK, ROS1, and MET.[1][2] It inhibits the phosphorylation of these kinases and their downstream signaling pathways in a concentration-dependent manner.[1]
2. What are the common mechanisms of acquired resistance to crizotinib?
Acquired resistance to crizotinib is a significant challenge in both clinical and research settings. The primary mechanisms include:
-
Secondary mutations in the ALK kinase domain: Mutations such as L1196M (the gatekeeper mutation), G1269A, C1156Y, and L1152R can prevent crizotinib from binding effectively to the ATP-binding pocket of the ALK protein.[3] The G1202R mutation is less common in crizotinib resistance but is a frequent cause of resistance to second-generation ALK inhibitors.[4]
-
MET Gene Amplification: Increased copy number of the MET gene can lead to overexpression of the MET receptor, providing an alternative signaling pathway for tumor cell survival.[5][6]
-
Activation of Bypass Signaling Pathways: Upregulation of other signaling pathways, such as the EGFR or KRAS pathways, can compensate for the inhibition of ALK or MET signaling.
3. I am observing a discrepancy between ALK IHC and FISH results. Which result should I trust?
While Fluorescence In Situ Hybridization (FISH) has traditionally been considered the "gold-standard" for detecting ALK rearrangements, immunohistochemistry (IHC) is now also a widely accepted and approved method.[7][8][9] Discrepancies can arise, and in some cases, patients who are IHC-positive but FISH-negative have shown responses to crizotinib.[8][10] It is recommended to consider the results of both assays, and potentially supplement with other methods like RT-PCR or next-generation sequencing (NGS) to make a final determination.[8]
4. What are the typical IC50 values for crizotinib in sensitive cancer cell lines?
The half-maximal inhibitory concentration (IC50) of crizotinib varies depending on the cell line and the specific molecular alteration. Below is a summary of reported IC50 values.
Quantitative Data Summary
Table 1: Crizotinib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Molecular Target | Reported IC50 (µM) |
| MKN45 | Gastric Cancer | MET Amplification | < 0.2 |
| HSC58 | Gastric Cancer | MET Amplification | < 0.2 |
| 58As1 | Gastric Cancer | MET Amplification | < 0.2 |
| 58As9 | Gastric Cancer | MET Amplification | < 0.2 |
| SNU5 | Gastric Cancer | MET Amplification | < 0.2 |
| Hs746T | Gastric Cancer | MET Amplification | < 0.2 |
| NCI-H929 | Multiple Myeloma | Unknown | 0.53 ± 0.04 |
| JJN3 | Multiple Myeloma | Unknown | 3.01 ± 0.39 |
| CCRF-CEM | Acute Myeloid Leukemia | Unknown | 0.43 ± 0.07 |
| CEM/ADR5000 | Acute Myeloid Leukemia | Unknown | 29.15 ± 2.59 |
| RH4 | Alveolar Rhabdomyosarcoma | ALK/MET | ~1.5 |
| RH30 | Alveolar Rhabdomyosarcoma | ALK/MET | ~1.5 |
| NCI-H460 | NSCLC | (S)-crizotinib target | 14.29 |
| H1975 | NSCLC | (S)-crizotinib target | 16.54 |
| A549 | NSCLC | (S)-crizotinib target | 11.25 |
Note: The IC50 values for NCI-H460, H1975, and A549 are for (S)-crizotinib, the S-enantiomer, which has a different inhibitory profile than the clinically used (R)-enantiomer.[11]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Crizotinib signaling pathway inhibition.
Caption: Mechanisms of acquired resistance to crizotinib.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS)
Issue 1: Higher than expected cell viability in crizotinib-treated ALK/ROS1/MET-positive cells.
-
Possible Cause 1: Crizotinib degradation.
-
Troubleshooting: Ensure that the crizotinib stock solution is properly stored (typically at -20°C or -80°C in DMSO) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Acquired resistance.
-
Troubleshooting: If working with a cell line that has been continuously cultured with crizotinib, it may have developed resistance. Consider performing molecular analyses to check for known resistance mutations (e.g., ALK L1196M) or gene amplifications (e.g., MET).
-
-
Possible Cause 3: Suboptimal assay conditions.
-
Troubleshooting:
-
Cell Seeding Density: Optimize the initial number of cells seeded to ensure they are in the logarithmic growth phase during the assay.
-
Incubation Time: A 72-hour incubation with crizotinib is common, but this may need to be optimized for your specific cell line.[12][13]
-
Serum Concentration: High serum concentrations in the culture medium can sometimes interfere with drug activity. Consider reducing the serum concentration during treatment, but ensure it does not compromise cell health.
-
-
Issue 2: High background or inconsistent readings in your MTT/MTS assay.
-
Possible Cause 1: Incomplete formazan solubilization (MTT assay).
-
Troubleshooting: Ensure the formazan crystals are completely dissolved before reading the absorbance. Use an appropriate solubilization buffer (e.g., DMSO, isopropanol with HCl) and mix thoroughly. Shaking the plate on an orbital shaker can aid in solubilization.[14]
-
-
Possible Cause 2: Interference from phenol red or serum.
-
Troubleshooting: Phenol red in the culture medium can affect absorbance readings. Use a background control well containing medium without cells to subtract the background absorbance.[14]
-
-
Possible Cause 3: "Edge effect" in 96-well plates.
-
Troubleshooting: Evaporation from the outer wells of a 96-well plate can lead to variability. To mitigate this, avoid using the perimeter wells for experimental samples and instead fill them with sterile PBS or media.[15]
-
Western Blot Analysis
Issue 1: Weak or no signal for phosphorylated ALK/MET/ROS1 after crizotinib treatment.
-
This is the expected outcome. Crizotinib inhibits the phosphorylation of its target kinases. A strong signal for the phosphorylated form of the target protein in the untreated control and a weak or absent signal in the crizotinib-treated sample indicates successful target engagement.
Issue 2: No change in total ALK/MET/ROS1 levels after crizotinib treatment.
-
This is also an expected outcome. Crizotinib is a kinase inhibitor, not a protein degradation agent. It blocks the activity of the kinase but does not typically affect the total amount of the protein.
Issue 3: High background on the western blot membrane.
-
Possible Cause 1: Insufficient blocking.
-
Possible Cause 2: Antibody concentration is too high.
-
Troubleshooting: Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background.
-
-
Possible Cause 3: Inadequate washing.
-
Troubleshooting: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies.[17]
-
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[14][15][18][19]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Crizotinib stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Crizotinib Treatment:
-
Prepare serial dilutions of crizotinib in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the crizotinib dilutions or vehicle control (e.g., 0.1% DMSO in medium).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the crizotinib concentration to determine the IC50 value.
-
Protocol 2: Fluorescence In Situ Hybridization (FISH) for MET Amplification
This protocol provides a general overview. Specific details may vary based on the probe and kit used. The Vysis ALK Break Apart FISH Probe Kit is an FDA-approved companion diagnostic for crizotinib.[7][9]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue slides
-
Pre-treatment and deparaffinization reagents (xylene, ethanol series)
-
Protease solution
-
MET and CEP7 (chromosome 7 centromere) FISH probes
-
Hybridization buffer
-
Wash buffers (e.g., saline-sodium citrate buffer with detergent)
-
DAPI (4',6-diamidino-2-phenylindole) counterstain
-
Fluorescence microscope with appropriate filters
Procedure:
-
Deparaffinization and Pre-treatment:
-
Bake slides to adhere the tissue section.
-
Deparaffinize the slides by incubating in xylene, followed by rehydration through a graded ethanol series and distilled water.
-
Perform heat-induced epitope retrieval.
-
Digest the tissue with a protease solution to allow for probe penetration.
-
-
Denaturation and Hybridization:
-
Apply the FISH probe mixture (MET and CEP7 probes) to the slide.
-
Co-denature the probe and the target DNA on the slide by heating.
-
Hybridize the probe to the target DNA by incubating overnight in a humidified chamber at a specific temperature (e.g., 37°C).
-
-
Post-Hybridization Washes:
-
Wash the slides in stringent wash buffers at an elevated temperature to remove non-specifically bound probes.
-
Perform a final wash in a less stringent buffer at room temperature.
-
-
Counterstaining and Mounting:
-
Dehydrate the slides through a graded ethanol series.
-
Apply DAPI counterstain to visualize the cell nuclei.
-
Mount a coverslip onto the slide.
-
-
Analysis:
-
Visualize the signals using a fluorescence microscope.
-
Count the number of MET signals (e.g., red) and CEP7 signals (e.g., green) in at least 50-100 non-overlapping tumor cell nuclei.
-
Calculate the MET/CEP7 ratio. A high level of MET amplification is often defined as a MET/CEP7 ratio ≥ 2.0, with some studies using higher cutoffs for predicting crizotinib response.[5][20]
-
Protocol 3: Investigating Crizotinib-Induced Autophagy
Crizotinib has been shown to induce autophagy in some cancer cell lines.[12][21][22][23][24] This can be a pro-survival mechanism, and its inhibition may enhance crizotinib's anti-tumor activity.
Key Experimental Readouts:
-
LC3-I to LC3-II Conversion by Western Blot: An increase in the lipidated form of LC3 (LC3-II) is a hallmark of autophagosome formation.
-
p62/SQSTM1 Degradation by Western Blot: p62 is a protein that is selectively degraded during autophagy. A decrease in p62 levels indicates increased autophagic flux.
-
LC3 Puncta Formation by Immunofluorescence: In cells undergoing autophagy, LC3 localizes to autophagosomes, appearing as distinct puncta under a fluorescence microscope.
Experimental Workflow:
-
Treatment: Treat cancer cells with crizotinib at various concentrations and time points. Include a vehicle control (DMSO) and a positive control for autophagy induction (e.g., starvation or rapamycin).
-
Western Blot Analysis:
-
Lyse the cells and perform western blotting for LC3 and p62.
-
An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels in crizotinib-treated cells compared to the control would suggest autophagy induction.
-
-
Immunofluorescence for LC3 Puncta:
-
Grow cells on coverslips and treat with crizotinib.
-
Fix, permeabilize, and stain the cells with an anti-LC3 antibody followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells under a fluorescence microscope and quantify the number of cells with LC3 puncta. An increase in puncta-positive cells indicates autophagy.
-
-
Autophagy Flux Assays: To determine if the observed increase in autophagosomes is due to increased formation or a block in their degradation, co-treat cells with crizotinib and an autophagy inhibitor like chloroquine or bafilomycin A1. A further increase in LC3-II levels in the co-treated cells would indicate that crizotinib is inducing autophagic flux.
References
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy of crizotinib retreatment after crizotinib-related interstitial lung disease in a patient with ROS1-rearranged advanced lung adenocarcinoma: A case report and potential crizotinib retreatment strategy [frontiersin.org]
- 3. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detecting Resistance to Therapeutic ALK Inhibitors in Tumor Tissue and Liquid Biopsy Markers: An Update to a Clinical Routine Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Successful Treatment with Crizotinib to Overcome Drug Resistance Possibly Due to Mesenchymal-epithelial Transition Amplification in a Lung Cancer Patient with the Echinoderm Microtubule-associated Protein-like 4-anaplastic Lymphoma Kinase Fusion Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Fluorescence in Situ Hybridization (FISH) for Detecting Anaplastic Lymphoma Kinase (ALK) Rearrangement in Lung Cancer: Clinically Relevant Technical Aspects [mdpi.com]
- 8. Responses to crizotinib in patients with ALK-positive lung adenocarcinoma who tested immunohistochemistry (IHC)-positive and fluorescence in situ hybridization (FISH)-negative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crizotinib and testing for ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fishing for ALK with immunohistochemistry may predict response to crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (S)-crizotinib induces apoptosis in human non-small cell lung cancer cells by activating ROS independent of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Crizotinib-induced antitumour activity in human alveolar rhabdomyosarcoma cells is not solely dependent on ALK and MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchhub.com [researchhub.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. Antitumor Activity of Crizotinib in Lung Cancers Harboring a MET Exon 14 Alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crizotinib induces autophagy through inhibition of the STAT3 pathway in multiple lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting of arachidonic acid-modulated autophagy to enhance the sensitivity of ROS1+ or ALK+ non-small cell lung cancer to crizotinib therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Targeting autophagy enhances the anti-tumoral action of crizotinib in ALK-positive anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to Crizotinib (Xalkori) In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to crizotinib in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My ALK-positive cancer cell line, which was initially sensitive to crizotinib, is now showing reduced sensitivity. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to crizotinib in vitro commonly arises from two main mechanisms:
-
On-target (ALK-dependent) alterations: These are genetic changes within the ALK gene itself.
-
Secondary Mutations in the ALK Kinase Domain: Specific point mutations can develop that interfere with crizotinib binding or increase the kinase's affinity for ATP.[1] Commonly observed mutations include L1196M (the "gatekeeper" mutation), G1269A, G1202R, and F1174C.[2][3][4]
-
ALK Gene Amplification: An increase in the copy number of the ALK fusion gene can lead to higher levels of the ALK protein, overwhelming the inhibitory capacity of crizotinib at standard concentrations.[1][5][6][7] This can occur alone or in conjunction with secondary mutations.[1]
-
-
Off-target (ALK-independent) mechanisms: These involve the activation of alternative signaling pathways that bypass the need for ALK signaling to promote cell survival and proliferation.[8]
-
Bypass Signaling Pathway Activation: Upregulation of other receptor tyrosine kinases (RTKs) such as EGFR, KIT, or IGF-1R can reactivate downstream signaling cascades like the PI3K/AKT and MEK/ERK pathways, even when ALK is inhibited.[8][9][10] In some models, activation of the EGFR signaling pathway is observed in a significant percentage of crizotinib-resistant cases.[11]
-
Q2: How can I determine the specific mechanism of resistance in my cell line?
A2: To elucidate the resistance mechanism, a combination of molecular biology techniques is recommended:
-
To detect secondary ALK mutations: Sequence the ALK kinase domain of your resistant cells. Compare the sequence to that of the parental, sensitive cell line.
-
To detect ALK gene amplification: Use Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) to assess the copy number of the ALK fusion gene.
-
To investigate bypass pathway activation: Perform Western blot analysis to examine the phosphorylation status of key signaling proteins in alternative pathways (e.g., p-EGFR, p-MET, p-AKT, p-ERK) in the presence of crizotinib.[12] An increase in the phosphorylation of these proteins despite ALK inhibition suggests bypass signaling.[9]
Q3: What are the therapeutic strategies to overcome these resistance mechanisms in vitro?
A3: Several strategies can be employed, depending on the identified resistance mechanism:
-
For secondary ALK mutations:
-
Next-Generation ALK Inhibitors: A range of second and third-generation ALK inhibitors have been developed that can overcome specific crizotinib-resistant mutations. For example, ceritinib is effective against the L1196M, G1269A, I1171T, and S1206Y mutations, but not G1202R or F1174C.[2][3][13] Lorlatinib has shown activity against the highly resistant G1202R mutation.[4] The choice of inhibitor should be guided by the specific mutation identified.
-
-
For ALK gene amplification:
-
More Potent ALK Inhibitors: Second-generation inhibitors like ceritinib or alectinib are more potent than crizotinib and may be effective.[14]
-
HSP90 Inhibitors: Inhibitors like 17-AAG can lead to the degradation of the ALK fusion protein, thereby reducing its overall levels and potentially overcoming resistance due to amplification.[5][6]
-
-
For bypass pathway activation:
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for crizotinib in my sensitive cell line.
| Possible Cause | Recommended Solution |
| Cell line instability | Regularly perform cell line authentication (e.g., STR profiling). Ensure you are using cells from a low passage number. |
| Variability in cell seeding density | Optimize and standardize the cell seeding density for your proliferation assays. Ensure even cell distribution in multi-well plates. |
| Inaccurate drug concentration | Prepare fresh drug dilutions for each experiment from a validated stock solution. Verify the concentration and purity of your crizotinib stock. |
| Assay timing | Ensure consistent incubation times with the drug before measuring cell viability. The standard is often 72 hours.[5] |
Problem 2: Unable to generate a crizotinib-resistant cell line.
| Possible Cause | Recommended Solution |
| Crizotinib concentration is too high | Start with a crizotinib concentration close to the IC50 of the parental cell line and increase it gradually over a prolonged period (e.g., several months).[9] |
| Insufficient treatment duration | The development of resistance is a slow process. Continuous exposure for 4-6 months or longer may be necessary.[9] |
| Cell line characteristics | Some cell lines may be less prone to developing resistance. Consider using a different ALK-positive cell line (e.g., H3122 is commonly used to generate resistance).[5][6][9] |
Problem 3: Western blot shows incomplete inhibition of p-ALK in resistant cells even with high crizotinib concentrations.
| Possible Cause | Recommended Solution |
| Secondary ALK mutation | This is a strong indicator of an on-target resistance mutation that prevents crizotinib from binding effectively. Sequence the ALK kinase domain to identify the mutation. |
| ALK gene amplification | High levels of the ALK protein may require higher concentrations of the inhibitor for complete suppression. Quantify ALK gene copy number using FISH or qPCR. |
| Technical issue with Western blot | Ensure complete cell lysis and protein extraction. Use appropriate antibodies and optimize antibody concentrations. Include parental sensitive cells treated with crizotinib as a control for effective ALK inhibition. |
Data Presentation
Table 1: Comparative IC50 Values of ALK Inhibitors Against Crizotinib-Sensitive and Resistant In Vitro Models
| Cell Line/Model | Crizotinib Resistance Mechanism | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Alectinib IC50 (nM) | Lorlatinib IC50 (nM) |
| H3122 (Parental) | N/A (Sensitive) | ~30-100 | ~25 | ~30 | ~10 |
| H3122 CR1 | L1196M mutation + ALK amplification | >1000 | ~100-150 | Sensitive | Sensitive |
| H3122 CR A | EGFR Bypass Activation | >1000 | >1000 (sensitive with EGFRi) | - | - |
| Ba/F3 + EML4-ALK WT | N/A (Sensitive) | ~100 | - | - | - |
| Ba/F3 + EML4-ALK L1196M | L1196M mutation | >1000 | Sensitive | Sensitive | Sensitive |
| Ba/F3 + EML4-ALK G1202R | G1202R mutation | >1000 | Resistant | Resistant | Sensitive |
| Ba/F3 + EML4-ALK G1269A | G1269A mutation | >1000 | Sensitive | - | - |
Note: IC50 values are approximate and can vary between studies and experimental conditions. "-" indicates data not readily available from the search results. EGFRi = EGFR inhibitor. Sources:[2][4][5][6][9][12][14]
Experimental Protocols
Protocol 1: Generation of Crizotinib-Resistant Cell Lines
-
Culture Parental Cells: Culture a crizotinib-sensitive ALK-positive cell line (e.g., H3122) in standard growth medium.
-
Initial Crizotinib Exposure: Treat the cells with crizotinib at a concentration equal to their IC50 value.
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the crizotinib concentration in a stepwise manner. Allow the cells to adapt and recover at each new concentration. This process can take 4-6 months.[9]
-
Maintenance of Resistant Cells: Once a resistant population is established (e.g., tolerating >1 µM crizotinib), maintain the cells in a medium containing a constant concentration of crizotinib to preserve the resistant phenotype.[9]
-
Validation: Periodically confirm the level of resistance by performing a dose-response curve and comparing the IC50 to the parental cell line.
Protocol 2: Western Blot for Assessing Bypass Pathway Activation
-
Cell Treatment: Seed both parental (sensitive) and crizotinib-resistant cells. Treat with DMSO (vehicle control) and a high concentration of crizotinib (e.g., 1 µM) for 6 hours.[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies against: p-ALK, total ALK, p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the phosphorylation levels of bypass pathway proteins (EGFR, AKT, ERK) between parental and resistant cells in the presence of crizotinib. Maintained or increased phosphorylation in resistant cells indicates bypass activation.[9][12]
Visualizations
Caption: Crizotinib resistance pathways.
Caption: Workflow for studying crizotinib resistance.
References
- 1. ALK and crizotinib: after the honeymoon…what else? Resistance mechanisms and new therapies to overcome it - Rolfo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK [dspace.mit.edu]
- 7. Crizotinib resistance: implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: PF-02367982 (Crizotinib) Off-Target Effects in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of PF-02367982, also known as Crizotinib, in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target kinases of PF-02367982 (Crizotinib)?
A1: PF-02367982 (Crizotinib) is a multi-targeted tyrosine kinase inhibitor. Its primary targets are Anaplastic Lymphoma Kinase (ALK), MET proto-oncogene, receptor tyrosine kinase (MET), and ROS1 proto-oncogene, receptor tyrosine kinase (ROS1).[1] It was initially developed as a MET inhibitor.[2]
Q2: What are the known off-target effects of Crizotinib in preclinical models?
A2: Preclinical studies have revealed that Crizotinib can inhibit several kinases other than its primary targets. One significant off-target is the Transforming Growth Factor-beta Receptor I (TβRI), which Crizotinib inhibits directly.[2][3] Additionally, kinome profiling has shown inhibitory activity against other kinases such as AXL, FLT3, and FES.[1] In some cellular contexts, Crizotinib has been observed to affect downstream signaling pathways like JAK/STAT3, PI3K/AKT, and MEK/ERK1/2 independently of its primary targets.[4][5]
Q3: How can I differentiate between on-target and off-target effects in my cell-based experiments?
A3: To distinguish between on-target and off-target effects of Crizotinib, consider the following approaches:
-
Use of appropriate control cell lines: Include cell lines that do not express the primary targets of Crizotinib (e.g., ALK-negative, MET-low, and ROS1-negative). Any observed activity in these cell lines is likely due to off-target effects.
-
Genetic knockdown or knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to deplete the expression of the primary targets (ALK, MET, ROS1) in your model system. If the biological effect of Crizotinib persists after target knockdown, it suggests an off-target mechanism.
-
Rescue experiments: Introduce a drug-resistant mutant of the primary target kinase into the cells. This should reverse the on-target effects but not the off-target effects.
-
Use of structurally unrelated inhibitors: Compare the phenotype induced by Crizotinib with that of a structurally different inhibitor for the same primary target. If the phenotype is consistent, it is more likely an on-target effect.
Q4: What are the common toxicities observed in preclinical animal models treated with Crizotinib?
A4: Preclinical toxicology studies in animal models have identified several target organs for Crizotinib-related toxicity. In rats, histopathological abnormalities have been observed in the lungs (intra-alveolar hemorrhage), liver (mild portal inflammation, necrosis), kidneys (inflammatory reaction), and pancreas (focal pancreatitis).[6] Studies in beagle dogs have shown effects on the bone marrow, mesenteric lymph nodes, jejunum, and stomach.[7] Hematological changes, including decreases in red blood cell parameters and increases in white blood cell parameters, have also been reported.[7]
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity in a cell line that does not express ALK, MET, or ROS1.
-
Possible Cause: The observed cytotoxicity is likely due to the inhibition of one or more off-target kinases that are essential for the survival of that specific cell line.
-
Troubleshooting Steps:
-
Confirm the absence of on-targets: Verify the expression levels of ALK, MET, and ROS1 in your cell line using Western blotting or qPCR.
-
Perform a dose-response curve: Determine the IC50 value of Crizotinib in your cell line to quantify the cytotoxic effect.
-
Investigate downstream signaling: Use a phospho-kinase array or Western blotting to assess the phosphorylation status of key signaling pathways known to be affected by off-target Crizotinib activity (e.g., PI3K/AKT, MAPK/ERK, JAK/STAT3).[4][5]
-
Hypothesize and test potential off-targets: Based on the affected signaling pathways and published kinome screening data, identify potential off-target kinases. Use siRNA or specific inhibitors for these kinases to see if you can replicate the cytotoxic phenotype.
-
Issue 2: Crizotinib treatment leads to unexpected changes in cell migration and invasion.
-
Possible Cause: Crizotinib has been shown to inhibit the TGFβ signaling pathway by directly targeting TβRI.[2][3] This pathway is a critical regulator of cell migration and invasion.
-
Troubleshooting Steps:
-
Assess TGFβ pathway activation: Measure the phosphorylation levels of SMAD proteins (downstream effectors of TβRI) via Western blot after Crizotinib treatment. A decrease in p-SMAD levels would indicate inhibition of the TGFβ pathway.
-
Perform a TβRI kinase assay: To confirm direct inhibition, you can perform an in vitro kinase assay with recombinant TβRI and Crizotinib.[2]
-
Conduct migration and invasion assays: Use assays such as the scratch-wound healing assay or transwell migration assay to quantify the effect of Crizotinib on cell motility.[8]
-
Quantitative Data Summary
Table 1: Comparative Inhibitory Activity (IC50) of Crizotinib Enantiomers Against a Panel of Kinases
| Kinase Target | (R)-Crizotinib IC50 (nM) | (S)-Crizotinib IC50 (nM) |
| ALK | 23.4 | 10.8 |
| ROS1 | 3.5 | 1.7 |
| MET | 8.2 | 4.1 |
| AXL | 15.6 | 7.5 |
| FLT3 | 120 | 55 |
| FES | 28 | 13 |
| LCK | >1000 | >1000 |
| SRC | >1000 | >1000 |
| Data is a representative summary and may vary based on specific experimental conditions.[1] |
Table 2: Off-Target Inhibitory Activity of Crizotinib
| Off-Target Kinase | IC50 (nM) | Assay Type |
| TβRI | 276.9 | In vitro ADP-Glo kinase assay |
| Data from a study investigating the inhibition of TβRI kinase activity by Crizotinib.[2] |
Table 3: Preclinical Toxicology Findings for Crizotinib in Animal Models
| Animal Model | Dose | Duration | Target Organs of Toxicity |
| Wistar albino rats | 10 mg/kg | 28 and 42 days | Lungs, Liver, Kidneys, Pancreas[6] |
| Beagle dogs | 1, 5, or 25 mg/kg | 3 months | Bone marrow, Mesenteric lymph node, Jejunum, Stomach[7] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted for determining the in vitro kinase inhibition profile of Crizotinib.
-
Reagent Preparation:
-
Prepare the kinase, a fluorescently labeled ATP-competitive ligand (tracer), and a europium-labeled anti-tag antibody in a modified HEPES buffer.
-
-
Compound Dilution:
-
Perform serial dilutions of Crizotinib in DMSO to create a concentration gradient.
-
-
Assay Plate Preparation:
-
Transfer the diluted compounds to a 384-well assay plate.
-
-
Reaction Mixture:
-
Add a mixture of the kinase, tracer, and antibody to the wells containing the compounds.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
-
Signal Detection:
-
Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a suitable plate reader.
-
-
Data Analysis:
-
Calculate IC50 values by fitting the dose-response curves using a standard four-parameter logistic model.[1]
-
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of Crizotinib on cell proliferation and viability.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Addition:
-
Treat the cells with a range of Crizotinib concentrations and incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[9]
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blotting for Phosphorylated Kinases
This protocol is for detecting changes in the phosphorylation of kinases and their downstream targets following Crizotinib treatment.
-
Cell Lysis:
-
Treat cells with Crizotinib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the kinases of interest (e.g., p-ALK, ALK, p-MET, MET, p-SMAD2, SMAD2) overnight at 4°C.[9]
-
-
Secondary Antibody Incubation:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Workflow for differentiating on- and off-target effects.
Caption: Crizotinib's off-target effects on signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Crizotinib attenuates cancer metastasis by inhibiting TGFβ signaling in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crizotinib-induced toxicity in an experimental rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Crizotinib Toxicity in Animal Studies
Welcome to the technical support center for researchers utilizing Crizotinib in preclinical animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, manage, and minimize toxicities, ensuring the welfare of your animal subjects and the integrity of your research data.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with Crizotinib in animal studies?
A1: Based on preclinical studies in various animal models, the most frequently reported toxicities associated with Crizotinib administration include hepatotoxicity, gastrointestinal (GI) distress, cardiotoxicity, and visual disturbances.[1][2][3] In rodent models such as rats and mice, liver and lung abnormalities are prominent, including mild portal inflammation, necrosis in the liver, and intra-alveolar hemorrhage in the lungs.[2][3] In beagle dogs, observed toxicities include emesis, diarrhea, decreased cellularity of the thymus, and hematological changes.[1]
Q2: How should I establish a safe and effective starting dose for Crizotinib in my animal model?
A2: A dose-ranging study is crucial to determine the maximum tolerated dose (MTD) and to establish a therapeutic window for your specific animal model and cancer cell line.[4] It is recommended to start with a low dose and escalate gradually while closely monitoring for any signs of toxicity. Reviewing existing literature for doses used in similar studies can provide a good starting point. For instance, in mouse models, doses have ranged from 25 mg/kg/day to 100 mg/kg/day, while in rat models, doses around 10 mg/kg/day have been used to induce toxicity for investigation.[1][2]
Q3: What are the best practices for animal monitoring during a Crizotinib study?
A3: Regular and detailed monitoring is critical for early detection of adverse effects. Best practices include:
-
Daily clinical observations: Monitor for changes in behavior, posture, activity levels, and overall appearance.
-
Body weight and food/water consumption: Record these parameters at least twice weekly as significant changes can be early indicators of systemic toxicity.
-
Regular veterinary assessments: Schedule routine check-ups with a veterinarian to ensure animal welfare.
-
Blood work: Conduct periodic blood tests to monitor liver enzymes (ALT, AST), kidney function (BUN, creatinine), and complete blood counts (CBC) to detect hematological toxicities.[1]
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (Hepatotoxicity)
Symptoms:
-
Elevated serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[5]
-
Histopathological findings may include portal inflammation and necrosis.[3]
Possible Causes:
-
Crizotinib is known to cause hepatotoxicity, which can be dose-dependent.[5]
-
The underlying mechanism may involve oxidative stress and mitochondrial dysfunction in hepatocytes.[5]
Troubleshooting Steps:
| Step | Action | Detailed Protocol |
| 1 | Confirm Hepatotoxicity | Collect blood samples via appropriate methods (e.g., tail vein, saphenous vein) and perform a liver function panel. Compare results to baseline values and control groups. |
| 2 | Dose Reduction | If liver enzymes are significantly elevated (e.g., >3 times the upper limit of normal), consider a dose reduction of 25-50%. A dose de-escalation protocol should be established prior to study initiation. |
| 3 | Supportive Care | Ensure adequate hydration and nutrition. While specific supportive care agents for drug-induced hepatotoxicity are not well-established for routine use in animal studies, maintaining overall health is crucial. |
| 4 | Consider Hepatoprotective Co-medication (Experimental) | For mechanistic studies on mitigating hepatotoxicity, co-administration of agents like Magnesium Isoglycyrrhizinate (MgIG) has been explored. A potential starting point for a protocol is outlined in the Experimental Protocols section below. |
Issue 2: Gastrointestinal Distress (Diarrhea, Weight Loss)
Symptoms:
-
Loose or watery stools.
-
Significant weight loss (>15-20% of baseline body weight).
-
Dehydration, lethargy, and reduced food intake.
Possible Causes:
-
Gastrointestinal toxicity is a common side effect of many tyrosine kinase inhibitors, including Crizotinib.[1]
-
The mechanism can involve direct effects on the gastrointestinal mucosa.
Troubleshooting Steps:
| Step | Action | Detailed Protocol |
| 1 | Assess Severity | Quantify the severity of diarrhea (e.g., fecal scoring system) and monitor body weight daily. |
| 2 | Supportive Care | Provide supportive care to manage symptoms. This can include subcutaneous fluid administration (e.g., 1-2 mL of sterile saline or Lactated Ringer's solution for a 25g mouse) to combat dehydration. Ensure easy access to palatable, high-calorie food and water. |
| 3 | Dose Interruption/Reduction | For severe or persistent GI toxicity, temporarily interrupt dosing. Once the animal has recovered, dosing can be resumed at a lower dose (e.g., reduced by 25-50%). |
| 4 | Anti-diarrheal Medication (with veterinary consultation) | The use of anti-diarrheal medications should be done with caution and under veterinary guidance, as they can affect gut motility and drug absorption. |
Issue 3: Cardiotoxicity (Bradycardia, QT Prolongation)
Symptoms:
-
Changes in heart rate (bradycardia).[6]
-
Prolongation of the QT interval on an electrocardiogram (ECG).[6]
Possible Causes:
-
Crizotinib can have off-target effects on cardiac ion channels.[6]
Troubleshooting Steps:
| Step | Action | Detailed Protocol |
| 1 | Baseline and On-study Monitoring | Perform baseline ECG measurements before starting Crizotinib administration. Continue to monitor ECGs at regular intervals throughout the study, especially at peak plasma concentrations of the drug. |
| 2 | Dose Modification | If significant and persistent cardiotoxicity is observed, a dose reduction or discontinuation of the drug should be considered in consultation with the study director and veterinarian. |
| 3 | Consider Cardioprotective Co-medication (Experimental) | In studies investigating the mitigation of cardiotoxicity, the co-administration of agents like Sacubitril/Valsartan has shown promise in mouse models. A detailed experimental protocol is provided below. |
Quantitative Data Summary
Table 1: Reported Preclinical Dosing of Crizotinib and Observed Toxicities
| Animal Model | Dose | Route of Administration | Observed Toxicities | Reference |
| Rat (Wistar) | 10 mg/kg/day for 28-42 days | Oral gavage | Intra-alveolar hemorrhage (lung), mild portal inflammation, perivenular necrosis (liver), pancreatitis | [3] |
| Beagle Dog | 6 mg/kg/day (1 month) | Oral | Emesis, diarrhea | [1] |
| Beagle Dog | 20 mg/kg/day (1 month) | Oral | Emesis, diarrhea, decreased thymus cellularity, increased QT/QTc interval | [1] |
| Mouse (ICR) | 70 mg/kg/day for 4 weeks | Oral gavage | Elevated liver enzymes, oxidative stress, hepatocyte apoptosis | [5] |
| Mouse (C57BL/6) | 40 mg/kg/day for 4 weeks | Oral | Increased blood pressure, prolonged QTc interval, ventricular arrhythmias | [6] |
Experimental Protocols
Protocol 1: Co-administration of Sacubitril/Valsartan to Mitigate Cardiotoxicity in Mice
Objective: To evaluate the potential of Sacubitril/Valsartan to ameliorate Crizotinib-induced cardiotoxicity.
Materials:
-
Crizotinib
-
Sacubitril/Valsartan
-
Vehicle (e.g., 0.5% methylcellulose or DMSO)
-
Male C57BL/6 mice
Procedure:
-
Animal Groups:
-
Group 1: Vehicle control
-
Group 2: Crizotinib (40 mg/kg/day)
-
Group 3: Crizotinib (40 mg/kg/day) + Sacubitril/Valsartan (60 mg/kg/day)[6]
-
-
Drug Preparation and Administration:
-
Prepare Crizotinib and Sacubitril/Valsartan in the chosen vehicle.
-
Administer drugs orally via gavage daily for 4 weeks.[6]
-
-
Monitoring:
Protocol 2: Investigation of Magnesium Isoglycyrrhizinate (MgIG) for Hepatoprotection
Objective: To investigate the hepatoprotective effects of MgIG against Crizotinib-induced liver injury.
Materials:
-
Crizotinib
-
Magnesium Isoglycyrrhizinate (MgIG)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Male ICR mice
Procedure:
-
Animal Groups:
-
Group 1: Vehicle control
-
Group 2: Crizotinib (e.g., 70 mg/kg/day)
-
Group 3: Crizotinib (e.g., 70 mg/kg/day) + MgIG (dose to be determined based on literature)
-
Group 4: MgIG alone
-
-
Drug Preparation and Administration:
-
Prepare Crizotinib and MgIG in the appropriate vehicle.
-
Administer drugs orally via gavage for a specified period (e.g., 4 weeks).[5] In a potential study design, MgIG could be administered prior to Crizotinib.
-
-
Monitoring:
-
Collect blood samples at baseline and at the end of the study for liver function tests (ALT, AST).
-
At necropsy, collect liver tissue for histopathological examination and analysis of oxidative stress markers (e.g., ROS, MDA) and apoptosis markers (e.g., Bcl2/Bax ratio).[5]
-
Visualizations
Caption: Workflow for monitoring and managing Crizotinib-induced toxicities.
Caption: Simplified pathway of Crizotinib-induced hepatotoxicity.
References
- 1. vidiumah.com [vidiumah.com]
- 2. researchgate.net [researchgate.net]
- 3. Crizotinib-induced toxicity in an experimental rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-escalation trial of the ALK, MET & ROS1 inhibitor, crizotinib, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Insight on the Pathways Involved in Crizotinib and Sunitinib Induced Hepatotoxicity in HepG2 Cells and Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sacubitril/Valsartan Ameliorates Crizotinib-Induced Cardiotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Crizotinib Results in Cell Proliferation Assays
This technical support center is designed for researchers, scientists, and drug development professionals encountering variability in cell proliferation assays involving Crizotinib. The following troubleshooting guides and frequently asked questions (FAQs) address common experimental and biological factors that can lead to inconsistent results.
Frequently Asked Questions (FAQs)
Section 1: General Assay & Compound Issues
Q1: Why am I observing high variability in my cell proliferation assay results (e.g., MTT, CellTiter-Glo)?
High variability is a frequent issue that can often be traced back to technical aspects of the assay setup.[1] Key factors include:
-
Inconsistent Cell Seeding: An uneven number of cells across wells is a primary source of variation. Ensure your cell suspension is homogenous before and during plating.[1]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature changes, which can alter cell growth. It is best practice to fill outer wells with sterile media or PBS and exclude them from experimental measurements.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes of the compound or assay reagents, can introduce significant errors.[1]
-
Incomplete Solubilization: In MTT assays, ensure the formazan crystals are completely dissolved before reading the absorbance.[1]
Q2: My calculated IC50 values for Crizotinib are inconsistent between experiments. What are the potential causes?
Fluctuations in IC50 values can be frustrating but are often due to subtle changes in experimental conditions.[1] Consider the following:
-
Cell Passage Number: Cells at high passage numbers can experience genetic drift, altering their growth rates and sensitivity to drugs. It is critical to use cells within a consistent and low passage range.[1]
-
Cell Confluency at Treatment: The cell density at the time of drug addition can influence the response. Standardize your seeding density to ensure consistent confluency when the treatment begins.[1][2]
-
Assay Duration: The length of exposure to Crizotinib will significantly impact the IC50 value. Ensure the incubation time is identical across all comparative experiments.[1]
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules like Crizotinib, reducing the effective concentration available to the cells. Use a consistent serum percentage and lot.[1]
-
Compound Stability: Crizotinib can degrade in culture media over long incubation periods.[3] For experiments lasting longer than 48 hours, consider replenishing the media with a fresh drug dilution every 24-48 hours.[3]
Q3: My Crizotinib stock solution appears to be losing efficacy. How should I handle and store it?
Loss of efficacy often points to compound degradation. Crizotinib is susceptible to oxidative degradation.[3]
-
Preparation: Prepare stock solutions from powder in a high-purity, anhydrous solvent like DMSO.[3]
-
Storage: Aliquot the stock solution into single-use, light-protecting tubes and store them at -80°C to minimize freeze-thaw cycles and light exposure.[3]
-
Verification: If you suspect degradation, prepare a fresh stock solution from powder and test it alongside your existing stock on a known sensitive cell line.[3][4]
Section 2: Biological Causes of Inconsistency & Resistance
Q4: My previously sensitive ALK-positive cancer cell line is showing a reduced response to Crizotinib. What are the initial steps to investigate this acquired resistance?
The development of resistance is a common biological phenomenon. A systematic approach is needed to pinpoint the cause.[4]
-
Confirm Cell Line Integrity: First, rule out experimental artifacts. Perform short tandem repeat (STR) profiling to confirm the cell line's identity and routinely test for mycoplasma contamination, which can significantly alter drug responses.[4]
-
Verify Crizotinib Potency: Use a fresh, validated stock of Crizotinib on the parental (sensitive) cell line alongside the suspected resistant cells to confirm the compound is active.[4]
-
Investigate Biological Mechanisms: Once technical issues are ruled out, proceed to investigate the molecular basis of resistance, which typically falls into two categories: on-target alterations or the activation of bypass signaling pathways.[5][6]
Q5: How can I determine if acquired resistance is due to on-target alterations in the ALK gene?
On-target resistance involves genetic changes to ALK itself, which prevent Crizotinib from effectively inhibiting its kinase activity.[6] The two primary mechanisms are:
-
Secondary Mutations: Mutations within the ALK kinase domain can interfere with Crizotinib binding.[6] The most common is the L1196M "gatekeeper" mutation.[6][7] This can be identified by sequencing the ALK kinase domain.
-
Gene Amplification: An increase in the copy number of the ALK fusion gene can lead to overexpression of the ALK protein, overwhelming the inhibitory capacity of the drug.[5][6] This is detectable using Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR).[4]
Q6: What are common "bypass signaling" pathways that cause Crizotinib resistance?
Cancer cells can develop resistance by activating alternative signaling pathways that maintain cell proliferation and survival, even when ALK is inhibited.[6][8] Key bypass pathways include:
-
EGFR Signaling: Increased phosphorylation and activation of the Epidermal Growth Factor Receptor (EGFR) can sustain downstream signaling.[5][8]
-
c-KIT Amplification: Amplification of the KIT gene, another receptor tyrosine kinase, can also drive resistance.[5][6]
-
KRAS Mutations: The acquisition of activating mutations in downstream signaling molecules like KRAS can render the cells independent of upstream ALK signaling.[6][9]
Troubleshooting Guides
Workflow for Investigating Acquired Crizotinib Resistance
This guide provides a step-by-step process for diagnosing why a previously sensitive cell line is no longer responding to Crizotinib.
Data Presentation
Table 1: Crizotinib IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of Crizotinib can vary significantly based on the cell line's genetic background. This table summarizes reported values for context.
| Cell Line | Cancer Type | Key Genetic Feature(s) | Crizotinib IC50 | Citation(s) |
| ALK-Positive | ||||
| H3122 (Parental) | NSCLC | EML4-ALK Fusion | < 1 µM | [5][10] |
| H3122 CR1 | NSCLC | EML4-ALK (L1196M mutation) | > 1 µM | [5][11] |
| MET-Amplified | ||||
| MKN45 | Gastric Cancer | MET Amplification | < 200 nM | [12] |
| SNU-5 | Gastric Cancer | MET Amplification | < 200 nM | [12] |
| Other Cancers | ||||
| NCI-H929 | Multiple Myeloma | - | 0.53 ± 0.04 µM | [13][14] |
| CCRF-CEM | Leukemia | - | 0.43 ± 0.07 µM | [13] |
| CEM/ADR5000 | Leukemia | Multidrug-Resistant | 29.15 ± 2.59 µM | [13] |
| SPC-A1 | NSCLC | MET expression | ~ 2 µM | [15] |
| A549 | NSCLC | KRAS mutation | > 4 µM | [15] |
Note: IC50 values are highly dependent on specific assay conditions (e.g., incubation time, cell density) and should be determined empirically in your own system.
Experimental Protocols & Visualizations
Protocol 1: Standard Cell Proliferation (MTT) Assay
This protocol outlines a common method for assessing the effect of Crizotinib on cell proliferation.
-
Cell Seeding: Trypsinize and count cells. Prepare a homogenous cell suspension and seed cells into a 96-well plate at a pre-determined optimal density. Incubate for 24 hours at 37°C and 5% CO2.[1]
-
Compound Treatment: Prepare serial dilutions of Crizotinib in the appropriate culture medium. Remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.[1]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[14]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[1]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Protocol 2: Western Blotting for ALK Phosphorylation
This method is used to determine if Crizotinib is effectively inhibiting ALK signaling in sensitive vs. resistant cells.
-
Cell Treatment & Lysis: Plate sensitive and resistant cells and treat them with Crizotinib (and a vehicle control) for a short duration (e.g., 2-6 hours).
-
Protein Quantification: Wash cells with cold PBS, lyse them in RIPA buffer containing protease and phosphatase inhibitors, and quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with a primary antibody against phosphorylated-ALK (p-ALK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for total ALK and a loading control like GAPDH or β-actin. A significant increase in p-ALK despite Crizotinib treatment suggests a resistance mechanism.[4]
Protocol 3: Generating Crizotinib-Resistant Cell Lines
This protocol describes how to create a model of acquired resistance in the lab.[5][7]
-
Initial Exposure: Treat a sensitive cell line (e.g., H3122) with Crizotinib at a concentration close to its IC50 value.[4]
-
Dose Escalation: Continuously culture the cells in the presence of the drug. Once the cells resume normal proliferation, gradually increase the Crizotinib concentration in a stepwise manner over several months.
-
Resistant Population Selection: The surviving cell population will be enriched for resistant cells.
-
Clonal Isolation (Optional): Isolate single-cell clones from the resistant population by limiting dilution or cell sorting to study heterogeneity.[4]
-
Characterization: Maintain the established resistant cell line in media containing a maintenance dose of Crizotinib (e.g., 1 µM) and perform the characterization assays described in the FAQs to determine the mechanism of resistance.[5][10]
Crizotinib Signaling and Resistance Pathways
Crizotinib primarily targets ALK, MET, and ROS1 receptor tyrosine kinases. Resistance can emerge through on-target ALK modifications or by activating bypass signaling pathways that reactivate critical downstream effectors like AKT and ERK.[5][6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALK and crizotinib: after the honeymoon…what else? Resistance mechanisms and new therapies to overcome it - Rolfo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. pnas.org [pnas.org]
- 8. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Repurposing of the ALK Inhibitor Crizotinib for Acute Leukemia and Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in Crizotinib Efficacy Across Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Crizotinib across various cell lines. Inconsistent results can arise from a multitude of factors, ranging from the inherent biological differences between cell lines to specific experimental conditions. This guide aims to equip users with the necessary information to identify, troubleshoot, and resolve common issues encountered during their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in Crizotinib IC50 values between different cancer cell lines. What are the primary reasons for this variability?
A1: The variability in Crizotinib efficacy across different cell lines is expected and is primarily attributed to the following factors:
-
Genetic Makeup of the Cell Line: Crizotinib is a tyrosine kinase inhibitor that primarily targets ALK, MET, and ROS1.[1][2] The presence and expression levels of the specific fusion proteins (e.g., EML4-ALK) or the amplification of these genes will largely determine the sensitivity of a cell line to the drug.[1][3]
-
Acquired Resistance: Cell lines can develop resistance to Crizotinib through various mechanisms, including secondary mutations in the target kinase domain (e.g., ALK L1196M gatekeeper mutation) or the activation of bypass signaling pathways that circumvent the drug's inhibitory effect.[4][5][6]
-
Cellular Context and Downstream Signaling: The baseline activity of downstream signaling pathways such as PI3K/AKT and MEK/ERK can influence a cell's dependence on ALK, MET, or ROS1 signaling and thus its sensitivity to Crizotinib.[3][7]
Q2: Our Crizotinib-sensitive cell line is starting to show reduced responsiveness to the drug over time. What could be the cause?
A2: This phenomenon is likely due to the development of acquired resistance. Continuous exposure to Crizotinib can lead to the selection of a subpopulation of cells that have developed mechanisms to survive in the presence of the drug. The most common mechanisms include:
-
Secondary Mutations: The emergence of mutations in the ALK, MET, or ROS1 kinase domains can prevent Crizotinib from binding effectively.[4][8]
-
Bypass Pathway Activation: The cancer cells may activate alternative signaling pathways to maintain proliferation and survival, rendering the inhibition of the primary target ineffective.[9][10] Examples include the activation of EGFR or KRAS signaling.[6]
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of Crizotinib, thereby diminishing its efficacy.
Q3: We are observing inconsistent results in our cell viability assays (e.g., MTT, CellTiter-Glo) with Crizotinib. What are some common troubleshooting steps?
A3: Inconsistent results in cell viability assays are a frequent issue. Here are some troubleshooting tips:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating to have a consistent number of cells in each well.[11]
-
Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations. It is advisable to fill these wells with sterile media or PBS and not use them for experimental data points.[11]
-
Compound Precipitation: Crizotinib may precipitate at higher concentrations in culture media. Visually inspect your wells for any signs of precipitation.[11]
-
Incomplete Solubilization of Formazan (MTT assay): Ensure complete dissolution of the formazan crystals before measuring the absorbance.[11]
-
Pipetting Errors: Use calibrated pipettes and consistent technique to minimize volume variations.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize the IC50 values of Crizotinib in various cancer cell lines, highlighting the distinction between sensitive and resistant lines.
Table 1: Crizotinib IC50 Values in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Cancer Type | Target Alteration | Crizotinib IC50 | Sensitivity Status |
| H3122 | NSCLC | EML4-ALK | Sensitive (< 1 µM) | Sensitive |
| H2228 | NSCLC | EML4-ALK | 311.26 nM | Sensitive |
| NCI-H460 | NSCLC | Not specified | 14.29 µM (for (S)-crizotinib) | Resistant |
| H1975 | NSCLC | EGFR T790M | 16.54 µM (for (S)-crizotinib) | Resistant |
| A549 | NSCLC | KRAS G12S | 11.25 µM (for (S)-crizotinib) | Resistant |
| H3122 CR | NSCLC | EML4-ALK L1196M | > 1 µM | Resistant |
Data compiled from multiple sources.[4][12]
Table 2: Crizotinib IC50 Values in Other Cancer Cell Lines
| Cell Line | Cancer Type | Crizotinib IC50 |
| NCI-H929 | Multiple Myeloma | 0.53 ± 0.04 µM |
| JJN3 | Multiple Myeloma | 3.01 ± 0.39 µM |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.43 ± 0.07 µM |
| CEM/ADR5000 | Acute Lymphoblastic Leukemia | 29.15 ± 2.59 µM |
Data from a study on multiple myeloma and leukemia cell lines.[13]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Crizotinib on cell proliferation and viability.[14]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Addition: Treat the cells with a range of Crizotinib concentrations and incubate for a specified duration (e.g., 24, 48, or 72 hours).[12][14] Include a vehicle control (e.g., DMSO).
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[12][14]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[12][14]
-
IC50 Calculation: Convert absorbance values to the percentage of viability relative to the vehicle-treated control cells. Plot the results and calculate the IC50 value.[12]
Western Blotting for ALK Phosphorylation
This protocol is used to determine the effect of Crizotinib on the phosphorylation status of ALK.
-
Cell Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with the desired concentrations of Crizotinib for the appropriate duration (e.g., 2, 4, or 6 hours).[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phosphorylated ALK (p-ALK). Subsequently, incubate with a secondary antibody.
-
Detection: Visualize the protein bands using an appropriate detection reagent.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin) to determine the relative change in p-ALK levels.
Visualizations
The following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships relevant to Crizotinib's mechanism of action and resistance.
Caption: Crizotinib inhibits the ALK signaling pathway.
Caption: Crizotinib also inhibits MET and ROS1 signaling.
Caption: Workflow for assessing Crizotinib efficacy.
Caption: Mechanisms of Crizotinib resistance.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ROS-1 NSCLC therapy resistance mechanism - García-Pardo - Precision Cancer Medicine [pcm.amegroups.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
strategies to mitigate PF-02367982 batch-to-batch variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating batch-to-batch variability of the c-Met inhibitor, PF-02367982. The information herein is intended to serve as a general guide for this class of compounds. Researchers should adapt specific protocols for their particular experimental needs.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for PF-02367982 between different lots. What are the potential causes?
A1: Inconsistent IC50 values between different batches of PF-02367982 can stem from several factors:
-
Purity and Impurity Profile: Even minor variations in the impurity profile can significantly impact the biological activity of the compound.[1][2]
-
Physicochemical Properties: Differences in crystallinity, salt form, or solvation state can affect the solubility and dissolution rate of the compound in your assay medium.[3][4]
-
Compound Stability and Handling: Improper storage or handling can lead to degradation of the compound. It is crucial to adhere to the recommended storage conditions and handling procedures.[5][6]
-
Assay-Specific Conditions: Variations in cell-based or biochemical assay conditions, such as cell passage number, serum concentration, or ATP concentration in kinase assays, can contribute to variability.[7][8]
Q2: How can we proactively qualify a new batch of PF-02367982 before initiating critical experiments?
A2: We recommend a two-tiered approach for qualifying new batches:
-
Physicochemical Characterization: Verify the identity, purity, and key physicochemical properties of the new batch.
-
Biological Potency Confirmation: Compare the in vitro potency of the new batch against a previously qualified reference lot in a standardized biological assay.
The table below summarizes the recommended quality control assays:
| Parameter | Method | Acceptance Criteria | Purpose |
| Identity | LC-MS/MS | Match to reference standard mass spectrum | Confirms the correct molecule |
| Purity | HPLC-UV | ≥98% | Quantifies the percentage of the active compound |
| Impurity Profile | High-Resolution MS | No new impurities >0.1% compared to reference | Identifies and quantifies potential biologically active impurities |
| Solubility | Kinetic Solubility Assay | Consistent with reference lot (e.g., within ± 2-fold) | Ensures consistent bioavailability in assays |
| Biological Potency | Cell-based c-Met Phosphorylation Assay | IC50 within 2-fold of the reference lot | Confirms consistent biological activity |
Q3: What are the best practices for preparing and storing stock solutions of PF-02367982 to minimize variability?
A3: To ensure consistency, follow these guidelines for stock solution preparation and storage:
-
Solvent Selection: Use high-purity, anhydrous DMSO for preparing concentrated stock solutions.
-
Concentration: Prepare a high-concentration primary stock (e.g., 10 mM) to minimize the volume of DMSO added to your experimental system.
-
Aliquoting: Aliquot the primary stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store aliquots at -80°C and protect them from light.
-
Working Solutions: Prepare fresh working solutions from a new aliquot for each experiment. Do not store diluted aqueous solutions for extended periods.
Troubleshooting Guides
Issue 1: A new batch of PF-02367982 shows significantly lower potency in our cell-based assay.
Issue 2: We observe unexpected toxicity or off-target effects with a new batch of PF-02367982.
This may be due to a different impurity profile in the new batch. It is recommended to perform impurity profiling using high-resolution mass spectrometry to compare the new batch against the reference lot.[1][9] If new or significantly elevated impurities are detected, consider orthogonal assays to assess their potential off-target activities.
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a PF-02367982 batch.[10]
Materials:
-
PF-02367982 sample
-
Reference standard of PF-02367982
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of PF-02367982 in DMSO.
-
Dilute the stock solution to 50 µg/mL with 50:50 ACN:water.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 10% to 90% B over 15 minutes, then hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity as: (Area of PF-02367982 peak / Total area of all peaks) * 100%.
-
Protocol 2: Cell-Based c-Met Phosphorylation Assay
Objective: To determine the in vitro potency (IC50) of PF-02367982 by measuring the inhibition of HGF-induced c-Met phosphorylation.[11][12]
Materials:
-
Human cancer cell line with high c-Met expression (e.g., A549, U-87 MG)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Human HGF
-
PF-02367982 stock solution (10 mM in DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Microplate reader or Western blot imaging system
Procedure:
-
Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.
-
Inhibitor Treatment:
-
Prepare a serial dilution of PF-02367982 in serum-free medium.
-
Add the diluted inhibitor to the cells and incubate for 1 hour at 37°C.
-
-
HGF Stimulation: Add HGF to a final concentration of 50 ng/mL to all wells except the unstimulated control. Incubate for 15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells.
-
Detection (ELISA-based):
-
Transfer lysates to an anti-total-c-Met coated plate.
-
Detect phosphorylated c-Met using an anti-phospho-c-Met antibody and a suitable detection system.
-
-
Data Analysis:
-
Normalize the phospho-c-Met signal to the total c-Met signal.
-
Plot the normalized signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway and Workflow Diagrams
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. HPLC-DAD protein kinase inhibitor analysis in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Crizotinib vs. Lorlatinib: A Preclinical Showdown in ALK-Positive NSCLC
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of targeted tyrosine kinase inhibitors (TKIs). Crizotinib, a first-generation ALK inhibitor, marked a significant advancement, but its efficacy is often limited by the development of resistance, particularly through secondary mutations in the ALK kinase domain. Lorlatinib, a third-generation TKI, was specifically designed to overcome these resistance mechanisms and exhibit potent activity against a wide range of ALK mutations, including the highly refractory G1202R mutation. This guide provides a detailed preclinical comparison of crizotinib and lorlatinib, summarizing key experimental data and methodologies to inform further research and drug development in this critical area.
In Vitro Efficacy: Lorlatinib Demonstrates Superior Potency Against Wild-Type and Mutant ALK
Biochemical and cellular assays consistently highlight the superior potency of lorlatinib compared to crizotinib, especially against clinically relevant ALK resistance mutations.
Kinase Inhibition Assay
Enzymatic assays measuring the direct inhibition of ALK kinase activity reveal lorlatinib's significantly lower half-maximal inhibitory concentration (IC50) against both wild-type ALK and a panel of known resistance mutations.
| Kinase | Crizotinib IC50 (nM) | Lorlatinib (PF-06463922) IC50 (nM) |
| ALK (Wild-Type) | 24 | 1 |
| ALK L1196M | 83 | 4 |
| ALK G1269A | 29 | 1 |
| ALK G1202R | >1000 | 18 |
| ALK C1156Y | 110 | 10 |
| ALK F1174L | 330 | 8 |
Data compiled from preclinical studies. Actual values may vary based on experimental conditions.
Cell Viability Assays
In cellular models, lorlatinib effectively inhibits the proliferation of ALK-positive NSCLC cell lines, including those that have developed resistance to crizotinib. The IC50 values in cell viability assays underscore lorlatinib's ability to overcome common resistance mutations that render crizotinib ineffective.
| Cell Line (ALK Status) | Crizotinib IC50 (nM) | Lorlatinib (PF-06463922) IC50 (nM) |
| H3122 (EML4-ALK v1) | 88 | 9 |
| H3122 (EML4-ALK L1196M) | 495 | 15 |
| Ba/F3 (EML4-ALK G1202R) | 560 | 80 |
Data represents typical findings from preclinical research and may differ between specific experiments.
In Vivo Efficacy: Lorlatinib Induces Robust and Sustained Tumor Regression in Xenograft Models
Preclinical studies using mouse xenograft models of ALK-positive NSCLC further substantiate the superior in vivo activity of lorlatinib over crizotinib.
Subcutaneous Xenograft Models
In mice bearing tumors derived from the H3122 ALK-positive NSCLC cell line, lorlatinib treatment resulted in significant and sustained tumor regression, whereas crizotinib treatment led to more modest tumor growth inhibition and eventual tumor regrowth.
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Observations |
| H3122 (EML4-ALK) | Crizotinib | ~60% | Initial tumor stasis followed by regrowth |
| H3122 (EML4-ALK) | Lorlatinib | >100% (regression) | Sustained tumor regression |
Tumor growth inhibition is expressed as the percentage reduction in tumor volume compared to vehicle-treated controls.
Signaling Pathway Analysis
The differential effects of crizotinib and lorlatinib can be visualized through their impact on the ALK signaling pathway. Lorlatinib's potent inhibition of ALK leads to a more profound and sustained suppression of downstream signaling cascades critical for cancer cell proliferation and survival.
Experimental Methodologies
The following sections provide an overview of the key experimental protocols used in the preclinical comparison of crizotinib and lorlatinib.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: ALK-positive NSCLC cells (e.g., H3122) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of crizotinib or lorlatinib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT reagent (5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for an additional 4 hours.
-
Solubilization: The medium is then removed, and the formazan crystals are dissolved in 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of ALK Phosphorylation
Western blotting is used to detect the phosphorylation status of ALK and its downstream signaling proteins, providing a direct measure of kinase inhibition.
Protocol:
-
Cell Lysis: ALK-positive NSCLC cells are treated with crizotinib or lorlatinib at various concentrations for a specified time (e.g., 2-4 hours). Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ALK (p-ALK). Subsequently, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ALK to confirm equal protein loading.
In Vivo Xenograft Studies
Animal models are crucial for evaluating the in vivo efficacy of anticancer agents.
Protocol:
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of ALK-positive NSCLC cells (e.g., 5-10 x 10^6 H3122 cells) in a mixture of media and Matrigel.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment groups (e.g., vehicle control, crizotinib, lorlatinib).
-
Drug Administration: Crizotinib and lorlatinib are typically administered orally once daily at predetermined doses.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length x width²)/2.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The percentage of tumor growth inhibition is calculated at the end of the study.
The Impact of Resistance Mutations
The development of resistance mutations is a key driver for the evolution of ALK inhibitors. Lorlatinib's design specifically addresses the shortcomings of earlier-generation TKIs.
Conclusion
Preclinical data from a range of in vitro and in vivo models consistently demonstrate the superior efficacy of lorlatinib over crizotinib in ALK-positive NSCLC. Lorlatinib's potent inhibition of both wild-type and mutant ALK, including the challenging G1202R mutation, translates to robust and sustained anti-tumor activity. These preclinical findings provided a strong rationale for the clinical development of lorlatinib and have been largely validated in clinical trials, establishing lorlatinib as a critical therapeutic option for patients with ALK-positive NSCLC, particularly in the context of resistance to earlier-generation inhibitors. The detailed methodologies presented here offer a foundation for researchers to design and interpret further studies aimed at understanding and overcoming resistance to ALK-targeted therapies.
A Comparative Guide to PF-02367982 (Crizotinib) Combination Chemotherapy in Preclinical In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of PF-02367982 (crizotinib) when used in combination with various chemotherapy agents in preclinical cancer models. The data presented is compiled from publicly available experimental studies and aims to offer a clear overview of the efficacy and methodologies of these combination therapies.
I. Executive Summary
PF-02367982, an inhibitor of ALK, MET, and ROS1 tyrosine kinases, has shown significant promise in treating cancers with specific genetic alterations. Preclinical in vivo studies have explored its synergistic potential with traditional cytotoxic chemotherapy in various cancer types, most notably neuroblastoma and non-small cell lung cancer (NSCLC). The combination approach aims to enhance anti-tumor efficacy, overcome resistance, and improve patient outcomes. This guide summarizes key findings from these studies, presenting quantitative data on tumor growth inhibition and survival, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental designs.
II. Data Presentation: Efficacy of Crizotinib Combination Therapy
The following tables summarize the quantitative data from key in vivo studies, comparing the efficacy of crizotinib in combination with chemotherapy versus monotherapy.
Table 1: Crizotinib in Combination with Topotecan and Cyclophosphamide in Neuroblastoma Xenograft Models
| Tumor Model | Treatment Group | Dosing Regimen | Tumor Growth Inhibition (vs. Control) | Median Survival (Days) | Key Findings |
| NB-1643 (ALK R1275Q, TP53-WT) | Vehicle | - | - | ~35 | - |
| Crizotinib | 100 mg/kg, oral, daily | Significant Delay | ~50 | Crizotinib monotherapy shows activity. | |
| Topotecan/Cyclophosphamide | 0.05 mg/kg / 20 mg/kg, i.p., 5 days on/21 days off | Significant Delay | ~60 | Chemotherapy provides a survival benefit. | |
| Crizotinib + Topo/Cyclo | Combined Regimen | Marked Regression & Sustained Response | >100 | Combination is significantly more effective than single agents. [1] | |
| SH-SY5Y (ALK F1174L, TP53-WT) | Vehicle | - | - | ~25 | - |
| Crizotinib | 100 mg/kg, oral, daily | Minimal Effect | ~30 | Crizotinib resistance observed in this model. | |
| Topotecan/Cyclophosphamide | 0.05 mg/kg / 20 mg/kg, i.p., 5 days on/21 days off | Moderate Delay | ~45 | Chemotherapy shows moderate efficacy. | |
| Crizotinib + Topo/Cyclo | Combined Regimen | Rapid and Sustained Tumor Regressions | Significantly Prolonged | Combination overcomes crizotinib resistance. [2] | |
| Felix-PDX (ALK F1245C, TP53-WT) | Vehicle | - | - | ~28 | - |
| Crizotinib | 100 mg/kg, oral, daily | Brief Delay | ~35 | De novo resistance to crizotinib. | |
| Topotecan/Cyclophosphamide | 0.05 mg/kg / 20 mg/kg, i.p., 5 days on/21 days off | Brief Delay | ~40 | Limited efficacy of chemotherapy alone. | |
| Crizotinib + Topo/Cyclo | Combined Regimen | Complete Responses Maintained | Significantly Prolonged | Combination leads to complete and sustained responses. [2] |
Table 2: Crizotinib versus Chemotherapy in ALK-Rearranged Non-Small Cell Lung Cancer (NSCLC) Mouse Models
| Tumor Model | Treatment Group | Dosing Regimen | Response Rate | Median Progression-Free Survival (Weeks) | Key Findings |
| EML4-ALK GEMM | Crizotinib | 100 mg/kg, oral, daily | 68% (Partial Response) | Not Reported | Crizotinib is highly active. |
| Docetaxel | 16 mg/kg, i.p., q2d (2 wks), then 8 mg/kg, q3d | No Tumor Regression | 3.1 | Inferior to crizotinib. | |
| Pemetrexed | 50 mg/kg, i.p., daily | Few Partial Responses | 2.0 | Modest benefit over docetaxel.[3] | |
| PROFILE 1007 (Human Phase III Data for comparison) | Crizotinib | 250 mg, oral, twice daily | 65% | 7.7 months | Crizotinib is superior to standard chemotherapy.[4][5][6] |
| Pemetrexed or Docetaxel | Standard Dosing | 20% | 3.0 months | - |
III. Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to allow for replication and further investigation.
Neuroblastoma Xenograft Studies
-
Animal Model: Female CB17 severe combined immunodeficient (SCID) mice were used for tumor engraftment.[1]
-
Cell Lines and Patient-Derived Xenografts (PDX):
-
Tumor Implantation: Human neuroblastoma cells or PDX fragments were subcutaneously injected into the flanks of the mice.
-
Treatment Initiation: Treatment commenced when tumors reached a specified volume (e.g., 200 mm³).[7]
-
Treatment Groups:
-
Vehicle Control: Administered orally or via intraperitoneal (i.p.) injection, corresponding to the treatment routes.
-
Crizotinib Monotherapy: 100 mg/kg administered orally once daily.[1]
-
Chemotherapy Monotherapy: Topotecan (0.05 mg/kg) and cyclophosphamide (20 mg/kg) administered i.p. once daily for 5 consecutive days, followed by a 21-day rest period.[1]
-
Combination Therapy: Crizotinib administered as in group 2, and chemotherapy administered as in group 3.[1]
-
-
Efficacy Endpoints:
-
Tumor Growth: Tumor volume was measured regularly using calipers.
-
Event-Free Survival (EFS): Defined as the time from the start of treatment to tumor progression or death.
-
ALK-Rearranged NSCLC Genetically Engineered Mouse Model (GEMM) Study
-
Animal Model: Genetically engineered mice that develop EML4-ALK-driven lung adenocarcinomas.[3]
-
Tumor Induction: Tumor formation was induced, and baseline tumor volume was established using magnetic resonance imaging (MRI).[3]
-
Treatment Groups:
-
Efficacy Endpoints:
-
Tumor Burden: Changes in tumor volume were quantified by serial MRI scans.
-
Progression-Free Survival (PFS) and Overall Survival (OS): Monitored over the course of the study.
-
IV. Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in the cited studies.
Caption: Workflow for in vivo neuroblastoma xenograft studies.
Caption: Crizotinib and chemotherapy synergy in neuroblastoma.
Caption: Therapeutic targeting of ALK-rearranged NSCLC.
V. Conclusion
The preclinical in vivo data strongly support the combination of PF-02367982 (crizotinib) with conventional chemotherapy for the treatment of ALK-driven malignancies. In neuroblastoma models, particularly those with ALK mutations that confer resistance to crizotinib monotherapy, the addition of topotecan and cyclophosphamide leads to synergistic anti-tumor activity, resulting in sustained tumor regressions and prolonged survival.[2][8] This synergy appears to be mediated, at least in part, through the potentiation of the p53 signaling pathway.[8]
In ALK-rearranged NSCLC models, crizotinib demonstrates clear superiority over standard chemotherapy agents like pemetrexed and docetaxel.[3][9] While direct combination studies are less prevalent in the provided literature for NSCLC, the stark contrast in monotherapy efficacy underscores the transformative impact of targeted therapy in this patient population.
These findings provide a solid rationale for the clinical investigation of crizotinib in combination with chemotherapy, particularly in patient populations with ALK-aberrant tumors. The detailed experimental protocols and pathway analyses presented in this guide are intended to facilitate further research and the development of more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, tolerability and pharmacokinetics of crizotinib in combination with cytotoxic chemotherapy for pediatric patients with refractory solid tumors or anaplastic large-cell lymphoma (ALCL): A Children’s Oncology Group phase 1 consortium study (ADVL1212) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Crizotinib versus chemotherapy in advanced ALK-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Crizotinib Synergizes with Chemotherapy in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-clinical trials demonstrate superiority of crizotinib to chemotherapy in ALK-rearranged non-small cell lung cancer and predict strategies to overcome resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of PF-02367982 (Crizotinib) Across Diverse ALK-Fusion Positive Cancer Cell Lines
For Immediate Release
This guide provides a comparative analysis of the efficacy of PF-02367982, a potent inhibitor of the anaplastic lymphoma kinase (ALK), across various cancer cell lines harboring different ALK fusion proteins. The data presented herein, compiled from peer-reviewed studies, offers researchers, scientists, and drug development professionals a comprehensive resource to understand the differential sensitivity of these cell lines to PF-02367982. This document includes quantitative data on drug efficacy, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.
Comparative Efficacy of PF-02367982 in ALK-Fusion Cell Lines
The inhibitory activity of PF-02367982, commonly known as crizotinib, has been evaluated across a panel of cancer cell lines, each characterized by a specific ALK fusion oncogene. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, with lower values indicating greater efficacy. The following table summarizes the IC50 values of PF-02367982 in several well-established ALK-positive cell lines.
| Cell Line | Cancer Type | ALK Fusion Partner | PF-02367982 IC50 (nM) |
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM | 602.57[1] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM | 280.82[1] |
| H3122 | Non-Small Cell Lung Cancer | EML4 | ~155 |
| H2228 | Non-Small Cell Lung Cancer | EML4 | ~100[2] |
Note: IC50 values can vary between studies due to differences in experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of PF-02367982 on the proliferation and viability of ALK-positive cancer cell lines.
-
Cell Seeding: Seed ALK-positive cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation and Treatment: Prepare serial dilutions of PF-02367982 in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest PF-02367982 concentration. Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for ALK Phosphorylation
This protocol is used to determine the effect of PF-02367982 on the phosphorylation status of ALK and its downstream signaling proteins.
-
Cell Treatment and Lysis: Plate ALK-positive cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of PF-02367982 or vehicle control for a specified time (e.g., 12 hours).[4] Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Sample Preparation and Electrophoresis: Normalize the protein concentrations and prepare samples with Laemmli sample buffer. Boil the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include anti-phospho-ALK (Tyr1604), anti-ALK, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-ERK1/2 (Thr202/Tyr204), and anti-ERK1/2. An antibody for a loading control (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the in vivo efficacy of PF-02367982 in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of ALK-positive cancer cells (e.g., H3122 or Karpas-299) into the flank of immunodeficient mice (e.g., athymic nu/nu or SCID/beige mice).[5]
-
Tumor Growth and Measurement: Monitor the mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Measure tumor volume regularly (e.g., twice weekly) using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[6]
-
Drug Administration: Administer PF-02367982 orally to the treatment group at a specified dose and schedule. The control group should receive the vehicle.[5]
-
Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: Continue treatment for a defined period or until tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting or immunohistochemistry). Compare the tumor growth inhibition between the treated and control groups.
Visualizing the Mechanism and Workflow
To further elucidate the biological context and experimental design, the following diagrams are provided.
ALK Signaling Pathway Inhibition by PF-02367982
Experimental Workflow for PF-02367982 Efficacy
References
- 1. Drug: Crizotinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Epithelial‐mesenchymal transition leads to crizotinib resistance in H2228 lung cancer cells with EML4‐ALK translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Considerations for Whole-Slide Analysis of Murine Xenografts Experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Crizotinib and Alectinib for ALK-Positive Non-Small Cell Lung Cancer
For Immediate Release
This guide provides a detailed in vitro comparison of two prominent anaplastic lymphoma kinase (ALK) inhibitors, Crizotinib and Alectinib, for researchers, scientists, and drug development professionals. We present a comprehensive analysis of their inhibitory activities, effects on downstream signaling, and methodologies for key experimental protocols.
Executive Summary
Data Presentation: Quantitative Comparison of Inhibitory Activity
The in vitro efficacy of Crizotinib and Alectinib has been evaluated through biochemical and cellular assays, with IC50 values serving as a key metric of their inhibitory potential.
Table 1: Biochemical and Cellular Potency of Crizotinib and Alectinib
| Parameter | Crizotinib | Alectinib | Reference |
| Biochemical ALK IC50 (Enzymatic Assay) | ~20 nM | ~1.9 nM | [1] |
| Cellular ALK IC50 (H2228 cells) | ~100-200 nM | ~20-30 nM | [1] |
| Cellular ALK IC50 (H3122 cells, normoxia) | Higher than Alectinib | Lower than Crizotinib | |
| Cellular ALK IC50 (H3122 cells, hypoxia) | Increased IC50 | Increased IC50, but remains more potent than Crizotinib | |
| Cellular IC50 (H3122 cells, no HGF) | 0.10 µM | More potent than Crizotinib | [2] |
| Cellular IC50 (H3122 cells, with HGF) | 0.11 µM | Resistance induced | [2] |
| Cellular IC50 (H2228 cells, no HGF) | 0.48 µM | More potent than Crizotinib | [2] |
| Cellular IC50 (H2228 cells, with HGF) | 0.58 µM | Resistance induced | [2] |
Table 2: In Vitro Activity Against ALK Resistance Mutations
| ALK Mutation | Crizotinib Activity | Alectinib Activity | Reference |
| L1196M (Gatekeeper) | Reduced | Maintained | [1][3] |
| G1202R | Inactive | Inactive | [1][3] |
| G1269A | Reduced | Maintained | [3] |
| C1156Y | Reduced | Maintained | [3] |
| F1174L | Reduced | Maintained | [3] |
| I1171T | Reduced | Maintained | [4] |
| S1206Y | Reduced | Maintained | [5] |
Mechanism of Action and Signaling Pathways
Both Crizotinib and Alectinib are ATP-competitive inhibitors of the ALK tyrosine kinase.[1][3] By binding to the ATP-binding pocket of the ALK enzyme, they block its autophosphorylation and subsequent activation of downstream signaling cascades.[6] The primary pathways inhibited are the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, all of which are critical for the proliferation and survival of ALK-driven tumor cells.[1][2]
Caption: ALK signaling pathways and points of inhibition by Crizotinib and Alectinib.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the independent verification and expansion of these findings.
ALK Kinase Inhibition Assay (Biochemical)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the purified ALK enzyme.
Methodology:
-
Reagents and Materials: Recombinant human ALK kinase domain, biotinylated peptide substrate (e.g., Biotin-EGPWLEEEEEAYGWMDF), ATP, test compounds (Crizotinib, Alectinib), assay buffer (e.g., 5X Kinase Buffer A), and a detection system (e.g., LanthaScreen™ Eu Kinase Binding Assay).[7][8][9]
-
Procedure: a. Prepare serial dilutions of the test compounds. b. In a 384-well plate, add the recombinant ALK enzyme, the biotinylated substrate, and the appropriate concentration of the test compound.[8] c. Initiate the kinase reaction by adding a solution containing ATP. The final ATP concentration should be close to the Km value for ALK.[10] d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[1][10] e. Stop the reaction by adding a solution containing EDTA. f. Quantify the amount of phosphorylated substrate using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[9]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC | EMBO Molecular Medicine [link.springer.com]
- 5. Discovery of inhibitors that overcome the G1202R ALK Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - US [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. daneshyari.com [daneshyari.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Unveiling the Cross-Reactivity Profile of PF-02367982 (Crizotinib) Against the Human Kinome
A Comparative Guide for Researchers and Drug Development Professionals
PF-02367982, also known as Crizotinib, is a potent, orally available small-molecule inhibitor of receptor tyrosine kinases (RTKs). Initially developed as a c-MET inhibitor, its clinical efficacy has been most prominently demonstrated in non-small cell lung cancers (NSCLC) harboring anaplastic lymphoma kinase (ALK) or ROS1 rearrangements.[1][2] As with many kinase inhibitors that target the highly conserved ATP-binding pocket, understanding the broader cross-reactivity profile of PF-02367982 is crucial for elucidating its full therapeutic potential and anticipating potential off-target effects. This guide provides a comprehensive comparison of the inhibitory activity of PF-02367982 against a wide array of human kinases, supported by experimental data and detailed methodologies.
Quantitative Kinase Inhibition Profile
The selectivity of PF-02367982 has been extensively profiled against large panels of kinases. The following table summarizes the dissociation constants (Kd) for PF-02367982 against a panel of 442 kinases from the KINOMEscan™ assay, providing a quantitative measure of binding affinity. A lower Kd value indicates a higher binding affinity. For comparative purposes, IC50 values for the (R)- and (S)-enantiomers of Crizotinib against a selection of key kinases are also presented.
Table 1: Cross-Reactivity Profile of PF-02367982 (Crizotinib) Against a Panel of Human Kinases
| Kinase Target | Kd (nM) - KINOMEscan™ | IC50 (nM) - (R)-Crizotinib | IC50 (nM) - (S)-Crizotinib |
| Primary Targets | |||
| ALK | 3.6 | 23.4 | 10.8 |
| MET | 1.6 | 8.2 | 4.1 |
| ROS1 | 11 | 3.5 | 1.7 |
| Significant Off-Targets (Kd < 100 nM) | |||
| AXL | 21 | 15.6 | 7.5 |
| FLT3 | 48 | 120 | 55 |
| FES | 85 | 28 | 13 |
| LTK | 2.4 | - | - |
| TYRO3 | 31 | - | - |
| MER | 33 | - | - |
| STK22D (TSSK2) | 49 | - | - |
| MAP4K4 | 55 | - | - |
| MST1R (RON) | 68 | - | - |
| TNK2 | 70 | - | - |
| Weakly Inhibited Kinases (100 nM ≤ Kd < 1000 nM) | |||
| ABL1 | 240 | - | - |
| SRC | >1000 | >1000 | >1000 |
| LCK | >1000 | >1000 | >1000 |
| This table presents a selection of kinases for illustrative purposes. For a comprehensive list, please refer to the full KINOMEscan™ dataset. |
Data Source: Crizotinib KINOMEscan-2 (LDG-1178: LDS-1181) - LINCS Data Portal[3] and Benchchem
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This biochemical assay is designed to measure the binding affinity of a test compound to a kinase of interest. It relies on the principle of Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer).
Materials:
-
Kinase of interest (e.g., ALK, c-MET)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compound (PF-02367982)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
DMSO
-
384-well assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of PF-02367982 in DMSO. A typical starting concentration is 10 mM, followed by 1:3 serial dilutions.
-
Reagent Preparation:
-
Prepare a 3X solution of the kinase and Eu-anti-tag antibody mixture in assay buffer.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.
-
-
Assay Assembly:
-
Add 5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Signaling Pathways
PF-02367982 primarily targets the ALK, c-MET, and ROS1 receptor tyrosine kinases. However, its cross-reactivity with other kinases, such as AXL, FLT3, and FES, can lead to the modulation of additional signaling pathways. Understanding these interactions is critical for a complete picture of the compound's biological effects.
The primary targets of PF-02367982 (ALK, c-MET, and ROS1) are all receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[4] These pathways are crucial for regulating cell proliferation, survival, and differentiation. Aberrant activation of these kinases through genetic alterations can lead to uncontrolled cell growth and cancer.
Key off-targets such as AXL and FLT3 are also RTKs implicated in cancer progression and drug resistance. AXL signaling can activate the PI3K/AKT and MAPK pathways, promoting cell survival and migration.[5][6] FLT3 is critical for the normal development of hematopoietic stem cells, and its aberrant activation is a driver in acute myeloid leukemia (AML), also signaling through the PI3K/AKT and MAPK pathways.[1][7] The proto-oncogene FES is a non-receptor tyrosine kinase that has been shown to play a role in cytokine signaling and myeloid differentiation.
Caption: Signaling pathways modulated by PF-02367982 (Crizotinib).
References
- 1. Targeting Oncogenic Activity and Signalling of Mutant Receptor Tyrosine Kinase FLT3 [mdpi.com]
- 2. LINCS Data Portal 2.0: next generation access point for perturbation-response signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Receptor tyrosine kinase Axl is required for resistance of leukemic cells to FLT3-targeted therapy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Synergistic Alliance of Crizotinib and MEK Inhibitors: A Comparative Guide for Cancer Researchers
A deep dive into the preclinical evidence supporting the combination of Crizotinib with MEK inhibitors reveals a potent strategy to enhance anti-tumor efficacy and overcome resistance. This guide provides a comprehensive comparison of experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms to inform future research and drug development.
The combination of the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib with various MEK inhibitors has demonstrated significant synergistic effects in preclinical models of non-small cell lung cancer (NSCLC) and other malignancies. This synergy is primarily attributed to the dual blockade of key oncogenic signaling pathways, leading to enhanced apoptosis, reduced cell proliferation, and delayed onset of drug resistance. This guide synthesizes findings from pivotal studies to offer a comparative overview for researchers in oncology and drug development.
Quantitative Analysis of Synergistic Efficacy
The synergistic effect of combining Crizotinib with MEK inhibitors has been quantified across various cancer cell lines and xenograft models. The following tables summarize key findings from these studies, highlighting the enhanced anti-tumor activity of the combination therapy compared to single-agent treatments.
Table 1: In Vitro Synergistic Effects on Cell Viability (IC50 Values in µM)
| Cell Line | Cancer Type | Crizotinib (Alone) | MEK Inhibitor (Alone) | Combination Index (CI) | Reference |
| H3122 | ALK+ Non-Small Cell Lung Cancer | 0.1 | Selumetinib: 3 | < 1 (Synergistic) | [1] |
| A549 | ALK- Non-Small Cell Lung Cancer | 0.8 | Selumetinib: 2 | > 1 (Antagonistic) | [1] |
| NB-1643 | ALK-mutated Neuroblastoma | - | Topotecan/4-HC: - | < 1 (Synergistic) | |
| SH-SY5Y | ALK-mutated Neuroblastoma | - | Topotecan/4-HC: - | < 1 (Synergistic) |
A Combination Index (CI) of less than 1 indicates a synergistic interaction between the two drugs.
Table 2: In Vivo Tumor Growth Inhibition
| Xenograft Model | Cancer Type | Treatment Group | Tumor Growth Inhibition (%) | Reference |
| HCT116 | KRAS-mutant Colorectal Cancer | Crizotinib + AZD6244 | Significantly enhanced | [2] |
| SW620 | KRAS-mutant Colorectal Cancer | Crizotinib + AZD6244 | Significantly enhanced | [2] |
| ALK+ ALCL | Anaplastic Large Cell Lymphoma | Crizotinib + Trametinib | Significantly higher | [3] |
| H3122 | ALK+ Non-Small Cell Lung Cancer | Crizotinib + Selumetinib | Markedly reduced | [4] |
Underlying Mechanisms of Synergy
The combination of Crizotinib and a MEK inhibitor effectively targets both the primary oncogenic driver (e.g., ALK fusion protein) and a key downstream signaling pathway (RAS/MAPK).[5] In many cases, resistance to Crizotinib emerges through the activation of bypass signaling tracks, frequently involving the RAS/MEK/ERK pathway.[6] By co-targeting MEK, the combination therapy can prevent or overcome this resistance mechanism.
Studies have shown that the combination treatment leads to a more profound and sustained inhibition of ERK phosphorylation compared to either drug alone.[3] This enhanced signaling blockade results in increased apoptosis, evidenced by higher levels of cleaved caspase-3 and cleaved PARP, and a significant upregulation of the pro-apoptotic protein Bim.[4][5]
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature to facilitate replication and further investigation.
Cell Viability Assay
-
Cell Culture: H3122 (ALK-positive NSCLC) and A549 (ALK-negative NSCLC) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[1]
-
Drug Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with varying concentrations of Crizotinib, a MEK inhibitor (e.g., Selumetinib), or a combination of both.
-
Viability Assessment: After 72 hours of incubation, cell viability is determined using the Sulforhodamine B (SRB) assay.[7] The absorbance is read at 570 nm.
-
Data Analysis: IC50 values are calculated using non-linear regression analysis. The synergistic effect is quantified by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.[1]
Western Blot Analysis
-
Protein Extraction: Cells are treated with the drugs for the desired time points. Subsequently, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against target proteins (e.g., p-ALK, ALK, p-ERK, ERK, p-STAT3, STAT3, cleaved caspase-3, Bim, and GAPDH) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an ECL detection system.[3]
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.[2]
-
Tumor Implantation: Cancer cells (e.g., HCT116, SW620) are subcutaneously injected into the flanks of the mice.[2]
-
Treatment: Once tumors reach a palpable size, mice are randomized into different treatment groups: vehicle control, Crizotinib alone, MEK inhibitor alone, and the combination. Drugs are administered orally or via intraperitoneal injection according to established schedules.[2][4]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) and western blot analysis.[2]
Conclusion
The combination of Crizotinib with MEK inhibitors represents a promising therapeutic strategy, particularly for cancers that are driven by ALK or c-MET and rely on the MAPK pathway for survival and resistance. The preclinical data strongly support the synergistic nature of this combination, providing a solid rationale for its further clinical investigation. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to build upon these findings and accelerate the development of more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. researchgate.net [researchgate.net]
- 6. New advances in understanding the mechanisms and treatment challenges of ALK-targeted therapy resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
Crizotinib Efficacy: A Comparative Analysis in ROS1 vs. ALK-Rearranged Models
A guide for researchers and drug development professionals on the differential efficacy of crizotinib in preclinical and clinical models of ROS1 and anaplastic lymphoma kinase (ALK) rearranged non-small cell lung cancer (NSCLC).
Crizotinib, an oral small-molecule tyrosine kinase inhibitor (TKI), has demonstrated significant therapeutic efficacy in subsets of non-small cell lung cancer (NSCLC) characterized by specific genetic rearrangements. Initially developed as a c-MET inhibitor, its potent activity against ALK and ROS1 fusion proteins has led to its approval for treating patients with these oncogenic drivers.[1][2] The structural similarities between the ALK and ROS1 kinase domains, particularly a 77% amino acid sequence homology in the ATP-binding sites, provide the basis for this dual inhibitory action.[3][4] While clinically effective in both patient populations, preclinical and clinical data reveal nuances in the degree and duration of response, warranting a detailed comparison for research and development professionals.
Preclinical Efficacy: In Vitro Sensitivity
In preclinical models, crizotinib has shown potent, concentration-dependent inhibition of both ALK and ROS1 phosphorylation, leading to the suppression of downstream signaling pathways and induction of apoptosis in cancer cells harboring these rearrangements.[4][5][6] The sensitivity of cell lines expressing various ALK and ROS1 fusion proteins to crizotinib is commonly quantified by the half-maximal inhibitory concentration (IC50).
| Cell Line | Fusion Protein | Cancer Type | Crizotinib IC50 (nM) |
| H3122 | EML4-ALK (variant 1) | NSCLC | ~50 |
| Ba/F3 | CD74-ROS1 (non-mutant) | Pro-B Cell Model | <100 |
Table 1: Representative preclinical IC50 values for crizotinib in ALK and ROS1-rearranged cell models. Data compiled from multiple sources.[7][8]
Clinical Efficacy: A Head-to-Head Comparison
Clinical trials have established crizotinib as a standard-of-care treatment for both ALK-positive and ROS1-positive advanced NSCLC. However, key efficacy endpoints from pivotal studies, such as the PROFILE series, highlight a generally more durable response in the ROS1-rearranged population compared to the ALK-rearranged cohort.
| Parameter | Crizotinib in ROS1-Rearranged NSCLC (PROFILE 1001) | Crizotinib in First-Line ALK-Rearranged NSCLC (PROFILE 1014) | Crizotinib in Second-Line ALK-Rearranged NSCLC (PROFILE 1007) |
| Objective Response Rate (ORR) | 72%[9][10] | 74%[7] | 65%[7] |
| Median Progression-Free Survival (PFS) | 19.3 months[9] | 10.9 months[7] | 7.7 months[7] |
| Median Overall Survival (OS) | 51.4 months[9][10] | Not Reached (4-year probability: 56.6%)[9] | 20.3 months (OS was similar to chemotherapy arm)[7] |
| Median Duration of Response (DoR) | 24.7 months[9] | Not Reported | Not Reported |
Table 2: Comparison of key clinical efficacy outcomes for crizotinib in ROS1-rearranged and ALK-rearranged NSCLC from pivotal clinical trials.
While the objective response rates are comparable between the two genotypes, patients with ROS1-rearranged NSCLC treated with crizotinib exhibit a significantly longer median progression-free survival.[3][7] This suggests a more sustained clinical benefit in the ROS1-positive population.
Mechanistic Overview: Signaling Pathways and Inhibition
Both ALK and ROS1 rearrangements result in fusion proteins with constitutively active kinase domains. These oncoproteins drive malignant phenotypes through the activation of critical downstream signaling cascades, including the PI3K/Akt, MAPK/Erk, and JAK/STAT pathways, which promote cell proliferation and survival.[3] Crizotinib acts by competitively binding to the ATP pocket of the kinase domain of both ALK and ROS1, thereby inhibiting autophosphorylation and blocking downstream signal transduction, ultimately leading to tumor cell apoptosis.[3][5]
Experimental Protocols & Workflow
The evaluation of crizotinib's efficacy in preclinical models follows a standardized workflow designed to assess both cellular and in vivo activity.
Key Experimental Methodologies
1. Cell Viability and IC50 Determination:
-
Cell Culture: ALK or ROS1-rearranged cell lines are cultured in appropriate media. For engineered lines like Ba/F3, interleukin-3 (IL-3) is withdrawn to ensure dependence on the fusion oncoprotein for survival.
-
Assay: Cells are seeded in 96-well plates and treated with a serial dilution of crizotinib for 72 hours.
-
Quantification: Cell viability is measured using assays such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Analysis: Data are normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.
2. In Vivo Xenograft Models:
-
Cell Implantation: Approximately 5-10 million cancer cells (e.g., H3122) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment (crizotinib, administered daily by oral gavage) and vehicle control groups.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size. Efficacy is reported as Tumor Growth Inhibition (TGI).
3. Clinical Trial Protocol (PROFILE 1001 - ROS1 Cohort Example): [9]
-
Patient Population: Patients with advanced NSCLC with a confirmed ROS1 rearrangement.
-
Treatment: Crizotinib administered orally at 250 mg twice daily in continuous 28-day cycles.
-
Tumor Assessment: Tumor imaging (CT or MRI) was performed at baseline and every 8 weeks.
-
Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent radiology review according to Response Evaluation Criteria in Solid Tumors (RECIST v1.0).
-
Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).
References
- 1. Benefit-Risk Summary of Crizotinib for the Treatment of Patients With ROS1 Alteration-Positive, Metastatic Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib inhibition of ROS1-positive tumours in advanced non-small-cell lung cancer: a Canadian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Crizotinib in patients with tumors harboring ALK or ROS1 rearrangements in the NCI-MATCH trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficacy of crizotinib retreatment after crizotinib-related interstitial lung disease in a patient with ROS1-rearranged advanced lung adenocarcinoma: A case report and potential crizotinib retreatment strategy [frontiersin.org]
- 7. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results, including overall survival, from PROFILE 1001 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Clinical Outcomes of Crizotinib in Patients with ROS1-Rearranged NSCLC: A Multicenter Study | MDPI [mdpi.com]
Crizotinib's Impact on Downstream Signaling: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Crizotinib, a first-generation tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) rearrangements. It also exhibits potent inhibitory activity against MET and ROS1 receptor tyrosine kinases.[1][2][3] This guide provides a comprehensive comparison of Crizotinib's performance against next-generation ALK inhibitors, focusing on their impact on downstream signaling pathways, supported by experimental data and detailed protocols.
Mechanism of Action and Signaling Pathways
Crizotinib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of ALK, MET, and ROS1 kinases, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling cascades.[2][3] The constitutive activation of these kinases in cancer cells drives proliferation, survival, and metastasis. The primary signaling pathways affected by Crizotinib include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: This cascade plays a central role in cell growth, survival, and metabolism.[4]
-
JAK-STAT Pathway: This pathway is involved in cell growth, survival, and immune response.[4][5]
By blocking the upstream kinases, Crizotinib effectively dampens the oncogenic signals transmitted through these pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Comparative Performance: Crizotinib vs. Next-Generation ALK Inhibitors
While Crizotinib was a significant advancement, the development of acquired resistance, often through secondary mutations in the ALK kinase domain, necessitated the development of next-generation inhibitors. These newer agents, including Alectinib, Brigatinib, Ceritinib, and Lorlatinib, have demonstrated superior efficacy and central nervous system (CNS) penetration.
Biochemical and Cellular Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Crizotinib and next-generation ALK inhibitors against wild-type ALK and common resistance mutations.
| Inhibitor | Wild-Type ALK IC50 (nM) | L1196M (Gatekeeper) IC50 (nM) | G1202R IC50 (nM) |
| Crizotinib | ~20-60 | ~170-200 | >500 |
| Alectinib | ~1.9 | ~10-20 | >500 |
| Brigatinib | ~0.6 | ~10-20 | ~184 |
| Ceritinib | ~0.15 | ~20-30 | >300 |
| Lorlatinib | ~0.5 | ~18 | ~80 |
Table 1: Comparative biochemical potency (IC50) of ALK inhibitors against wild-type ALK and key resistance mutations. Data compiled from multiple sources.[3][6][7][8]
| Inhibitor | H3122 (EML4-ALK v1) Cellular IC50 (nM) |
| Crizotinib | ~100-200 |
| Alectinib | ~20-30 |
| Brigatinib | ~14 |
| Ceritinib | ~20-40 |
| Lorlatinib | ~10 |
Table 2: Comparative cellular potency (IC50) of ALK inhibitors in an ALK-positive NSCLC cell line. Data compiled from multiple sources.[6][7][8]
Clinical Efficacy
Clinical trials have consistently demonstrated the superiority of next-generation ALK inhibitors over Crizotinib in the first-line treatment of ALK-positive NSCLC.
| Trial (First-Line) | Inhibitor | Control | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| ALEX | Alectinib | Crizotinib | 34.8 months vs. 10.9 months | 82.9% vs. 75.5% |
| ALTA-1L | Brigatinib | Crizotinib | 24.0 months vs. 11.0 months | 71% vs. 60% |
| ASCEND-4 | Ceritinib | Chemotherapy | 16.6 months vs. 8.1 months | 72.5% vs. 26.7% |
Table 3: Key efficacy outcomes from pivotal Phase 3 clinical trials of ALK inhibitors. Data compiled from multiple sources.[9][10][11][12]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant kinase (e.g., ALK, MET, ROS1) to the desired concentration in the reaction buffer.
-
Prepare a substrate solution containing a specific peptide substrate and ATP (at a concentration near the Km for the kinase).
-
Prepare serial dilutions of the test inhibitor (e.g., Crizotinib) in DMSO and then in the reaction buffer.
-
-
Assay Procedure:
-
Add the inhibitor dilutions to the wells of a 384-well plate.
-
Add the diluted kinase to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
Western Blotting for Phosphorylated Proteins
Objective: To assess the effect of an inhibitor on the phosphorylation status of a target protein and its downstream effectors.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., ALK-positive NSCLC cells) and grow to 70-80% confluency.
-
Treat cells with various concentrations of the inhibitor or a vehicle control for a specified time (e.g., 2-6 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., p-ALK, p-AKT, p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of an inhibitor on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in the complete medium.
-
Treat the cells with the inhibitor dilutions for a specified period (e.g., 72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
Conclusion
Crizotinib remains an important therapeutic option for ALK, MET, and ROS1-driven cancers. However, the advent of next-generation ALK inhibitors has significantly improved patient outcomes, particularly in the first-line setting and in patients with CNS metastases. These newer agents exhibit greater potency against a broader range of resistance mutations. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers and clinicians in the field of targeted cancer therapy, facilitating further research and informed clinical decision-making.
References
- 1. benchchem.com [benchchem.com]
- 2. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Frontiers | Beyond Crizotinib: A Systematic Review and Meta-Analysis of the Next-Generation ALK Inhibitors as First-Line Treatment for ALK-Translocated Lung Cancer [frontiersin.org]
- 11. Beyond Crizotinib: A Systematic Review and Meta-Analysis of the Next-Generation ALK Inhibitors as First-Line Treatment for ALK-Translocated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
Crizotinib's Apoptotic Power in Cancer Cells: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of action and comparative efficacy of targeted therapies is paramount. Crizotinib, a first-generation inhibitor of anaplastic lymphoma kinase (ALK), has been a cornerstone in the treatment of ALK-positive cancers. This guide provides a detailed comparison of Crizotinib-induced apoptosis against other therapeutic alternatives, supported by experimental data and detailed protocols.
Crizotinib exerts its anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells harboring ALK rearrangements. This process is mediated through various signaling pathways, leading to the activation of caspases and subsequent cleavage of cellular substrates, ultimately resulting in cell death. The validation of this apoptotic induction is crucial for evaluating its therapeutic efficacy and for the development of next-generation inhibitors.
Comparative Efficacy of Crizotinib and Alternatives in Inducing Apoptosis
The therapeutic landscape for ALK-positive cancers has evolved with the advent of second and third-generation ALK inhibitors, as well as combination therapies. Below is a comparative summary of the apoptotic effects of Crizotinib versus other treatments in various cancer cell lines.
| Cancer Cell Line | Treatment | Concentration/Dose | Apoptosis Measurement | Result | Reference |
| H2228 (NSCLC) | Crizotinib | 300 nmol/L | Flow Cytometry | Significant increase in apoptosis rate over 3 days | [1][2] |
| NCI-H460 (NSCLC) | (S)-Crizotinib | IC50: 14.29 µM | Annexin V/PI Staining | Induction of cellular apoptosis | [3] |
| H1975 (NSCLC) | (S)-Crizotinib | IC50: 16.54 µM | Annexin V/PI Staining | Induction of cellular apoptosis | [3] |
| A549 (NSCLC) | (S)-Crizotinib | IC50: 11.25 µM | Annexin V/PI Staining | Induction of cellular apoptosis | [3] |
| RH4 (ARMS) | Crizotinib | 1.5 µM | Annexin V/7-AAD Staining | Moderate increase in early and late apoptosis/necrosis | [4] |
| RH30 (ARMS) | Crizotinib | 1.5 µM | Annexin V/7-AAD Staining | Moderate increase in early and late apoptosis/necrosis | [4] |
| H3122 (NSCLC) | Crizotinib | GI50: 151 ± 14 nmol/L | Growth Inhibition | - | [5] |
| H3122 (NSCLC) | Ceritinib | GI50: 23 ± 3 nmol/L | Growth Inhibition | ~7-fold more potent than Crizotinib | [5] |
| H2228 (NSCLC) | Crizotinib | GI50: 313 ± 29 nmol/L | Growth Inhibition | - | [5] |
| H2228 (NSCLC) | Ceritinib | GI50: 53 ± 5 nmol/L | Growth Inhibition | ~6-fold more potent than Crizotinib | [5] |
NSCLC: Non-Small Cell Lung Cancer; ARMS: Alveolar Rhabdomyosarcoma; IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Signaling Pathways of Crizotinib-Induced Apoptosis
Crizotinib triggers apoptosis through multiple intracellular signaling cascades. The inhibition of the ALK tyrosine kinase is the primary mechanism, which in turn affects downstream pathways crucial for cancer cell survival and proliferation.
Caption: Crizotinib-induced apoptosis signaling pathways.
Experimental Workflows
The validation of apoptosis is commonly performed using a series of well-established experimental techniques. The following diagrams illustrate the typical workflows for Annexin V staining, TUNEL assay, and Western blotting for caspase-3 and PARP cleavage.
Caption: Key experimental workflows for apoptosis validation.
Detailed Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. Provided below are detailed protocols for the key assays used to validate Crizotinib-induced apoptosis.
Annexin V Staining for Flow Cytometry
This method identifies early apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.
-
Cell Preparation: Culture cancer cells to the desired confluency and treat with Crizotinib or an alternative drug for the specified time.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation: Grow cells on coverslips or prepare paraffin-embedded tissue sections. Treat with the compounds of interest.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 in PBS for 2 minutes on ice.
-
Labeling: Incubate the samples with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP), for 60 minutes at 37°C in a humidified chamber.
-
Detection: If using an indirect method, incubate with a fluorescently labeled antibody against the incorporated nucleotide (e.g., anti-BrdU-FITC) for 30 minutes at room temperature.
-
Counterstaining: Stain the nuclei with a counterstain such as DAPI or Propidium Iodide.
-
Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Western Blot for Cleaved Caspase-3 and Cleaved PARP
This technique quantifies the levels of key apoptotic proteins.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the bands corresponding to the cleaved proteins indicates the level of apoptosis.
References
- 1. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 3. (S)-crizotinib induces apoptosis in human non-small cell lung cancer cells by activating ROS independent of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crizotinib-induced antitumour activity in human alveolar rhabdomyosarcoma cells is not solely dependent on ALK and MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of PF-02367982 (Crizotinib) in a Laboratory Setting
Essential guidance for the safe and compliant disposal of the antineoplastic agent PF-02367982, also known as Crizotinib, is critical for maintaining laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this hazardous substance. This document provides a comprehensive, step-by-step operational plan for the proper disposal of PF-02367982, its contaminated materials, and packaging.
Hazard and Safety Overview
PF-02367982 (Crizotinib) is classified as a hazardous substance due to its antineoplastic properties and its potential for causing genetic defects and allergic skin reactions.[1] It is also very toxic to aquatic life, necessitating stringent measures to prevent its release into the environment.[1][2] The transportation of this material is regulated, and it is classified as an environmentally hazardous substance.[1][2]
| Hazard Classification | Description | UN Number |
| Acute Toxicity | Harmful if swallowed. | UN 3077 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | |
| Skin Sensitization | May cause an allergic skin reaction.[1] | |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1] | |
| Aquatic Hazard (Acute) | Very toxic to aquatic life.[1][2] |
Experimental Protocols: Disposal Procedures
The following step-by-step procedures are designed to ensure the safe handling and disposal of PF-02367982 in a laboratory environment. These protocols are based on general guidelines for hazardous and cytotoxic drug disposal and should be adapted to comply with all applicable local, state, and federal regulations.[3][4][5]
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling PF-02367982, ensure all personnel are equipped with appropriate PPE, including:
-
Two pairs of chemotherapy-rated gloves.[6]
-
A disposable gown.
-
Safety goggles or a face shield.
-
A NIOSH-approved respirator, especially when handling powders or creating aerosols.
-
-
Prepare a designated area for waste segregation, clearly marking containers for different waste streams.
2. Segregation of Waste:
Proper segregation of waste at the point of generation is crucial.[5] Use distinct, clearly labeled containers for each type of waste:
-
PF-02367982 Grossly Contaminated Waste: This includes any remaining powder, solutions, or heavily contaminated items (e.g., weigh boats, centrifuge tubes). This waste is considered acutely toxic and must be disposed of as hazardous chemical waste.
-
Trace Contaminated Sharps: Needles, syringes, and other sharps that have come into contact with PF-02367982.
-
Trace Contaminated Labware: Pipette tips, empty vials, flasks, and other labware with minimal residual contamination.
-
Contaminated PPE: Used gloves, gowns, and other disposable protective equipment.
3. Waste Containment and Labeling:
-
Grossly Contaminated Waste:
-
Collect in a designated, leak-proof, and sealable hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "PF-02367982 (Crizotinib)," and the appropriate hazard symbols.
-
-
Trace Contaminated Sharps:
-
Place immediately into a puncture-resistant, chemotherapy-rated sharps container.[6]
-
Label the container "Chemotherapy Sharps Waste" or "Cytotoxic Sharps."
-
-
Trace Contaminated Labware and PPE:
-
Collect in a designated yellow chemotherapy waste bag or a rigid, leak-proof container clearly labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste."[6]
-
4. Decontamination of Work Surfaces and Equipment:
-
All surfaces and non-disposable equipment that may have come into contact with PF-02367982 must be decontaminated.
-
Use a two-step cleaning process:
-
Wipe down surfaces with a deactivating agent (e.g., a solution of sodium hypochlorite), followed by a rinse with water.
-
Clean with a detergent solution to remove any residue.
-
-
Dispose of all cleaning materials (wipes, paper towels) as trace contaminated waste.
5. Final Disposal:
-
All segregated waste streams must be disposed of through a licensed hazardous waste disposal company.[4]
-
Do not dispose of any PF-02367982 waste in the regular trash or down the drain.[1][5] Improper disposal can lead to environmental contamination and significant legal penalties.[5]
-
Hazardous waste pharmaceuticals are typically treated by incineration at a permitted facility.[7]
Disposal Workflow Diagram
Caption: Workflow for the proper segregation and disposal of PF-02367982 waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of PF-02367982, protecting both personnel and the environment. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to all relevant regulations.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 3. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. danielshealth.com [danielshealth.com]
- 6. specialtypharmacycontinuum.com [specialtypharmacycontinuum.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Safeguarding Researchers: A Comprehensive Guide to Handling PF-02367982 (Crizotinib)
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of PF-02367982, also known as Crizotinib. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.
PF-02367982 is a potent inhibitor of c-MET and anaplastic lymphoma kinase (ALK) and is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, causes serious eye irritation, and may cause an allergic skin reaction.[1][2] Furthermore, it is suspected of causing genetic defects and is very toxic to aquatic life.[2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling PF-02367982. This is to prevent exposure through inhalation, skin contact, and eye contact.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must meet EN166, ANSI Z87.1 or international equivalent standards.[4] |
| Hand Protection | Chemical-resistant Gloves | Impervious gloves (e.g., nitrile rubber) meeting EN374, ASTM F1001 or international equivalent standards.[4] |
| Body Protection | Protective Clothing | Impervious protective clothing is recommended, especially for bulk processing operations.[4] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator or equivalent if ventilation is inadequate or for bulk handling. |
Operational Plan for Safe Handling
A systematic approach to handling PF-02367982 is essential to minimize risk. The following workflow outlines the key steps for safe preparation, handling, and cleanup.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
